2,7-Dibromo-9-heptyl-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,7-dibromo-9-heptylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Br2N/c1-2-3-4-5-6-11-22-18-12-14(20)7-9-16(18)17-10-8-15(21)13-19(17)22/h7-10,12-13H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLYLIXYBBORGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173071-58-3 | |
| Record name | 2,7-Dibromo-9-heptyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 2,7-Dibromo-9-heptyl-9H-carbazole
Introduction
Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal and chemical stability, excellent hole-transporting properties, and tunable electronic structures.[1] Among these, 2,7-disubstituted carbazoles serve as critical building blocks for a variety of advanced materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The introduction of an N-alkyl chain, such as a heptyl group, enhances the solubility of these compounds, a crucial factor for solution-based processing and device fabrication.[3]
This guide provides a comprehensive overview of the synthesis and characterization of 2,7-Dibromo-9-heptyl-9H-carbazole, a key intermediate for the development of novel electroactive materials.[4] The strategic placement of bromine atoms at the 2 and 7 positions allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse library of carbazole-based compounds with tailored properties.[2][4]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the dibromination of carbazole followed by the N-alkylation with a heptyl halide.
Part 1: Dibromination of 9H-Carbazole
The selective bromination of the carbazole core at the 2 and 7 positions is a critical first step. Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common and effective choice.[5][6]
Experimental Protocol: Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9H-carbazole in a suitable solvent such as dimethylformamide (DMF).
-
Reagent Addition: Slowly add two equivalents of N-bromosuccinimide (NBS) to the solution in portions. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2,7-Dibromo-9H-carbazole.
Part 2: N-Alkylation of 2,7-Dibromo-9H-carbazole
The introduction of the heptyl chain at the 9-position is achieved through an N-alkylation reaction. This reaction is typically performed in the presence of a base and a phase-transfer catalyst to facilitate the reaction between the carbazole and the alkyl halide.[7] Microwave-assisted synthesis has also been shown to be an efficient method for the N-alkylation of carbazoles, often leading to reduced reaction times and improved yields.[8][9][10]
Experimental Protocol: N-Alkylation
-
Reaction Setup: To a solution of 2,7-Dibromo-9H-carbazole in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
-
Catalyst and Reagent Addition: Add a catalytic amount of a phase-transfer catalyst, for instance, tetrabutylammonium bromide (TBAB), followed by the addition of 1-bromoheptane.[7][9]
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete, as indicated by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthetic Workflow Visualization
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- 5. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 6. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
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"physical and chemical properties of 2,7-Dibromo-9-heptyl-9H-carbazole"
An In-Depth Technical Guide to 2,7-Dibromo-9-heptyl-9H-carbazole: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic heterocyclic compound that has emerged as a critical building block in the field of organic electronics. Its carbazole core provides excellent electron-donating properties and chemical stability, while the bromine atoms at the 2 and 7 positions offer reactive sites for facile cross-coupling reactions. The addition of a heptyl chain at the 9-position significantly enhances its solubility in common organic solvents, a crucial characteristic for solution-based processing of organic electronic devices.
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It details its synthesis, purification, and key applications, offering valuable insights for researchers and professionals in materials science, chemistry, and drug development.
Molecular and Physical Properties
The molecular structure consists of a central carbazole nitrogen atom bonded to a seven-carbon alkyl chain (heptyl group), with bromine atoms substituted on the carbazole ring at the 2 and 7 positions. This specific substitution pattern is instrumental in creating highly conjugated polymers with desirable electronic properties.[1][2] The heptyl group is a key feature, as it imparts solubility and influences the molecular packing in the solid state, which are critical parameters for fabricating devices like organic light-emitting diodes (OLEDs) and solar cells.[2]
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1173071-58-3 | [3][4] |
| Molecular Formula | C₁₉H₂₁Br₂N | [4] |
| Molecular Weight | 423.18 g/mol | [4] |
| Appearance | Off-white powder/crystals | [1][5] |
| Purity | ≥98% | [3][6] |
| Solubility | Soluble in common organic solvents like toluene, THF, dichloromethane, and chloroform. Limited solubility in water. | [7][8] |
| Storage | Store in a cool, dry place, sealed in a dry environment at room temperature. | [4] |
The parent compound, 2,7-dibromo-9H-carbazole, exists as a solid crystalline material.[7] The addition of various alkyl chains, such as hexyl or octyl groups, is a common strategy to improve solubility for device fabrication.[1][2] For instance, crystals of the related 2,7-dibromo-9-octyl-9H-carbazole have been grown from hexane solutions, indicating its solubility characteristics.[2]
Chemical Synthesis and Reactivity
The synthesis of this compound is typically achieved through the N-alkylation of 2,7-dibromo-9H-carbazole. The parent 2,7-dibromo-9H-carbazole itself can be synthesized via electrophilic bromination of carbazole using reagents like N-bromosuccinimide (NBS).[7][9] More efficient, "green" methods utilizing microwave irradiation have also been developed to reduce synthesis time.[10]
The reactivity of this molecule is dominated by the two bromine atoms, which serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.[8][11] This allows for the straightforward incorporation of the carbazole unit into larger conjugated polymer backbones or small molecules, making it a popular precursor for materials used in OLEDs and organic photovoltaics.[1][8]
Illustrative Synthesis Workflow
The diagram below outlines the general two-step synthesis process starting from carbazole.
Caption: General synthesis pathway for this compound.
Experimental Protocol: N-Alkylation (General Procedure)
-
Objective: To attach the heptyl group to the nitrogen atom of the 2,7-dibromo-9H-carbazole core.
-
Methodology:
-
Dissolve 2,7-dibromo-9H-carbazole in a suitable aprotic solvent (e.g., DMF or THF).
-
Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the carbazole nitrogen.
-
Slowly add 1-bromoheptane (or another heptyl halide) to the reaction mixture.
-
Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the pure this compound.
-
Spectroscopic Properties
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Region: Signals corresponding to the protons on the carbazole ring system, showing characteristic splitting patterns. - Aliphatic Region: Signals for the heptyl chain protons, including a triplet for the terminal methyl group and multiplets for the methylene groups. The methylene group adjacent to the nitrogen will be shifted downfield. |
| ¹³C NMR | - Aromatic Region: Signals for the twelve carbon atoms of the dibromocarbazole core. - Aliphatic Region: Signals for the seven distinct carbon atoms of the heptyl chain. |
| FT-IR | Characteristic peaks for C-H (aromatic and aliphatic), C-N, and C-Br stretching vibrations. |
| UV-Vis Absorption | Strong absorption bands in the UV region, typical for π-π* transitions of the conjugated carbazole system. |
| Photoluminescence (PL) | Emission in the blue region of the visible spectrum, a key property for its use in blue OLEDs.[12] |
Applications in Organic Electronics
The unique combination of a high-triplet-energy carbazole donor, enhanced solubility, and versatile reactive sites makes this compound a cornerstone material for high-performance organic electronic devices.[12]
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials for phosphorescent emitters, hole-transporting materials, and as deep-blue emitters themselves.[11][13][14] The high triplet energy of the carbazole unit helps to confine excitons on the guest phosphorescent dopant, leading to high efficiency.[12]
-
Organic Photovoltaics (OPVs): It is a key monomer for synthesizing donor polymers for polymer solar cells.[1] A well-known example is its use in the synthesis of PCDTBT, a benchmark polymer semiconductor for OPVs.[1]
-
Organic Field-Effect Transistors (OFETs): The good charge carrier mobility and stability of carbazole-based polymers also make them suitable for use in OFETs.[1]
Caption: Role of the molecule as a precursor for materials in electronic devices.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as a skin and eye irritant.[4][15]
Table 3: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.[15][16] Avoid contact with skin, eyes, and clothing.[15]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of water. If irritation occurs, seek medical attention.[15]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[15]
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[15][16]
-
Ingestion: Rinse mouth with water and seek medical advice.[15][16]
-
Conclusion
This compound is a highly valuable and versatile organic semiconductor building block. Its well-defined structure provides a unique combination of electronic properties, chemical reactivity, and processability. The electron-rich carbazole core, coupled with the synthetically accessible bromine positions and the solubility-enhancing heptyl chain, makes it an indispensable material for the development of next-generation OLEDs, OPVs, and other advanced electronic applications. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full potential in scientific research and industrial innovation.
References
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Journal of the Chemical Society, Perkin Transactions 1. (2000). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Retrieved from [Link]
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ResearchGate. (2021, August). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. Retrieved from [Link]
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National Institutes of Health (NIH). (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Retrieved from [Link]
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ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]
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PubMed Central. (2021, November 9). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Retrieved from [Link]
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Borun New Material Technology. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Retrieved from [Link]
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ResearchGate. (2012, August). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Retrieved from [Link]
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MDPI. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR (400 MHz, CDCl3) of 9,9-dihexyl-2,7-dibromofluorene (a) and.... Retrieved from [Link]
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CP Lab Safety. (n.d.). 2, 7-Dibromo-9-(9-heptadecyl)carbazole, min 98% (HPLC), 1 gram. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2, 7-Dibromo-9-heptyl-9H-carbazole, min 98% (GC), 1 gram. Retrieved from [Link]
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"molecular structure of 2,7-Dibromo-9-heptyl-9H-carbazole"
An In-Depth Technical Guide to the Molecular Structure of 2,7-Dibromo-9-heptyl-9H-carbazole
Introduction
The carbazole heterocycle is a foundational scaffold in the fields of medicinal chemistry and materials science.[1][2] Its rigid, electron-rich aromatic system provides excellent thermal stability and charge-transport properties, making it a privileged component in the design of advanced functional materials.[2][3] Among its many derivatives, 2,7-disubstituted carbazoles have garnered significant attention as critical building blocks for π-conjugated polymers and small molecules used in organic electronics.[3][4][5] The substitution at the 2 and 7 positions allows for the extension of the conjugated system, enabling the tuning of electronic and photophysical properties.
This technical guide offers a comprehensive examination of the molecular structure of a key carbazole derivative: This compound . We will delve into its chemical identity, synthetic pathways, and the sophisticated techniques used for its structural elucidation. The primary focus will be on its solid-state architecture, including the critical non-covalent interactions that dictate its molecular packing. Understanding this structure is paramount, as it directly influences the material's solubility, processability, and ultimate performance in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[5]
Part 1: Core Molecular Framework and Properties
Chemical Identity
This compound is an organic compound characterized by a central carbazole core, functionalized with two bromine atoms and an N-alkyl chain. The key identifiers and properties of this molecule are summarized below.
| Property | Value | Reference |
| CAS Number | 1173071-58-3 | [6][7][8][9] |
| Molecular Formula | C₁₉H₂₁Br₂N | [8][9][10] |
| Molecular Weight | 423.19 g/mol | [8][9][10] |
| Typical Purity | >98.0% (GC) | [8][9] |
| Physical Appearance | Solid |
Structural Overview
The molecule's architecture can be deconstructed into three key components, each serving a distinct purpose:
-
The Carbazole Core: This planar, tricyclic aromatic system is the electronic heart of the molecule. Its extended π-system is responsible for the inherent hole-transporting capabilities.[2][3]
-
Bromine Substituents (C2, C7): The bromine atoms are not merely passive substituents. They are strategically positioned to serve as highly efficient reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[5] This allows for the straightforward synthesis of polymers and more complex molecular structures, making it an invaluable monomer.
-
N-Heptyl Chain (N9): The attachment of a flexible alkyl chain at the nitrogen atom is a critical design choice. This non-polar chain significantly enhances the molecule's solubility in common organic solvents, which is essential for solution-based processing and device fabrication.[4] Furthermore, the chain plays a crucial role in directing the solid-state packing, influencing intermolecular distances and orbital overlap.[4]
Molecular Structure Diagram
Caption: General synthetic pathway for this compound.
Experimental Protocol: N-Alkylation
This protocol is a representative procedure based on established methods for N-alkylation of carbazoles. [4]
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2,7-dibromo-9H-carbazole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and clean deprotonation of the carbazole nitrogen without competing side reactions. The reaction is exothermic and produces H₂ gas, necessitating careful addition at low temperature.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.
-
Alkylation: Add 1-bromoheptane (1.2 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Extraction: Cool the reaction to room temperature and carefully quench by slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Characterization
Structural confirmation relies on a suite of spectroscopic techniques. While actual spectra are proprietary or dataset-dependent, the expected features are highly predictable. [7]
| Technique | Expected Key Features |
|---|---|
| ¹H NMR | - Aromatic Region (δ 7.5-8.5 ppm): Multiple signals (doublets, singlets) corresponding to the protons on the carbazole core. The C1/C8, C3/C6, and C4/C5 protons will have distinct chemical shifts and coupling patterns. - Alkyl Region (δ 0.8-4.5 ppm): A triplet for the terminal CH₃ group (~0.9 ppm), a series of multiplets for the methylene (CH₂) groups of the heptyl chain, and a distinct triplet for the N-CH₂ group (~4.3 ppm) shifted downfield due to the adjacent nitrogen atom. |
| ¹³C NMR | - Aromatic Region (δ 110-145 ppm): Signals for all unique carbon atoms in the carbazole skeleton. The carbons attached to bromine (C2, C7) will appear around 115-120 ppm. - Alkyl Region (δ 14-45 ppm): Signals for each of the seven carbons in the heptyl chain. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M⁺, [M+2]⁺, and [M+4]⁺ peaks) confirming the presence of dibromination. The observed mass will correspond to the molecular weight (423.19 g/mol ). [10] |
| FT-IR | - Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. - C-N Stretch: Around 1300-1350 cm⁻¹. - C-Br Stretch: In the fingerprint region, typically 500-650 cm⁻¹. |
Part 3: Solid-State Structure and Molecular Packing
The definitive understanding of a molecule's three-dimensional structure and intermolecular arrangement comes from single-crystal X-ray diffraction (XRD). While the specific crystal structure for the 9-heptyl derivative is not publicly available, extensive data exists for the nearly identical 2,7-Dibromo-9-octyl-9H-carbazole , which serves as an excellent and highly predictive model. [4][11][12]
Crystallographic Analysis (Based on the 9-Octyl Analogue)
The analysis of the 9-octyl derivative reveals a highly ordered packing motif driven by a combination of non-covalent interactions. [4]
| Crystallographic Parameter | Value for 2,7-Dibromo-9-octyl-9H-carbazole |
|---|---|
| Chemical Formula | C₂₀H₂₃Br₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.7256 (4) |
| b (Å) | 4.6578 (1) |
| c (Å) | 19.7236 (4) |
| **β (°) ** | 95.945 (1) |
| **Volume (ų) ** | 1893.79 (7) |
Data sourced from Gagnon & Laliberté (2008). [4]
Key Structural Features in the Solid State
The crystal packing reveals that the molecule does not exist in isolation but rather as part of a well-defined supramolecular assembly.
-
Conformation: The carbazole core is essentially planar, while the attached alkyl chain adopts a fully extended, low-energy anti (all-trans) conformation. [4][11]This linear shape is crucial for enabling dense packing.
-
Bilayered Structure: The most striking feature is the formation of a segregated bilayer. The long, non-polar alkyl chains from adjacent molecules aggregate together, forming insulating layers. These layers effectively isolate rows of the electronically active carbazole units. [4][12]This self-assembly is a key determinant of charge transport pathways in thin films.
-
Intermolecular Interactions: The stability of the crystal lattice is governed by several key interactions:
-
Offset π–π Stacking: The planar carbazole units stack on top of each other. The interaction is not a perfect face-to-face overlap but is offset. The centroid-to-centroid distance in the octyl analogue is 4.2822 Å, which is indicative of significant π-system interaction, crucial for charge hopping between molecules. [4][11] * C–H···π Interactions: The packing is further stabilized by interactions where a C-H bond from the methylene group attached to the nitrogen points towards the center of the π-cloud of an adjacent carbazole ring. [4][12] * Halogen···Halogen Interactions: One of the bromine atoms engages in a short Br···Br contact with a bromine on a neighboring molecule (3.5475 Å). This distance is significantly shorter than the sum of the van der Waals radii (3.70 Å), indicating a stabilizing halogen bond interaction. [4][11]
-
Intermolecular Packing Diagram
Caption: Key intermolecular interactions governing solid-state packing.
Part 4: Structure-Property Relationships and Applications
The detailed molecular structure directly dictates the material's properties and its utility.
-
Solubility and Processability: The N-heptyl chain is the primary reason this molecule is soluble in organic solvents, allowing for the creation of thin films via techniques like spin-coating or inkjet printing, which are essential for manufacturing large-area electronic devices. [4]* Electronic Properties and Charge Transport: The π-π stacking of the carbazole cores creates a pathway for charge (specifically, holes) to hop between molecules. The degree of order, stacking distance, and orbital overlap—all consequences of the molecular packing—determine the charge mobility and, therefore, the efficiency of the final device. The insulating alkyl bilayers help to confine charge transport to the desired π-conjugated pathways.
-
Versatility as a Building Block: As a monomer, the two bromine atoms at the 2 and 7 positions are perfect handles for polymerization. Reactions like Suzuki coupling can be used to link these units together, forming high-molecular-weight poly(2,7-carbazole)s, a class of polymers known for their excellent performance in organic solar cells and LEDs. [5][13]
Conclusion
This compound is a meticulously designed molecule where each component serves a purpose. The carbazole core provides the essential electronic properties, the bromine atoms offer synthetic reactivity, and the heptyl chain ensures processability and directs the supramolecular assembly. Its solid-state structure, characterized by a segregated bilayer arrangement and a network of π-stacking, C-H···π, and halogen bonding interactions, is a direct consequence of its molecular design. This intricate architecture creates organized charge transport pathways, making it an exceptionally valuable building block for the next generation of high-performance organic electronic materials.
References
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Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. Available at: [Link]
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Zhang, Y., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. Available at: [Link]
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Xinghui Corporation. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Available at: [Link]
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ResearchGate. (2023). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. [Image]. Available at: [Link]
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Guo, X., et al. (2021). Various Molecular Arrangements Leading to Different Desolvation Rates: Research on the Stability of 2,7-Dibromo-9H-carbazole Solvates. CrystEngComm. Available at: [Link]
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Funmilayo, E. A., et al. (2011). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3283. Available at: [Link]
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Spectroscopic Characterization of 2,7-Dibromo-9-heptyl-9H-carbazole: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,7-Dibromo-9-heptyl-9H-carbazole, a crucial building block in the synthesis of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural and electronic properties of this compound. The guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and purity assessment of this carbazole derivative.
Molecular Structure and Spectroscopic Overview
This compound (CAS No. 1173071-58-3) possesses a rigid carbazole core substituted with two bromine atoms at the 2 and 7 positions, and a flexible heptyl chain at the 9-position. This unique combination of a π-conjugated aromatic system and an aliphatic chain imparts specific solubility and electronic properties, making it a valuable component in the design of organic semiconductors and other functional materials.
The spectroscopic characterization of this molecule is fundamental to confirming its identity and purity. The following sections will provide a detailed analysis of its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-resolution NMR spectra of the title compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3]
-
¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Caption: Sample Preparation Methods for FT-IR Spectroscopy.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| Aliphatic C-H Bend | 1470 - 1370 | Medium |
| C-N Stretch | 1350 - 1250 | Medium to Strong |
| C-Br Stretch | 700 - 500 | Strong |
Interpretation Insights:
-
The presence of sharp peaks just above 3000 cm⁻¹ is indicative of the aromatic C-H bonds. [4]* Strong absorptions below 3000 cm⁻¹ confirm the presence of the saturated heptyl chain. [4]* The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the C-N and C-Br stretching vibrations, which are highly characteristic of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile organic molecules.
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙). [5]3. Fragmentation: The high energy of the electron beam often leads to the fragmentation of the molecular ion into smaller, charged fragments. [5]4. Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Predicted Mass Spectrum and Interpretation
The mass spectrum of this compound will have several key features.
-
Molecular Ion (M⁺˙): The molecular weight of the compound is 423.19 g/mol . [6]Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a characteristic cluster of peaks:
-
m/z ≈ 422: Corresponding to the molecule with two ⁷⁹Br isotopes.
-
m/z ≈ 424: Corresponding to the molecule with one ⁷⁹Br and one ⁸¹Br isotope.
-
m/z ≈ 426: Corresponding to the molecule with two ⁸¹Br isotopes. The expected intensity ratio of these peaks will be approximately 1:2:1. [7]
-
-
Key Fragmentation Patterns:
-
Loss of a Hexyl Radical: A common fragmentation pathway for alkyl chains is the loss of a radical. The loss of a hexyl radical (•C₆H₁₃) from the molecular ion would result in a fragment at m/z corresponding to [M - 85]⁺.
-
Benzylic-type Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is also likely, leading to the formation of a stable carbazole-containing cation.
-
Loss of Bromine: Fragmentation involving the loss of one or both bromine atoms may also be observed.
-
| Ion | m/z (approximate) | Interpretation |
| [M]⁺˙ | 422, 424, 426 | Molecular ion cluster (ratio ~1:2:1) |
| [M - C₆H₁₃]⁺ | 337, 339, 341 | Loss of a hexyl radical |
| [M - Br]⁺ | 343, 345 | Loss of a bromine atom |
Summary of Spectroscopic Data
| Technique | Key Features and Observations |
| ¹H NMR | Aromatic signals from ~7.3-8.1 ppm; Aliphatic signals from ~0.8-4.3 ppm, with the N-CH₂ protons being the most downfield. |
| ¹³C NMR | Aromatic carbons from ~110-142 ppm; Aliphatic carbons from ~14-45 ppm. |
| IR | Aromatic C-H stretch (>3000 cm⁻¹); Strong aliphatic C-H stretch (<3000 cm⁻¹); C-N and C-Br stretches in the fingerprint region. |
| MS (EI) | Characteristic molecular ion cluster at m/z ≈ 422, 424, 426 in a ~1:2:1 ratio. Fragmentation patterns corresponding to the loss of alkyl radicals and bromine. |
This comprehensive spectroscopic analysis provides a robust framework for the identification and characterization of this compound, ensuring its quality and suitability for its intended applications in advanced materials and drug development.
References
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Li, E., et al. (n.d.). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Semantic Scholar. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2, 7-Dibromo-9-heptyl-9H-carbazole, min 98% (GC), 1 gram. Retrieved from [Link]
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Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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LibreTexts Chemistry. (2022). The ¹H-NMR experiment. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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"crystal structure of 2,7-Dibromo-9-heptyl-9H-carbazole derivatives"
An In-depth Technical Guide to the Crystal Structure of 2,7-Dibromo-9-heptyl-9H-carbazole Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, crystallization, and detailed crystal structure analysis of this compound and its closely related derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data with practical insights into the structure-property relationships that govern the performance of these vital organic compounds.
Introduction: The Strategic Importance of 2,7-Dibromo-9-alkyl-carbazoles
The carbazole moiety, a rigid and electron-rich heterocyclic scaffold, is a cornerstone in the design of high-performance organic materials.[1][2] Its derivatives are integral to the advancement of organic electronics, serving as critical building blocks for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[3][4] The strategic functionalization of the carbazole core allows for the precise tuning of its electronic and physical properties.
The molecular architecture of this compound is a testament to rational design:
-
The Carbazole Core : Provides excellent thermal and photochemical stability, forming the electronically active heart of the molecule.[4]
-
2,7-Bromo Substituents : These positions are not merely passive functional groups; they are reactive handles for extending π-conjugation through various cross-coupling reactions like Suzuki and Stille couplings, enabling the construction of complex polymers and small molecules.[3][4] Furthermore, they actively participate in intermolecular interactions that guide crystal packing.
-
The N-Alkyl Chain (Heptyl/Octyl) : The introduction of an alkyl chain at the 9-position is a critical modification. It significantly enhances the solubility of the otherwise rigid carbazole core, which is essential for solution-based processing of electronic devices.[5] Crucially, the length and conformation of this chain exert profound control over the solid-state molecular packing, directly influencing the material's electronic properties.[5][6]
Synthesis and Crystallization: From Molecule to Single Crystal
The preparation of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. The process begins with the synthesis of the target compound, followed by a meticulous crystallization procedure.
Experimental Protocol: Synthesis of 2,7-Dibromo-9-alkyl-9H-carbazole
This protocol describes a standard N-alkylation procedure, adapted from established methods for similar derivatives.[5]
Objective: To synthesize this compound from 2,7-Dibromo-9H-carbazole.
Materials:
-
2,7-Dibromo-9H-carbazole
-
1-Bromoheptane (or 1-Bromooctane for the octyl derivative)
-
Sodium Hydride (NaH) or Potassium Hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,7-Dibromo-9H-carbazole (1.0 eq) in anhydrous DMF.
-
Deprotonation : Add a strong base such as Sodium Hydride (NaH, 1.2 eq) portion-wise at 0 °C. The causality here is the need to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion. This anion is a significantly stronger nucleophile than the neutral carbazole, enabling efficient alkylation.
-
Alkylation : Allow the mixture to stir at room temperature for 1 hour. Subsequently, add 1-Bromoheptane (1.2 eq) dropwise. The reaction is then heated to 60-80 °C and stirred overnight to ensure complete reaction.
-
Quenching and Extraction : Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of methanol to neutralize any unreacted NaH. The mixture is then poured into water and extracted multiple times with dichloromethane.
-
Washing and Drying : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.
-
Purification : The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure this compound.
Experimental Protocol: Single Crystal Growth
The quality of the crystal directly impacts the resolution of the diffraction data. Slow cooling is the method of choice for obtaining well-ordered, single crystals of these derivatives.[5]
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Step-by-Step Procedure:
-
Prepare a Saturated Solution : Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hexanes or ethanol) in a clean vial at an elevated temperature (e.g., 60 °C) to achieve saturation.
-
Slow Cooling : Loosely cap the vial to allow for slow solvent evaporation. Place the vial in a controlled environment where the temperature can be reduced slowly over several days. A Dewar flask filled with hot water or a programmable heating block can be used to achieve a slow cooling rate. This slow process is critical to allow molecules to deposit onto the growing crystal lattice in an ordered fashion, minimizing defects.
-
Crystal Harvesting : Once well-formed crystals (needles are common for these compounds) appear, carefully harvest them from the mother liquor using a pipette or by decanting the solvent.[5]
-
Drying : Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final structural analysis.
In-Depth Crystal Structure Analysis
The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of intermolecular forces.[7] These interactions define the macroscopic properties of the material. For carbazole derivatives, key interactions include π-π stacking, C-H···π interactions, and halogen bonding.[5][8][9]
As a definitive crystal structure for the 9-heptyl derivative is not publicly available, we will conduct our analysis on the closely analogous and well-documented 2,7-Dibromo-9-octyl-9H-carbazole , for which high-quality crystallographic data exists.[5][10][11] The principles governing its packing are directly applicable to the heptyl derivative.
Molecular Conformation
In the crystalline state, the octyl chain adopts a fully extended, low-energy anti conformation, with C-C-C-C torsion angles approaching 180°.[5][10] The carbazole ring system itself is nearly planar.[12] This extended alkyl chain conformation is a crucial factor that facilitates the segregated packing motif observed in the crystal.
Crystal Packing and Intermolecular Interactions
The crystal structure of 2,7-Dibromo-9-octyl-9H-carbazole is characterized by a distinct bilayered structure .[5] The long, parallel octyl chains pack together tightly, forming an insulating aliphatic bilayer. This segregation effectively isolates rows of the electronically active carbazole units.[5] This packing is stabilized by several key non-covalent interactions:
-
Offset π-π Stacking : The carbazole moieties do not stack in a direct face-to-face manner. Instead, they engage in offset π-π interactions. The centroid-to-centroid distance between adjacent carbazole rings is approximately 4.28 Å.[5][10] This offset arrangement helps to minimize electrostatic repulsion while maintaining attractive van der Waals forces.
-
C-H···π Interactions : The packing is further stabilized by C-H···π interactions. Specifically, the methylene protons (CH₂) directly attached to the carbazole nitrogen atom form short contacts (H···centroid distances of ~2.96 Å and 2.99 Å) with the π-system of an adjacent carbazole unit.[5][10]
-
Halogen Bonding (Br···Br Contacts) : A short contact of approximately 3.55 Å is observed between bromine atoms on symmetry-related molecules.[5][10] This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å), indicating a stabilizing halogen-halogen interaction that contributes to the overall packing arrangement.[5][10]
Crystallographic Data Summary
The following table summarizes the key crystallographic data for 2,7-Dibromo-9-octyl-9H-carbazole.[5]
| Parameter | Value |
| Chemical Formula | C₂₀H₂₃Br₂N |
| Molecular Weight | 437.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 20.7256 |
| b (Å) | 4.6578 |
| c (Å) | 19.7236 |
| β (°) | 95.945 |
| Volume (ų) | 1893.79 |
| Z (molecules/unit cell) | 4 |
Visualization of Crystal Packing
This diagram illustrates the key packing features, showing the bilayer formation and the primary intermolecular interactions.
Structure-Property Relationships
The crystallographic arrangement is not merely an academic curiosity; it is the primary determinant of the material's bulk properties.
-
Influence of the Alkyl Chain : The segregated packing induced by the long alkyl chains is critical. The aliphatic bilayers act as insulating layers, electronically decoupling the rows of carbazole units. This quasi-one-dimensional packing can lead to anisotropic charge transport properties, which is a key consideration in OFET design. Studies on other molecular systems have shown that even the parity of the alkyl chain (odd vs. even number of carbons) can drastically alter the packing arrangement from helical to planar, thereby changing the material's physical properties.[13][14]
-
Role of Intermolecular Interactions : The efficiency of charge transport between adjacent molecules is highly sensitive to their relative orientation and distance. The offset π-π stacking distance of ~4.28 Å, while indicative of interaction, is larger than the ideal distances (< 4 Å) for high-mobility charge transport. However, this packing can be beneficial for emissive applications (OLEDs) by reducing luminescence quenching that often occurs in tightly packed aggregates. The Br···Br interactions provide additional structural reinforcement, contributing to the thermal stability of the crystalline phase.[15]
Conclusion
The crystal structure of 2,7-Dibromo-9-alkyl-carbazole derivatives reveals a sophisticated, self-assembled supramolecular architecture. The interplay between the extended alkyl chains and the specific non-covalent interactions—including offset π-π stacking, C-H···π forces, and halogen bonding—gives rise to a distinct bilayered packing motif. This structural framework is fundamental to the properties of these materials, governing everything from solubility to charge transport and photophysical behavior. A thorough understanding of these crystal structures is therefore indispensable for the rational design of next-generation organic electronic materials, enabling scientists to forge a direct link between molecular design, solid-state structure, and device performance.
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Structure of 2,7‐dibromo‐9H‐carbazole and the molecular formula of the... ResearchGate. (URL: [Link])
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Intermolecular contacts of carbazole rings in the crystal of 3d,... ResearchGate. (URL: [Link])
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Intramolecular and intermolecular interactions in single crystals of a)... ResearchGate. (URL: [Link])
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Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. (URL: [Link])
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A Technical Guide to the Solubility of 2,7-Dibromo-9-heptyl-9H-carbazole in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2,7-Dibromo-9-heptyl-9H-carbazole, a key building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility, offering a framework for solvent selection and experimental determination.
Introduction: The Significance of this compound
This compound is a derivative of carbazole, an aromatic heterocyclic compound with a tricyclic structure.[1] The strategic placement of bromo-functional groups and a heptyl chain on the carbazole core imparts specific electronic and physical properties, making it a valuable precursor in the synthesis of advanced materials.[2][3] Notably, carbazole derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge transport properties, thermal stability, and tunable electronic structures.[4][5]
The solubility of this compound is a critical parameter that dictates its processability and application. Proper solvent selection is paramount for achieving uniform thin films, controlling molecular packing, and enabling efficient purification through techniques like crystallization and chromatography. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and a practical approach to its experimental determination.
Understanding the Molecular Structure and its Impact on Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which emphasizes the importance of matching intermolecular forces between the solute and the solvent.[6][7] The molecular architecture of this compound features distinct regions that influence its interaction with different solvents:
-
The Carbazole Core: The large, rigid, and aromatic carbazole core is inherently non-polar and hydrophobic. This region favors interactions with solvents that can engage in π-π stacking and van der Waals forces.
-
Bromo Substituents: The two bromine atoms at the 2 and 7 positions introduce polarity and increase the molecule's molecular weight. Halogen atoms can participate in halogen bonding, which can influence self-assembly and solubility in specific solvents.[8]
-
The Heptyl Chain: The N-substituted heptyl group is a long, non-polar alkyl chain. This feature significantly enhances the compound's solubility in non-polar organic solvents by increasing its lipophilicity and disrupting crystal lattice formation.[8][9] The alkyl chain is crucial for improving the processability of carbazole-based materials.[9][10]
Predicted Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π interactions with the carbazole core. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | High | These solvents possess a good balance of polarity and the ability to engage in van der Waals interactions, effectively solvating the entire molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent that can interact with the polarizable bromine atoms and the carbazole nitrogen, while also solvating the alkyl chain. Diethyl ether, being less polar, is expected to be a reasonably good solvent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents can offer some solubility, but the strong dipole-dipole interactions within the solvent may not be as favorable for the largely non-polar solute. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Insoluble | The strong hydrogen bonding network in alcohols makes it difficult for the non-polar this compound to dissolve. |
| Alkanes | Hexanes, Heptane | Moderate | The heptyl chain promotes solubility in these non-polar solvents. A related compound, 2,7-dibromo-9-octyl-9H-carbazole, has been successfully crystallized from hexanes, indicating at least moderate solubility at elevated temperatures.[9] |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents are excellent at dissolving many organic compounds, their high polarity may not be an ideal match for the predominantly non-polar nature of the target molecule. |
| Water | Insoluble | The hydrophobic nature of the molecule precludes any significant solubility in water. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given solvent.
Materials and Equipment:
-
This compound (high purity)
-
A range of analytical grade organic solvents
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualizing the Factors Influencing Solubility
The interplay of various molecular and solvent properties determines the solubility of this compound. The following diagram illustrates these key relationships.
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An In-Depth Technical Guide to the Thermal Stability and Degradation of 2,7-Dibromo-9-heptyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 2,7-Dibromo-9-heptyl-9H-carbazole, a key building block in the development of advanced organic electronic materials and a scaffold of interest in medicinal chemistry. While specific experimental thermal analysis data for this exact molecule is not extensively published, this guide synthesizes available information on closely related carbazole derivatives and the fundamental principles of thermal degradation of halogenated aromatic compounds to provide a robust predictive overview. We will delve into the expected thermal properties, elucidate probable degradation mechanisms, and outline the state-of-the-art methodologies for empirical validation. This document is intended to serve as an essential resource for researchers and professionals working with this and similar carbazole-based materials, enabling a deeper understanding of their thermal behavior, which is critical for optimizing processing conditions, ensuring long-term device stability, and assessing the developability of pharmaceutical candidates.
Introduction: The Significance of Thermal Stability in Carbazole Derivatives
Carbazole and its derivatives have emerged as a critical class of heterocyclic aromatic compounds, finding extensive applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds for biologically active molecules.[1][2] The 2,7-dibromo-9-alkyl-9H-carbazole framework, in particular, offers a versatile platform for synthesizing a wide array of functional materials through cross-coupling reactions at the bromine positions.[3] The N-heptyl group in this compound is primarily introduced to enhance solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices.
The thermal stability of these materials is a paramount concern that dictates their processability and long-term performance. For organic electronics, high thermal stability is essential to withstand the temperatures required for device fabrication, such as vacuum deposition and annealing processes, without undergoing decomposition. Furthermore, the operational lifetime of an OLED or OPV device is intrinsically linked to the thermal robustness of its constituent materials. In the context of drug development, understanding the thermal stability of a molecule is a regulatory requirement and is critical for determining appropriate storage conditions, formulation strategies, and assessing its shelf-life.
This guide will provide a detailed examination of the factors influencing the thermal stability of this compound and its likely degradation behavior under thermal stress.
Physicochemical Properties and Expected Thermal Behavior
This compound is a solid at room temperature with a reported melting point in the range of 72.0 to 76.0 °C. The thermal stability of carbazole derivatives is generally high, with decomposition temperatures often exceeding 300 °C.[3] This high stability is attributed to the rigid and aromatic nature of the carbazole core.
The introduction of the N-heptyl chain and the two bromine atoms will influence the overall thermal properties. The flexible alkyl chain is expected to be the initial site of thermal decomposition, likely through homolytic cleavage of C-C or C-H bonds at elevated temperatures. The C-Br bonds are also susceptible to cleavage, potentially leading to debromination reactions.
Table 1: Physicochemical and Predicted Thermal Properties of this compound
| Property | Value/Predicted Behavior | Source/Rationale |
| Molecular Formula | C₁₉H₂₁Br₂N | - |
| Molecular Weight | 423.19 g/mol | - |
| Appearance | White to off-white crystalline solid | General observation for similar compounds |
| Melting Point (Tₘ) | 72.0 - 76.0 °C | |
| Decomposition Temp. (Tₔ) | Predicted to be > 300 °C | Based on the high thermal stability of the carbazole core[3] |
| Primary Degradation Onset | Expected to initiate at the N-heptyl chain | The alkyl chain is the most flexible and least conjugated part of the molecule. |
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and identifying the number of degradation steps.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert TGA pan (e.g., alumina or platinum).
-
Instrumentation Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 800 °C).
-
Data Analysis: The resulting thermogram plots the percentage of weight loss against temperature. The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td5).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan.
-
Instrumentation Setup: A calibrated DSC instrument is used with an empty sealed pan as a reference. An inert atmosphere is maintained.
-
Thermal Program: A typical program involves a heat-cool-heat cycle to erase the thermal history of the sample. For instance, heat from room temperature to above the melting point, cool down, and then reheat.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks, while glass transitions appear as a step change in the baseline.
Predicted Degradation Pathways
The thermal degradation of this compound is likely to proceed through a complex series of reactions. Based on the pyrolysis of similar brominated aromatic compounds and N-alkylated heterocycles, the following degradation pathways can be postulated:
-
N-Heptyl Chain Degradation: The initial degradation is expected to involve the N-heptyl chain due to the lower bond dissociation energies of C-C and C-H bonds compared to the aromatic C-N and C-Br bonds. This can proceed via radical mechanisms, leading to the formation of smaller alkyl fragments and a carbazole radical.
-
C-Br Bond Cleavage: At higher temperatures, homolytic cleavage of the C-Br bonds will occur, releasing bromine radicals. These highly reactive radicals can then participate in a variety of secondary reactions, including hydrogen abstraction and recombination.
-
Carbazole Core Degradation: The carbazole core itself is highly stable. Its degradation will likely occur at very high temperatures and may involve ring-opening reactions and fragmentation into smaller aromatic and nitrogen-containing compounds.
Identification of Degradation Products
To identify the specific chemical species formed during the thermal degradation of this compound, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most powerful analytical technique.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
In Py-GC-MS, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile and semi-volatile degradation products are separated by gas chromatography and identified by mass spectrometry.
-
Sample Preparation: A very small amount of the sample is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in the pyrolyzer, which is directly coupled to the GC inlet.
-
GC Separation: The pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection and Identification: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparing them to spectral libraries.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the thermal stability and degradation of this compound. While direct experimental data for this specific compound is limited, a thorough understanding of its thermal behavior can be extrapolated from the analysis of related carbazole derivatives and the fundamental principles of thermal decomposition. The key takeaways are:
-
High Inherent Stability: The carbazole core imparts high thermal stability to the molecule, with decomposition likely initiating above 300 °C.
-
Initial Degradation at the N-Alkyl Chain: The heptyl group is the most probable site for the onset of thermal degradation.
-
Standard Analytical Techniques: TGA and DSC are the primary methods for determining the thermal properties, while Py-GC-MS is essential for identifying degradation products.
For researchers and professionals working with this compound, it is strongly recommended to perform empirical thermal analysis to obtain precise data for their specific applications. This will enable the optimization of processing parameters, ensure the reliability of final products, and contribute to a deeper understanding of the structure-property relationships in this important class of materials.
References
- Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: A new class of promising materials for organic electronics. Accounts of Chemical Research, 41(9), 1110-1119.
- Gagnon, E., & Wuest, J. D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.
- BenchChem. (2025). A Technical Guide to the Thermal Stability of 3,6-Dibromocarbazole Compounds.
- Shimadzu. (n.d.).
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- The Significance of 2,7-Dibromo-9-phenyl-9H-carbazole in OLED M
- Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. (2015). LCGC North America, 33(1), 32-41.
- Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. (n.d.). ChemicalBook.
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"photophysical properties of 2,7-Dibromo-9-heptyl-9H-carbazole"
An In-Depth Technical Guide to the Photophysical Properties of 2,7-Dibromo-9-heptyl-9H-carbazole
Authored by: A Senior Application Scientist
Introduction
Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their robust thermal stability, excellent charge-transporting properties, and versatile functionalization chemistry.[1][2][3] Within this class of materials, 2,7-disubstituted carbazoles serve as critical building blocks for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][4] This technical guide provides a comprehensive overview of the photophysical properties of a specific, yet important, derivative: this compound.
The strategic placement of bromine atoms at the 2 and 7 positions offers reactive sites for further molecular elaboration through cross-coupling reactions, while the N-heptyl chain imparts solubility in common organic solvents, a crucial attribute for solution-based device fabrication.[1][5] Understanding the fundamental photophysical characteristics of this molecule is paramount for designing and optimizing next-generation organic electronic devices. This guide will delve into the synthesis, core photophysical properties, and the experimental methodologies used for their characterization, providing researchers and drug development professionals with a foundational understanding of this versatile molecular scaffold.
Synthesis and Molecular Structure
The synthesis of this compound is typically achieved through the N-alkylation of the 2,7-dibromo-9H-carbazole precursor. This reaction is generally straightforward, often employing a suitable base and an alkylating agent, in this case, a heptyl halide. Microwave-assisted synthesis has also been shown to significantly reduce reaction times for similar N-alkylations.[6]
The molecular structure of the closely related 2,7-dibromo-9-octyl-9H-carbazole has been elucidated by X-ray crystallography, revealing an extended anti-conformation of the alkyl chain.[5][7] This structural arrangement leads to the formation of a segregated bilayer in the solid state, where the carbazole units are isolated in rows.[5] The carbazole moieties themselves engage in offset π-π stacking interactions.[5][7] It is reasonable to expect that this compound adopts a similar solid-state packing motif.
Core Photophysical Properties
Absorption and Emission Spectroscopy
The electronic absorption and emission spectra of carbazole derivatives are governed by π-π* transitions within the aromatic core. The parent carbazole molecule exhibits an absorption maximum at approximately 323 nm and an emission maximum around 351 nm.[8][9] For substituted carbazoles, the position and intensity of these bands are influenced by the nature and position of the substituents.[10]
For this compound, the absorption spectrum is expected to be dominated by the carbazole core, with a primary absorption band in the UV region. A related compound, 2,7-bis(dimesitylboryl)-N-ethyl-carbazole, which is synthesized from 2,7-dibromo-9-ethyl-carbazole, shows a structured absorption spectrum in hexane with a maximum peak at 340 nm.[11][12] The fluorescence emission of this related compound is observed with two sub-bands at 400 nm and 430 nm.[11][12] This suggests that this compound will likely exhibit a blue fluorescence.
Furthermore, carbazole derivatives are known to exhibit solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[13][14] This phenomenon is attributed to the change in the dipole moment of the molecule upon excitation.
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[15] Many carbazole derivatives are efficient emitters, with some exhibiting high quantum yields.[10] For instance, 2,7-bis(dimesitylboryl)-N-ethyl-carbazole has a reported quantum yield of 0.49 in hexane.[11][12]
The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. For the carbazole core in solution, the lifetime is typically in the nanosecond range, around 14-15 ns.[16] The lifetime of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole in hexane has been measured to be 3.94 ns.[11][12] It is anticipated that the fluorescence lifetime of this compound will also fall within the nanosecond timescale.
Data Summary: Inferred Photophysical Properties
The following table summarizes the expected photophysical properties of this compound based on data from closely related compounds. It is important to note that these are estimations and experimental verification is required for precise values.
| Photophysical Parameter | Expected Value/Range | Reference Compound(s) and Citation(s) |
| Absorption Maximum (λabs) | ~340 nm | 2,7-bis(dimesitylboryl)-N-ethyl-carbazole[11][12] |
| Emission Maximum (λem) | 400 - 430 nm | 2,7-bis(dimesitylboryl)-N-ethyl-carbazole[11][12] |
| Fluorescence Quantum Yield (ΦF) | ~0.5 | 2,7-bis(dimesitylboryl)-N-ethyl-carbazole[11][12] |
| Fluorescence Lifetime (τF) | 1 - 15 ns | Carbazole, 2,7-bis(dimesitylboryl)-N-ethyl-carbazole[11][12][16] |
Experimental Methodologies for Characterization
To empirically determine the photophysical properties of this compound, a series of standardized spectroscopic techniques are employed.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for comprehensive photophysical characterization.
Protocol for UV-Vis Absorption and Fluorescence Spectroscopy
-
Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a concentration of approximately 10-3 M. From this stock solution, prepare a series of dilutions ranging from 10-5 to 10-6 M.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer.
-
Absorption Measurement: Record the absorption spectra of the diluted solutions in a 1 cm path length quartz cuvette. Use the pure solvent as a blank. The absorbance at the maximum should ideally be between 0.1 and 0.5 to ensure linearity.
-
Fluorescence Measurement: Excite the sample at its absorption maximum (λabs). Record the emission spectrum over a suitable wavelength range. Ensure that the emission is not distorted by inner filter effects by using dilute solutions.
Protocol for Fluorescence Quantum Yield Determination (Comparative Method)
The comparative method is a reliable technique for determining the fluorescence quantum yield.[15]
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample. For blue-emitting compounds, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) or anthracene in ethanol (ΦF = 0.27) are common choices.
-
Absorbance Matching: Prepare a solution of the sample and a solution of the standard in the same solvent (if possible). Adjust the concentrations of both solutions so that they have the same absorbance (typically < 0.1) at the excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Workflow for Quantum Yield Calculation
Caption: Step-by-step process for quantum yield determination.
Protocol for Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[17][18][19]
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample to avoid concentration quenching and re-absorption effects.
-
Data Acquisition: Excite the sample with the pulsed light source. The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon. This process is repeated thousands or millions of times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The instrument response function (IRF) is measured using a scattering solution. The measured fluorescence decay is then deconvoluted from the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τF).
Applications and Future Directions
This compound is a valuable intermediate for the synthesis of a wide array of functional organic materials.[20] Its primary utility lies in its role as a precursor for:
-
Hole-Transporting Materials (HTMs): The electron-rich carbazole core is an excellent hole-transporting moiety.[2][3]
-
Host Materials for Phosphorescent OLEDs: The high triplet energy of the carbazole unit makes it a suitable host for phosphorescent emitters.[3]
-
Emissive Materials: Further functionalization of the 2 and 7 positions can lead to the development of novel fluorescent or phosphorescent emitters.[20]
-
Conjugated Polymers: The dibromo functionality allows for the synthesis of poly(2,7-carbazole) derivatives through polymerization reactions, which are promising materials for OPVs and OFETs.[1][6]
Future research will likely focus on leveraging the reactivity of the C-Br bonds to create more complex and efficient materials for organic electronics. The development of novel catalysts and synthetic methodologies will undoubtedly expand the library of materials derived from this compound, paving the way for next-generation electronic devices with enhanced performance and stability.
References
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2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - Frontiers. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]
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2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC - PubMed Central. (2021, March 1). PubMed Central. Retrieved January 19, 2026, from [Link]
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Photophysical properties of carbazole units and monomers measured in... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor | Request PDF - ResearchGate. (2022, August 1). ResearchGate. Retrieved January 19, 2026, from [Link]
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Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. (2006, January 1). MDPI. Retrieved January 19, 2026, from [Link]
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2,7-Dibromo-9-octyl-9H-carbazole - PMC - NIH. (2008, October 22). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. (2020, January 15). ScienceDirect. Retrieved January 19, 2026, from [Link]
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Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films - MDPI. (2022, April 9). MDPI. Retrieved January 19, 2026, from [Link]
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A–π–D–π–A carbazole derivatives with remarkable solvatochromism and mechanoresponsive luminescence turn-on - RSC Publishing. (2017, April 28). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PubMed Central. (2021, November 9). PubMed Central. Retrieved January 19, 2026, from [Link]
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A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). University of California, Irvine. Retrieved January 19, 2026, from [Link]
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Time-Correlated Single Photon Counting - PicoQuant. (n.d.). PicoQuant. Retrieved January 19, 2026, from [Link]
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What is Time Correlated Single Photon Counting? (2024, February 25). ID Quantique. Retrieved January 19, 2026, from [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC - NIH. (2007, May 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. (n.d.). Boron Molecular. Retrieved January 19, 2026, from [Link]
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Solvatochromic study of new carbazole based materials | Request PDF - ResearchGate. (2018, January 1). ResearchGate. Retrieved January 19, 2026, from [Link]
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Relative Quantum Yield - Edinburgh Instruments. (n.d.). Edinburgh Instruments. Retrieved January 19, 2026, from [Link]
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Time-correlated single photon counting (TCSPC). (n.d.). Friedrich Schiller University Jena. Retrieved January 19, 2026, from [Link]
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Application of carbazole derivatives as a multifunctional material for organic light-emitting devices - IDEAS/RePEc. (2022, January 1). IDEAS/RePEc. Retrieved January 19, 2026, from [Link]
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Time-Correlated Single Photon Counting - AUREA Technology. (n.d.). AUREA Technology. Retrieved January 19, 2026, from [Link]
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DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells - Nanoscale and Advanced Materials. (2023, June 5). Nanoscale and Advanced Materials. Retrieved January 19, 2026, from [Link]
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Measurement of fluorescence quantum yields - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells - Nanoscale and Advanced Materials. (2023, June 5). Nanoscale and Advanced Materials. Retrieved January 19, 2026, from [Link]
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2,7-Dibromo-9-octyl-9H-carbazole - PubMed. (2008, October 22). PubMed. Retrieved January 19, 2026, from [Link]
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Methodological & Application
"synthesis of carbazole-based polymers using 2,7-Dibromo-9-heptyl-9H-carbazole"
An In-Depth Technical Guide to the Synthesis of Carbazole-Based Polymers Using 2,7-Dibromo-9-heptyl-9H-carbazole
For researchers, scientists, and professionals in drug development, carbazole-based polymers represent a cornerstone in the advancement of organic electronics. Their exceptional photoactive and charge-transporting properties make them ideal candidates for applications ranging from Organic Light-Emitting Diodes (OLEDs) to Organic Photovoltaics (OPVs).[1][2][3] This guide provides detailed application notes and protocols for the synthesis of these high-performance materials, focusing on the versatile monomer, this compound.
The strategic placement of bromine atoms at the 2 and 7 positions of the carbazole core is critical. This linkage site promotes a more linear and rigid polymer backbone compared to 3,6-linked analogues, leading to extended π-conjugation, enhanced charge carrier mobility, and a lower bandgap.[4][5][6] The N-heptyl chain is incorporated to ensure solubility of the monomer and the resulting polymer in common organic solvents, a crucial factor for solution-based processing and device fabrication.[7]
This document details two primary, field-proven methodologies for polymerizing this compound: Suzuki Polycondensation for creating alternating copolymers and Yamamoto Homopolymerization for synthesizing the homopolymer. Each protocol is presented with an emphasis on the underlying chemical principles and the rationale behind experimental choices to ensure reproducibility and success.
Methodology I: Suzuki-Miyaura Polycondensation for Alternating Copolymers
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it exceptionally well-suited for step-growth polymerization.[8][9][10] In this context, it is used to react the dibromo-carbazole monomer with an aromatic comonomer functionalized with two boronic acid or boronic ester groups. This approach allows for the precise construction of alternating copolymers with tunable electronic and optical properties.
Scientific Rationale and Causality
The catalytic cycle of a Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Catalyst System : The choice of a palladium catalyst and a supporting phosphine ligand is paramount. A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered, electron-rich phosphine ligand such as SPhos or P(t-Bu)₃ often provides higher activity and stability, leading to polymers with higher molecular weights.[9][12] These bulky ligands facilitate the oxidative addition step and prevent catalyst deactivation.
-
Base : An inorganic base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential.[12] Its role is to activate the boronic acid/ester by forming a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to the palladium center.[10]
-
Solvent System : A biphasic solvent system, such as toluene/water or THF/water, is often employed. The organic solvent solubilizes the monomers and the growing polymer chain, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the phase interface.
Experimental Protocol: Synthesis of Poly[(9-heptyl-2,7-carbazole)-alt-(9,9-dioctyl-2,7-fluorene)] (PFC-alt-PFO)
This protocol describes the synthesis of a well-known blue-emitting copolymer from this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Eq. |
| This compound | 205664-91-3 | 423.23 | 1.0 | 1.0 |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | 254755-24-3 | 602.66 | 1.0 | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 0.08 | 0.08 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.0 | 4.0 |
| Toluene, Anhydrous | 108-88-3 | - | 20 mL | - |
| Deionized Water | 7732-18-5 | - | 5 mL | - |
| Aliquat 336 (Phase Transfer Catalyst) | 63393-96-4 | - | 2 drops | - |
Procedure
-
Reactor Setup : To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (423 mg, 1.0 mmol), the fluorene diboronic ester (603 mg, 1.0 mmol), and potassium carbonate (553 mg, 4.0 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, and cycle between vacuum and argon backfill three times to establish an inert atmosphere.
-
Solvent & Catalyst Addition : Add anhydrous toluene (20 mL), deionized water (5 mL), and Aliquat 336 (2 drops) via syringe. Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol) to the flask against a positive flow of argon.
-
Degassing : Immerse the flask in an ultrasonic bath and sonicate for 10 minutes to thoroughly degas the mixture.
-
Polymerization : Heat the reaction mixture to 95 °C and stir vigorously for 48-72 hours under a positive pressure of argon. Monitor the reaction progress by taking small aliquots and analyzing by Gel Permeation Chromatography (GPC).
-
Workup & Precipitation : Cool the mixture to room temperature. Add phenylboronic acid (small amount, ~20 mg) to end-cap any remaining bromine functionalities, followed by bromobenzene (~20 µL) to end-cap boronic ester groups. Stir for an additional 4 hours.
-
Pour the viscous reaction mixture slowly into a beaker containing 400 mL of vigorously stirring methanol. A fibrous polymer precipitate will form.
-
Purification : Collect the polymer by filtration. Purify the crude polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially (8 hours each) to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform or THF.
-
Isolation : Precipitate the purified polymer from the chloroform/THF solution into methanol. Collect the final product by filtration and dry under vacuum at 60 °C overnight.
Suzuki Polymerization Workflow
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Methodology II: Yamamoto Homopolymerization
Yamamoto coupling is a nickel(0)-mediated reductive polymerization that is highly effective for synthesizing homopolymers from dihaloaromatic monomers.[5][13] It provides direct access to poly(2,7-carbazole), a material with distinct properties from its alternating copolymer counterparts.
Scientific Rationale and Causality
The Yamamoto protocol relies on the dehalogenative coupling of aryl halides.
-
Catalyst System : The reaction requires a zero-valent nickel source, most commonly bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]. This complex is highly reactive and air-sensitive, necessitating the use of a glovebox or rigorous Schlenk line techniques.
-
Ligand : A neutral ligand, such as 2,2'-bipyridine (bpy), is crucial. It coordinates to the nickel center, stabilizing the active catalytic species and facilitating the reductive elimination step that forms the C-C bond between monomer units.
-
Solvent : Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are required to dissolve the reagents and facilitate the reaction while minimizing side reactions. The reaction's success is highly dependent on the strict exclusion of water and oxygen.
Experimental Protocol: Synthesis of Poly(9-heptyl-2,7-carbazole)
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Eq. |
| This compound | 205664-91-3 | 423.23 | 1.0 | 1.0 |
| Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) | 1295-35-8 | 275.15 | 1.2 | 1.2 |
| 2,2'-Bipyridine (bpy) | 366-18-7 | 156.18 | 1.2 | 1.2 |
| 1,5-Cyclooctadiene (COD) | 111-78-4 | 108.18 | 1.2 | 1.2 |
| N,N-Dimethylformamide (DMF), Anhydrous | 68-12-2 | - | 25 mL | - |
Procedure
-
Catalyst Preparation (Glovebox) : Inside an argon-filled glovebox, add Ni(COD)₂ (330 mg, 1.2 mmol), 2,2'-bipyridine (187 mg, 1.2 mmol), and 1,5-cyclooctadiene (0.15 mL, 1.2 mmol) to a Schlenk flask containing anhydrous DMF (15 mL).
-
Catalyst Activation : Seal the flask, remove it from the glovebox, and heat it to 80 °C under an argon atmosphere. Stir for 30 minutes. A deep-purple or deep-red solution indicates the formation of the active Ni(0)bpy complex.
-
Monomer Addition : In the glovebox, dissolve this compound (423 mg, 1.0 mmol) in anhydrous DMF (10 mL). Transfer this solution via a cannula to the hot catalyst solution under argon.
-
Polymerization : Maintain the reaction mixture at 80 °C with vigorous stirring for 48 hours. The solution will become increasingly viscous as the polymer forms.
-
Quenching & Precipitation : Cool the reaction to room temperature. Pour the mixture into 400 mL of a stirring solution of methanol/conc. HCl (10:1 v/v) to quench the reaction and precipitate the polymer.
-
Purification : Collect the solid by filtration. Wash the polymer extensively with methanol, then with a hot EDTA solution (to chelate residual nickel), followed by deionized water.
-
Soxhlet Extraction : Purify the polymer using the same Soxhlet extraction sequence as described in the Suzuki protocol (methanol, acetone, hexane, chloroform).
-
Isolation : Precipitate the final polymer from the chloroform solution into methanol, filter, and dry under vacuum at 60 °C.
Yamamoto Polymerization Workflow
Caption: Workflow for Yamamoto Homopolymerization.
Polymer Characterization and Expected Properties
Confirmation of a successful polymerization requires thorough characterization.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is used to confirm the polymer structure. The disappearance of signals corresponding to the C-Br protons and the appearance of broad aromatic signals confirm polymerization.
-
Gel Permeation Chromatography (GPC) : GPC is essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Optical Properties : UV-Visible absorption and photoluminescence (PL) spectroscopy are used to determine the optical bandgap and emission characteristics of the polymers, which are crucial for optoelectronic applications.
Typical Polymer Properties
| Polymerization Method | Typical Mₙ (kDa) | Typical PDI | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| Suzuki Polycond. | 20 - 80 | 1.5 - 2.5 | ~380-420 (copolymer) | ~430-480 (copolymer) |
| Yamamoto Homopolym. | 15 - 50 | 1.8 - 3.0 | ~395 (homopolymer) | ~435 (homopolymer) |
Note: Properties are highly dependent on the specific comonomer (for Suzuki), reaction conditions, and purification method.
References
- Sarac, A. S., Sezer, E., & Ustamehmetoglu, B. (1997). Oxidative Polymerization of N-substituted Carbazoles. Polymer Advance Technologies, 8, 556–562.
-
de la Cruz, A. A., & Sanchez, M. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2246. [Link]
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Blouin, N., & Leclerc, M. (2010). Carbazole-Based Polymers for Organic Photovoltaic Devices. Chemical Society Reviews, 39(7), 2399-410. [Link]
- Gong, S., et al. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 27(11), 1649-1667.
- Naydenova, I., et al. (2004). Carbazole derivative synthesis and their electropolymerization. Journal of Electroanalytical Chemistry, 571(2), 223-234.
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Sanchez, M., & de la Cruz, A. A. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI. [Link]
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Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research, 41(9), 1110-1119. [Link]
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Thompson, B. C., & Reynolds, J. R. (2010). Carbazole-based polymers for organic photovoltaic devices. Chemical Society Reviews, 39, 2399-2410. [Link]
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ResearchGate. (n.d.). Synthesis of carbazoles and carbazole derivatives using disubstituted nitrobiphenyls. [Link]
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Lakard, S., et al. (2022). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Polymers, 14(12), 2465. [Link]
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Sandoz. (n.d.). The Chemistry Behind Advanced Material Synthesis with Carbazole Derivatives. [Link]
- Chemsynthesis. (2006).
-
Marion, N., & Nolan, S. P. (2011). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 30(18), 4773-4780. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Zaytsev, A. V., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17594-17605. [Link]
- Thelakkat, M., & Schmitz, C. (2000). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. Macromolecules, 33(5), 1544-1549.
- Morin, J. F., et al. (2001). Synthesis and Characterization of Poly(N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Macromolecules, 34(13), 4680-4682.
-
ResearchGate. (n.d.). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. [Link]
-
ResearchGate. (n.d.). Novel 2,7-Linked Carbazole Trimers as Model Compounds for Conjugated Carbazole Polymers. [Link]
-
Sandoz. (n.d.). Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis. [Link]
-
Yokoyama, A., et al. (2019). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers, 11(11), 1888. [Link]
-
Higashihara, T., et al. (2011). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 3(2), 783-797. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Syntheses of Conjugated Polymers Derived from N-Alkyl-2,7-carbazoles. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Yavuz, O., et al. (2011). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. Journal of Solid State Electrochemistry, 15(1), 105-117. [Link]
-
Wang, S., et al. (2013). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Molecules, 18(8), 9873-9885. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 913. [Link]
-
Zhang, Y., et al. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. Polymers, 15(16), 3362. [Link]
-
Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1459. [Link]
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The Versatility of 2,7-Dibromo-9-heptyl-9H-carbazole: A Key Monomer for High-Performance Organic Electronics
An Application Note for Researchers
Introduction: The Significance of Carbazole-Based Polymers
In the rapidly advancing field of organic electronics, carbazole-based conjugated polymers have emerged as a cornerstone for developing high-performance materials. Their inherent properties, such as excellent hole-transporting capabilities, high thermal stability, and strong fluorescence, make them ideal candidates for a range of applications including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2] The connectivity of the carbazole units within the polymer backbone significantly influences the material's electronic and physical properties.[3] Poly(2,7-carbazole)s, in particular, are noted for their linear structure, which promotes better organization and extended π-conjugation, leading to lower band gaps compared to their 3,6-linked counterparts.[4]
This application note focuses on 2,7-Dibromo-9-heptyl-9H-carbazole, a critical building block for synthesizing these advanced poly(2,7-carbazole) derivatives. The strategic placement of bromine atoms at the 2 and 7 positions provides reactive sites for various cross-coupling polymerization reactions.[2] Furthermore, the N-alkylation with a heptyl group is a crucial design choice; it imparts solubility to the monomer and the resulting polymer in common organic solvents, a prerequisite for solution-based processing and device fabrication.[3][5] This guide provides a comprehensive overview of the monomer's properties, detailed protocols for its synthesis and subsequent polymerization, and key characterization techniques.
Monomer Profile: this compound
The molecular design of this compound is optimized for its role as a monomer. The dibromo functionality allows for versatile polymerization through established methods like Suzuki or Yamamoto coupling, while the heptyl chain ensures processability.
Caption: Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1173071-58-3 | [6] |
| Molecular Formula | C₁₉H₂₁Br₂N | Calculated |
| Molecular Weight | 423.18 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | General Observation |
| Purity | >98.0% | [6] |
| Solubility | Soluble in common organic solvents (THF, Chloroform, Toluene) | [7] |
Monomer Synthesis and Purification Protocol
The synthesis of 2,7-dibromo-9-alkyl-9H-carbazole derivatives is typically achieved through a multi-step process starting from commercially available precursors. An efficient route involves the synthesis of 2,7-dibromo-9H-carbazole followed by N-alkylation.[7][8]
Part A: Synthesis of 2,7-Dibromo-9H-carbazole
This procedure is adapted from established methods for synthesizing the carbazole core.[8] The key is the reductive cyclization of a nitrobiphenyl precursor.
-
Nitration of 4,4'-Dibromobiphenyl:
-
Rationale: This step introduces a nitro group, which is essential for the subsequent cyclization reaction.
-
Protocol:
-
In a round-bottom flask, dissolve 4,4'-dibromobiphenyl in a suitable solvent like acetic anhydride.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product, 4,4'-dibromo-2-nitro-1,1'-biphenyl.
-
Filter, wash with water until neutral, and dry the crude product.
-
-
-
Reductive Cyclization (Cadogan Reaction):
-
Rationale: This step forms the carbazole ring system. Triethyl phosphite acts as a reducing agent, removing the oxygen atoms from the nitro group and facilitating ring closure.
-
Protocol:
-
Place the dried 4,4'-dibromo-2-nitro-1,1'-biphenyl in a flask equipped with a reflux condenser.
-
Add an excess of triethyl phosphite.
-
Heat the mixture to reflux (typically 160-180 °C) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the excess triethyl phosphite under reduced pressure.
-
The resulting solid is crude 2,7-dibromo-9H-carbazole.
-
-
Part B: N-Alkylation to form this compound
-
Deprotonation and Alkylation:
-
Rationale: A strong base like sodium hydride (NaH) is used to deprotonate the nitrogen of the carbazole, creating a nucleophilic carbazolide anion. This anion then readily attacks the alkyl halide (1-bromoheptane) in an Sₙ2 reaction.
-
Protocol:
-
Suspend the crude 2,7-dibromo-9H-carbazole in a dry, aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which hydrogen gas will evolve.
-
Add 1-bromoheptane dropwise and let the reaction proceed at room temperature or with gentle heating until completion (monitored by TLC).
-
Quench the reaction by carefully adding water or methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Part C: Purification
-
Rationale: High purity of the monomer is critical for achieving high molecular weight polymers and desirable electronic properties.[1] Recrystallization is an effective method for removing impurities.
-
Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as hexanes or a mixture of ethanol and dichloromethane.[5]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Verify purity using NMR spectroscopy and melting point analysis.
-
Polymerization Methodologies and Protocols
This compound is a versatile monomer for synthesizing conjugated polymers via metal-catalyzed cross-coupling reactions. The two most common and effective methods are Yamamoto and Suzuki polymerization.
Caption: General workflow for the polymerization process.
Protocol 1: Yamamoto Homopolymerization
-
Principle: This method involves the dehalogenative polycondensation of dihaloaromatic compounds using a zero-valent nickel complex, typically generated in situ. It is particularly useful for creating homopolymers.[3][9]
-
Protocol:
-
In a Schlenk flask, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] and 2,2'-bipyridyl (bpy) under an inert atmosphere.
-
Add dry, degassed solvent (e.g., DMF or THF). The solution should turn deep purple/blue, indicating the formation of the active Ni(0) complex.
-
To this solution, add a solution of this compound in the same solvent.
-
Heat the reaction mixture (e.g., 80 °C) and stir for 24-48 hours. The polymer will precipitate as it forms.
-
Cool the reaction to room temperature and pour it into a mixture of methanol and hydrochloric acid to quench the reaction and precipitate the polymer.
-
Filter the polymer, then purify by Soxhlet extraction with acetone to remove catalyst residues and low molecular weight oligomers.[10]
-
Dry the final polymer, poly(2,7-(9-heptyl-carbazole)), under vacuum.
-
Protocol 2: Suzuki Copolymerization
-
Principle: This versatile palladium-catalyzed reaction couples an organoboron compound (e.g., a diboronic ester comonomer) with an organohalide (our dibromo-carbazole monomer). It allows for the synthesis of well-defined alternating copolymers, enabling fine-tuning of the polymer's electronic properties.[3][11][12]
-
Protocol:
-
In a Schlenk flask, dissolve this compound and an equimolar amount of a desired diboronic ester comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) in a degassed solvent mixture, such as THF and an aqueous 2M K₂CO₃ solution.[10]
-
Purge the solution with an inert gas (e.g., Argon) for 20-30 minutes.
-
Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-4 mol%).
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 48-72 hours under the inert atmosphere.[3]
-
Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the crude polymer. To remove the palladium catalyst, the polymer can be washed with solutions of EDTA or other chelating agents.
-
Further purify by Soxhlet extraction with solvents like acetone and hexane to remove oligomers and residual monomers.
-
Dry the final copolymer product under vacuum.
-
Characterization of Monomer and Polymer
Thorough characterization is essential to confirm the identity and purity of the monomer and to determine the properties of the resulting polymer, which directly impact device performance.
Table 2: Key Characterization Techniques and Expected Results
| Technique | Analyte | Purpose & Expected Results |
| ¹H & ¹³C NMR | Monomer & Polymer | Monomer: Confirms chemical structure, showing characteristic peaks for aromatic protons, the heptyl chain, and the absence of the N-H proton.[13] Polymer: Broader peaks compared to the monomer, confirming polymerization. Integration can give information about end-groups. |
| Mass Spectrometry | Monomer | Confirms molecular weight and isotopic pattern for two bromine atoms. |
| FT-IR Spectroscopy | Monomer & Polymer | Identifies functional groups. Disappearance of C-Br stretching modes and appearance of new bands can indicate successful polymerization. |
| UV-Vis Spectroscopy | Polymer | Determines the optical bandgap from the absorption onset. Poly(2,7-carbazole)s typically show strong absorption in the UV-blue region.[10][14] |
| Photoluminescence (PL) | Polymer | Measures the emission spectrum. Poly(2,7-carbazole)s are known as excellent blue-light emitting materials.[9][14] |
| Cyclic Voltammetry (CV) | Polymer | Determines the HOMO and LUMO energy levels, which are crucial for charge injection and transport in devices.[3] |
| Gel Permeation Chromatography (GPC) | Polymer | Measures the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI), indicating the success of the polymerization.[10] |
Applications in Organic Electronic Devices
Polymers derived from this compound are highly valued in several areas of organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): Due to their high photoluminescence quantum yield and deep-blue emission, these polymers are used as emissive layers or as host materials for phosphorescent emitters in high-efficiency blue OLEDs.[9][15] The high HOMO level of carbazole facilitates efficient hole injection and transport.[1]
-
Organic Photovoltaics (OPVs): As electron-donating materials, poly(2,7-carbazole)s are used as the p-type semiconductor in bulk heterojunction (BHJ) solar cells.[4][16][17] By copolymerizing with electron-accepting units, the absorption spectrum can be broadened to cover more of the solar spectrum, improving device efficiency.
Caption: Role of a carbazole polymer in a generic OLED device.
Conclusion
This compound is a strategically designed and indispensable monomer for the synthesis of advanced functional polymers for organic electronics. Its structure provides the ideal combination of reactivity for polymerization and solubility for device processing. The protocols outlined in this guide for synthesis, purification, and polymerization via Yamamoto and Suzuki couplings provide a reliable foundation for researchers to develop novel poly(2,7-carbazole) materials. The excellent photophysical and electrochemical properties of the resulting polymers ensure their continued application and development in next-generation OLEDs, OPVs, and other electronic devices.[18]
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Application Notes: 2,7-Dibromo-9-heptyl-9H-carbazole in High-Performance OLEDs
Introduction: The Central Role of Carbazole Scaffolds in OLED Technology
The advancement of Organic Light-Emitting Diode (OLED) technology for displays and solid-state lighting is intrinsically linked to the molecular design of its constituent organic materials. Among the vast library of organic semiconductors, carbazole derivatives have become foundational building blocks.[1] Their renown stems from a combination of high thermal stability, excellent hole-transporting characteristics, and a high triplet energy gap, which is particularly crucial for efficient phosphorescent devices.[1]
This document focuses on 2,7-Dibromo-9-heptyl-9H-carbazole , a key intermediate whose strategic design makes it exceptionally valuable for synthesizing a new generation of OLED materials. The carbazole core provides the essential electronic and thermal properties. The heptyl chain (-C7H15) at the 9-position ensures excellent solubility in common organic solvents, a critical feature for both purification and solution-based device fabrication processes.[2] Most importantly, the bromine atoms at the 2- and 7-positions serve as versatile reactive sites for carbon-carbon bond formation, enabling the construction of complex, high-performance molecules for various roles within the OLED device stack.[2][3]
Physicochemical & Electrochemical Properties
Understanding the fundamental properties of this compound is paramount for its effective application. These properties dictate its reactivity in subsequent synthetic steps and foreshadow the characteristics of the final materials derived from it.
| Property | Value / Description | Significance in OLED Applications |
| CAS Number | 1173071-58-3[4][5][6] | Unique identifier for procurement and regulatory purposes. |
| Molecular Formula | C₁₉H₂₁Br₂N[4][5] | Defines the elemental composition and structure. |
| Molecular Weight | 423.19 g/mol [4][5] | Essential for stoichiometric calculations in synthesis protocols. |
| Appearance | Typically a white to off-white crystalline powder. | Purity indicator; color may suggest impurities. |
| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, Chloroform) due to the heptyl group. | Facilitates purification and enables solution-processing for material synthesis and device fabrication. |
| Reactivity | Bromine atoms at C2 and C7 are active sites for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | This is the primary reason for its use as a building block for creating more complex OLED materials.[3] |
| Electrochemical Data | The HOMO/LUMO levels are primarily defined by the carbazole core but are tuned in its derivatives. | The energy levels of the final synthesized material determine charge injection efficiency and compatibility with other layers in an OLED. |
Core Application: A Versatile Precursor for Advanced OLED Materials
The principal application of this compound is not as a standalone material in an OLED stack, but as a critical intermediate for synthesizing bespoke host, emitting, and charge-transporting materials. The C-Br bonds are ideal leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the precise attachment of various functional aromatic or heterocyclic moieties.[7]
Caption: Synthetic pathways from this compound.
Key Synthetic Targets:
-
Bipolar Host Materials: By coupling electron-donating (hole-transporting) and electron-accepting (electron-transporting) units to the carbazole core, bipolar host materials can be synthesized.[8][9] This bipolar nature facilitates balanced charge transport within the emissive layer, leading to a wider recombination zone, higher efficiency, and reduced efficiency roll-off at high brightness.
-
High Triplet Energy Hosts: Attaching wide bandgap moieties that do not significantly lower the triplet energy of the carbazole core results in hosts suitable for blue phosphorescent emitters, which require hosts with high triplet energies (E_T > 2.7 eV) to prevent back-energy transfer.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: Creating donor-acceptor (D-A) structures by coupling electron-accepting units to the carbazole donor can lead to molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states, enabling TADF.
Application Protocol 1: Synthesis of a Bipolar Host Material via Suzuki Coupling
This protocol details the synthesis of 9-heptyl-2,7-bis(4-(diphenylamino)phenyl)-9H-carbazole , a representative bipolar host material, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Rationale: The Suzuki reaction is chosen for its high functional group tolerance and reliable C-C bond formation.[10] The target molecule combines the hole-transporting carbazole core with triphenylamine (TPA) units, which are also excellent hole transporters, to create a material with a high HOMO level for efficient hole injection and transport.
Caption: Workflow for Suzuki cross-coupling synthesis.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
4-(Diphenylamino)phenylboronic acid pinacol ester (2.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (4.0 equiv.), 2M aqueous solution
-
Toluene, anhydrous
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser)
Step-by-Step Protocol:
-
Vessel Preparation: Add this compound (1.0 equiv.) and 4-(diphenylamino)phenylboronic acid pinacol ester (2.2 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum backfill with high-purity nitrogen or argon gas. This is crucial to prevent catalyst oxidation.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe, followed by the 2M aqueous solution of K₂CO₃. The solvent mixture should be degassed prior to use.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add deionized water and extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude solid using column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized host material using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 2: Fabrication & Characterization of a Phosphorescent OLED
This protocol describes the fabrication of a green phosphorescent OLED using the newly synthesized host material via vacuum thermal evaporation.
Rationale: Thermal evaporation is the industry standard for high-performance small-molecule OLEDs, allowing for precise control over layer thickness and high material purity in the final device.[12] The device architecture is a standard multilayer stack designed to ensure efficient injection, transport, and recombination of charge carriers in the emissive layer (EML).[13]
Device Structure:
| Layer | Material | Function | Typical Thickness |
|---|---|---|---|
| Anode | Indium Tin Oxide (ITO) | Hole Injection | 150 nm |
| HTL | NPB | Hole Transport | 40 nm |
| EML | Synthesized Host : Ir(ppy)₃ (10%) | Light Emission | 30 nm |
| ETL | TPBi | Electron Transport & Hole Blocking | 40 nm |
| EIL | Lithium Fluoride (LiF) | Electron Injection | 1 nm |
| Cathode | Aluminum (Al) | Electron Injection | 100 nm |
Caption: Layer architecture of the fabricated phosphorescent OLED.
Step-by-Step Fabrication Protocol:
-
Substrate Cleaning: Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-Ozone immediately before loading into the evaporation chamber.
-
Chamber Pump-down: Place the substrates in a substrate holder and load all organic materials and metals into appropriate crucibles within the vacuum thermal evaporation chamber. Evacuate the chamber to a high vacuum (base pressure < 5 x 10⁻⁶ Torr).
-
Layer Deposition:
-
Deposit the Hole-Transporting Layer (HTL), NPB, at a rate of ~1-2 Å/s.
-
Co-evaporate the Emissive Layer (EML) by simultaneously heating the crucibles for the synthesized host and the green phosphorescent dopant, Ir(ppy)₃. Maintain a doping concentration of ~10% by controlling the relative deposition rates (e.g., 1.8 Å/s for the host and 0.2 Å/s for the dopant).
-
Deposit the Electron-Transporting Layer (ETL), TPBi, at a rate of ~1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit the Electron-Injecting Layer (EIL), LiF, at a slow rate of ~0.1-0.2 Å/s.
-
Deposit the Aluminum (Al) cathode at a higher rate of ~5-10 Å/s.
-
-
Encapsulation: Transfer the completed devices from the vacuum chamber into a nitrogen-filled glovebox. Encapsulate the devices using UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
Characterization Protocol:
-
J-V-L Measurement: Using a source measure unit and a calibrated photodiode/spectrometer, apply a forward voltage bias to the device and simultaneously record the current density (J) and luminance (L).[14]
-
Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:
-
Electroluminescence (EL) Spectrum: Measure the emission spectrum at a constant driving voltage to determine the peak emission wavelength and calculate the CIE 1931 color coordinates.[17]
-
Lifetime Measurement: Assess device stability by monitoring the luminance decay over time at a constant initial brightness (e.g., LT₅₀ at 1000 cd/m²).[15][18]
Conclusion
This compound stands out as a strategically vital building block in the field of organic electronics. Its well-defined reactive sites, coupled with the solubilizing heptyl group, provide chemists with a robust platform for developing a diverse range of high-performance materials tailored for specific functions within an OLED. The protocols outlined herein demonstrate its direct applicability in creating advanced host materials, which are fundamental to achieving the high efficiencies, vibrant colors, and long operational lifetimes required by modern display and lighting technologies.
References
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Characterization and Simulation of Organic and Perovskite LEDs. Fluxim. [Link]
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Methods of Analysis of Organic Light Emitting Diodes†. Old City Publishing. [Link]
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[Learn Display] 42. Evaporation. Samsung Display Newsroom. [Link]
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How to evaluate the performance of OLED? Tailor Pixels. [Link]
-
New Methods for Optical Characterization of OLED Displays. ResearchGate. [Link]
-
Synthesis of bipolar hosts based on carbazole moiety for red phosphorescent OLEDs. ResearchGate. [Link]
-
This compound. MySkinRecipes. [Link]
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Some carbazole‐containing bipolar host materials for PhOLEDs. ResearchGate. [Link]
-
Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. ResearchGate. [Link]
-
The Art of Thermal Evaporation: A Step-by-Step Guide. AEM Deposition. [Link]
-
Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes. National Institutes of Health. [Link]
-
Novel Bipolar Hosts for Solution-processable Green Phosphorescent OLEDs Based on Tetrasubstituted Carbazole Derivatives. Chinese Journal of Luminescence. [Link]
-
Bipolar Host Material for Phosphorescent OLEDs Based on 2,7-Diazacarbazole as a New Electron-transporting Unit. DSpace@MIT. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. SFJW. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Institutes of Health. [Link]
-
Ligand-free Pd/C-catalyzed Suzuki–Miyaura coupling reaction for the synthesis of heterobiaryl derivatives. Royal Society of Chemistry. [Link]
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- 9. Bipolar Host Material for Phosphorescent OLEDs Based on 2,7-Diazacarbazole as a New Electron-transporting Unit [kci.go.kr]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes and Protocols for the Use of 2,7-Dibromo-9-heptyl-9H-carbazole in Organic Photovoltaics
Introduction: The Strategic Importance of 2,7-Carbazole Derivatives in OPVs
The field of organic photovoltaics (OPVs) is continually driven by the rational design of novel organic semiconductor materials to achieve higher power conversion efficiencies (PCEs). Among the various classes of electron-donating (p-type) materials, polymers based on the 2,7-disubstituted carbazole scaffold have emerged as particularly promising.[1][2] The carbazole moiety itself is an excellent electron-rich unit, and its strategic functionalization allows for the fine-tuning of critical optoelectronic properties.[3][4]
The 2,7-linkage in the polymer backbone ensures a more linear and rigid conformation compared to 3,6-linked analogues, which can facilitate better intermolecular π-π stacking and, consequently, improved charge carrier mobility.[4] The introduction of an alkyl chain, such as a heptyl group, at the 9-position of the carbazole nitrogen is a crucial synthetic strategy. This alkyl chain imparts excellent solubility to the resulting polymers in common organic solvents, which is a prerequisite for solution-based processing techniques like spin-coating.[5] Furthermore, the nature of this side chain can influence the thin-film morphology of the active layer, a key determinant of device performance.[6]
2,7-Dibromo-9-heptyl-9H-carbazole serves as a fundamental building block for the synthesis of these high-performance polymers. Its two bromine atoms provide reactive sites for cross-coupling reactions, most notably the Suzuki and Stille reactions, enabling the creation of alternating copolymers.[7] By copolymerizing this carbazole derivative with various electron-accepting units, a class of "push-pull" polymers can be synthesized. This molecular architecture effectively lowers the polymer's bandgap, leading to broader absorption of the solar spectrum and potentially higher short-circuit current densities (Jsc) in OPV devices.
This document provides a comprehensive guide for researchers, detailing the synthesis of a representative poly(2,7-carbazole) derivative from this compound, a step-by-step protocol for the fabrication of bulk heterojunction (BHJ) OPV devices, and a summary of the performance of related materials.
PART 1: Synthesis of a Representative Donor Polymer via Suzuki Coupling
One of the most successful polymers derived from 2,7-dibromo-9-alkyl-carbazole is Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT). While the original PCDTBT uses a heptadecanyl chain, the synthesis principles are directly applicable to a heptyl-substituted precursor. The following is a representative protocol for synthesizing a PCDTBT-like polymer using this compound.
Protocol 1: Synthesis of Poly(2,7-carbazole-alt-benzothiadiazole) Derivative
Objective: To synthesize a donor-acceptor copolymer via a Palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound (Monomer 1)
-
4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (Monomer 2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Toluene (Anhydrous)
-
Aqueous Sodium Carbonate Solution (2 M)
-
Aliquat 336 (Phase Transfer Catalyst)
-
Methanol (for precipitation)
-
Chloroform (for Soxhlet extraction)
-
Acetone (for Soxhlet extraction)
-
Hexane (for Soxhlet extraction)
Instrumentation:
-
Schlenk line for inert atmosphere reactions
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Soxhlet extraction apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add equimolar amounts of this compound (Monomer 1) and 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (Monomer 2).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask to dissolve the monomers. Add a few drops of Aliquat 336 as a phase transfer catalyst. Degas the solution by bubbling with argon for 20-30 minutes.
-
Catalyst Introduction: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the monomers).
-
Aqueous Base Addition: Add the 2 M aqueous sodium carbonate solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping (Optional but Recommended): To control the molecular weight and terminate the polymer chains, small amounts of phenylboronic acid (to cap brominated ends) or bromobenzene (to cap boronic ester ends) can be added towards the end of the reaction, followed by stirring for another 2-4 hours.
-
Precipitation and Filtration: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of vigorously stirring methanol. A fibrous or powdered polymer precipitate should form.
-
Purification:
-
Collect the crude polymer by filtration.
-
Wash the polymer with methanol and water to remove residual salts and catalyst.
-
Perform a thorough purification using Soxhlet extraction. Sequentially extract with acetone, hexane (to remove oligomers and small molecules), and finally with a good solvent for the polymer, such as chloroform or chlorobenzene, to extract the desired polymer fraction.
-
Precipitate the purified polymer from the chloroform/chlorobenzene solution by adding it to methanol.
-
Collect the final polymer product by filtration and dry under vacuum.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Aqueous Base and Phase Transfer Catalyst: The Suzuki coupling mechanism requires a base to activate the boronic ester. The two-phase system (toluene and aqueous Na₂CO₃) necessitates a phase transfer catalyst like Aliquat 336 to facilitate the transport of the base to the organic phase where the reaction occurs.
-
Soxhlet Extraction: This is a critical purification step to remove catalyst residues and low molecular weight oligomers, which can act as charge traps and degrade the performance of OPV devices.
Caption: Workflow for the synthesis of a poly(2,7-carbazole) derivative.
PART 2: Fabrication and Characterization of OPV Devices
The following protocol outlines the fabrication of a conventional bulk heterojunction solar cell using the synthesized polymer as the donor and a fullerene derivative, such as[8][8]-phenyl-C71-butyric acid methyl ester (PC₇₁BM), as the acceptor.
Protocol 2: Fabrication of a Bulk Heterojunction OPV Device
Device Architecture: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized donor polymer
-
PC₇₁BM
-
Chlorobenzene or o-dichlorobenzene (spectroscopic grade)
-
Calcium (Ca) and Aluminum (Al) evaporation sources
-
Ultrasonic bath
-
Nitrogen-filled glovebox
-
Spin-coater
-
Hotplate
-
Thermal evaporator system with a high-vacuum chamber (< 10⁻⁶ Torr)
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (for J-V characterization)
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrates in baths of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol for 15 minutes each.[9]
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-Ozone for 15-20 minutes immediately before use to improve the work function of the ITO and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 60 seconds) to achieve a film thickness of 30-40 nm.
-
Anneal the substrates on a hotplate at 140-150 °C for 10-15 minutes to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the donor polymer and PC₇₁BM in a suitable solvent like chlorobenzene or o-dichlorobenzene. The optimal weight ratio is material-dependent but often ranges from 1:1 to 1:4 (Polymer:PC₇₁BM). The total concentration is typically 10-25 mg/mL.
-
Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm PTFE filter.
-
Spin-coat the blend solution onto the PEDOT:PSS layer. The spin speed and time will determine the film thickness (typically aiming for 80-120 nm).
-
Allow the film to dry slowly in the glovebox. Some systems benefit from solvent or thermal annealing to optimize the nanoscale morphology. Thermal annealing is typically performed at temperatures between 70-120 °C for 5-10 minutes.[10]
-
-
Cathode Deposition:
-
Transfer the substrates with the organic layers into a high-vacuum thermal evaporator.
-
Place a shadow mask over the substrates to define the active area of the devices.
-
Deposit a bilayer cathode by first evaporating a thin layer of Calcium (Ca, ~20-30 nm) followed by a thicker, protective layer of Aluminum (Al, ~100 nm). The deposition rate should be controlled (e.g., 0.1-0.5 Å/s for Ca, 1-5 Å/s for Al).[9]
-
-
Device Characterization:
-
Encapsulate the devices if they are to be stored or tested outside the glovebox.
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).
-
From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the External Quantum Efficiency (EQE) to determine the photon-to-electron conversion efficiency at different wavelengths.
-
Causality Behind Experimental Choices:
-
PEDOT:PSS as HTL: This layer serves two main purposes: it helps to planarize the ITO surface and it provides an efficient pathway for hole extraction from the donor polymer to the ITO anode due to its suitable work function.
-
Bulk Heterojunction: Blending the donor and acceptor materials creates a large interfacial area for efficient exciton dissociation, which is necessary due to the short exciton diffusion lengths in organic materials.[11]
-
Bilayer Cathode (Ca/Al): Calcium has a low work function, which facilitates efficient electron collection from the LUMO of the acceptor (PC₇₁BM). However, Calcium is highly reactive. The thicker Aluminum layer protects the Calcium from oxidation and provides good conductivity.
Caption: Workflow for the fabrication and testing of a BHJ organic solar cell.
PART 3: Performance Data and Molecular Structure-Property Relationships
The performance of OPV devices based on 2,7-carbazole derivatives is highly dependent on the choice of the electron-accepting comonomer, the molecular weight of the polymer, and the device processing conditions.[12][13] The table below summarizes the performance of some representative polymers.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PCDTBT | PC₇₀BM | 0.88 | 10.6 | 66 | 6.1 | [2] |
| Fluorinated PCDTBT | PC₇₀BM | 0.67 | 11.5 | 56 | 4.35 | [6] |
| PCBTDPP | PCBM | ~0.7 | ~5.0 | ~45 | 1.6 | [14] |
| Low MW PCDTBT | PCBM | ~0.85 | ~8.0 | ~60 | ~4.15 | [15] |
Key Structure-Property Insights:
-
Electron-Accepting Unit: The choice of the acceptor comonomer directly influences the polymer's LUMO level and its bandgap. Stronger acceptors lead to lower bandgaps and broader light absorption but can sometimes result in lower open-circuit voltages.
-
Fluorination: Introducing fluorine atoms into the polymer backbone can lower both the HOMO and LUMO energy levels. A deeper HOMO level can lead to higher Voc and improved air stability.[6]
-
Molecular Weight: The molecular weight of the polymer affects its film-forming properties and charge transport characteristics. Generally, an optimal molecular weight range exists for achieving the best performance.[12][15]
-
Side Chains: As previously mentioned, the alkyl side chains on the carbazole nitrogen are crucial for solubility. Their length and branching can also impact the polymer's packing in the solid state, thereby influencing charge mobility.
Caption: Energy level alignment in a typical carbazole-based OPV.
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"2,7-Dibromo-9-heptyl-9H-carbazole in organic field-effect transistors (OFETs)"
An Application Guide to the Utilization of 2,7-Dibromo-9-heptyl-9H-carbazole in Organic Field-Effect Transistors
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of this compound in the fabrication of Organic Field-Effect Transistors (OFETs). We delve into the foundational role of this molecule as a critical building block for high-performance semiconducting polymers, detailing its synthesis, electronic properties, and a step-by-step protocol for its incorporation into solution-processed OFETs. The guide emphasizes the causal relationships between material properties, processing choices, and final device performance, offering a framework for reproducible and high-quality experimental outcomes.
Introduction: The Strategic Importance of the Carbazole Moiety
Organic Field-Effect Transistors (OFETs) are cornerstones of next-generation flexible electronics, including displays, sensors, and integrated circuits.[1] The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor used. The carbazole heterocycle has emerged as a privileged scaffold in the design of these materials.
Why Carbazole? The carbazole core offers a unique combination of properties highly desirable for charge transport:
-
Rich Electron Density: The nitrogen atom endows the fused ring system with strong electron-donating character, facilitating efficient hole transport (p-type conductivity).
-
High Thermal and Chemical Stability: The rigid, aromatic structure provides the robustness required for reliable device operation.
-
Functionalization Handles: The nitrogen atom (9-position) and various positions on the aromatic rings (e.g., 2, 7, 3, 6) can be readily functionalized. This allows for precise tuning of solubility, electronic energy levels, and intermolecular packing.[2]
This compound (CAS 1173071-58-3) is a strategically designed monomer that leverages these advantages. The bromine atoms at the 2 and 7 positions serve as reactive sites for polymerization, most commonly via Suzuki or Stille cross-coupling reactions, enabling the creation of π-conjugated polymers.[3][4] The N-heptyl chain is not merely a passenger; it imparts crucial solubility in common organic solvents, a prerequisite for solution-based fabrication techniques like spin-coating or inkjet printing.[1][5] This alkyl chain also plays a vital role in mediating the thin-film morphology, which directly influences charge carrier mobility.[6]
Foundational Material Properties
A thorough understanding of the material's electronic structure is critical for designing efficient device architectures. The key parameters are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
HOMO Level: This level dictates the efficiency of hole injection from the source electrode and subsequent transport through the material. For carbazole derivatives, the HOMO energy is typically located between -5.4 eV and -6.0 eV.[7] This range is generally well-aligned with the work function of high work-function metals like Gold (Au, ~5.1 eV), facilitating efficient hole injection.
-
LUMO Level: The LUMO level determines the material's electron affinity and is crucial for stability and potential n-type or ambipolar behavior. Arylation at the 9-position of carbazoles is known to lower the HOMO level, which can be beneficial for achieving wider band gaps when paired with suitable acceptor groups.[8]
-
HOMO-LUMO Gap: The energy difference between these orbitals, the band gap, determines the material's optical absorption properties.
While the heptyl chain primarily influences solubility and packing, the electronic properties are dominated by the conjugated carbazole core and any co-monomers used in polymerization.[6][9] Theoretical methods like Density Functional Theory (DFT) are often used to predict these energy levels before synthesis, while experimental validation is typically performed using cyclic voltammetry and UV-Vis spectroscopy.[10]
Experimental Protocol: Fabrication of a Representative Carbazole-Based Polymer OFET
This section details a self-validating protocol for fabricating a bottom-gate, top-contact (BGTC) OFET using a representative polymer synthesized from this compound. The causality behind each step is explained to provide a robust experimental framework.
Synthesis of a Representative Polymer (e.g., Poly(carbazole-alt-benzothiadiazole))
This compound is a monomer. To create a semiconductor, it must be polymerized, often with an electron-accepting co-monomer to form a donor-acceptor copolymer, which enhances charge mobility.[11] A common example is copolymerization with a benzothiadiazole (BTZ) derivative via a Suzuki coupling reaction.
Causality: The donor-acceptor architecture lowers the polymer's bandgap and can induce strong intermolecular packing (π-π stacking), creating efficient pathways for charge transport.[6]
OFET Fabrication Workflow
The following protocol assumes the use of pre-cleaned, heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer, which act as the gate electrode and gate dielectric, respectively. All solution processing should be performed in a nitrogen-filled glovebox to minimize degradation from atmospheric oxygen and moisture.
Step-by-Step Methodology
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO₂ substrates in acetone and then isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
Causality: This removes organic residues and particulates, ensuring a pristine surface for subsequent layers, which is critical for achieving a clean semiconductor-dielectric interface with low charge trapping.
-
-
Dielectric Surface Treatment:
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the film quality of the organic semiconductor. A common method is vapor-phase treatment with hexamethyldisilazane (HMDS).
-
Causality: HMDS treatment renders the hydrophilic SiO₂ surface hydrophobic. This reduces surface energy, promoting better molecular ordering and crystallinity in the overlying organic film, which is directly correlated with higher charge carrier mobility.
-
-
Semiconductor Solution Preparation:
-
Dissolve the synthesized carbazole-based polymer in a high-boiling-point solvent such as 1,2,4-trichlorobenzene (TCB) or o-dichlorobenzene (oDCB) at a concentration of 5-10 mg/mL.
-
Heat the solution (e.g., at 80°C) with stirring for 30-60 minutes to ensure complete dissolution.[12]
-
Filter the solution through a 0.45 µm PTFE filter before use.
-
Causality: High-boiling-point solvents allow for slower film drying during spin-coating, providing more time for polymer chains to self-organize into ordered domains. Filtering removes aggregates that can act as charge traps or create morphological defects.
-
-
Active Layer Deposition (Spin-Coating):
-
Transfer the substrate to a spin coater inside a nitrogen glovebox.
-
Deposit the polymer solution onto the substrate and spin-coat at a speed of 1500-3000 RPM for 60 seconds.
-
Causality: Spin-coating is a widely used technique for creating uniform thin films from solution.[12][13] The final film thickness, a critical parameter for OFET performance, is controlled by the solution concentration and spin speed.
-
-
Thermal Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature between 120°C and 200°C for 30 minutes. The optimal temperature is polymer-specific and should be determined experimentally.
-
Allow the film to cool slowly to room temperature.
-
Causality: Annealing above the polymer's glass transition temperature provides thermal energy that enhances molecular motion, promoting the formation of larger, more ordered crystalline domains.[14] This improved molecular packing significantly reduces charge trapping at grain boundaries and enhances charge carrier mobility.[15]
-
-
Source-Drain Electrode Deposition:
-
Define the source and drain contacts by placing a shadow mask over the semiconductor film. Channel lengths are typically in the range of 20-100 µm.
-
Transfer the substrate to a thermal evaporator.
-
Under high vacuum (<10⁻⁶ Torr), deposit 50 nm of Gold (Au).
-
Causality: Gold is chosen for its high work function (~5.1 eV), which creates an efficient (Ohmic) contact for hole injection into the HOMO level of the p-type carbazole polymer. Thermal evaporation under high vacuum ensures high-purity contacts with well-defined interfaces.[12]
-
Device Characterization and Performance Metrics
After fabrication, the OFETs should be characterized electrically in an inert atmosphere using a semiconductor parameter analyzer. The key performance metrics are extracted from the transfer and output curves.
-
Charge Carrier Mobility (µ): The most important metric, it quantifies how quickly charge carriers move through the semiconductor. It is calculated from the saturation regime of the transfer curve.
-
On/Off Current Ratio (I_on/I_off): The ratio of the current when the transistor is "on" to the current when it is "off." High ratios (>10⁵) are desired for digital applications.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to turn on.
| Polymer Class | Device Architecture | Mobility (µ) [cm²/Vs] | On/Off Ratio | Core Monomer |
| Carbazole-Fluorene Copolymers | BGTC | 0.01 - 0.5 | > 10⁵ | 2,7-Carbazole |
| Carbazole-DPP Copolymers | BGTC | 0.1 - 2.0 | > 10⁶ | 2,7-Carbazole |
| Amorphous Carbazole Polymers | BGTC | 10⁻³ - 10⁻² | > 10⁴ | 3,6-Carbazole |
Note: The performance values in this table are representative of high-performing polymers derived from carbazole units and serve as a benchmark. Actual performance will depend on the specific co-monomer, molecular weight, and processing conditions. Sources:[2][6][16]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of advanced organic semiconductors. Its inherent electronic properties, combined with the synthetic tunability afforded by the bromo- and N-substitutions, allow for the creation of polymers with excellent charge transport characteristics. By following a carefully controlled and well-understood fabrication protocol, such as the one detailed in this guide, researchers can successfully integrate these materials into high-performance OFETs. The key to maximizing device performance lies in a holistic approach that considers the interplay between molecular design, solution-phase aggregation, thin-film morphology, and interfacial properties.
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Optimizing OFET Performance with 2,7-Dibromo-9H-carbazole. (2026-01-06).
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Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Wiley Online Library.
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Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate.
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2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers.
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Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative. ResearchGate.
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Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. Materials Advances (RSC Publishing).
-
Donor-Acceptor Copolymers with 9-(2-Ethylhexyl)carbazole or Dibenzothiophene-5,5-dioxide Donor Units and 5,6-Difluorobenzo[c][1][12][17]thiadiazole Acceptor Units for Photonics. National Center for Biotechnology Information.
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Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. National Center for Biotechnology Information.
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI.
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2,7-Dibromo-9-octyl-9H-carbazole. National Center for Biotechnology Information.
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Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. National Center for Biotechnology Information.
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The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. DergiPark.
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The Effect of Annealing on the Performances of the White Organic Light Emitting Diode (OLED). ResearchGate.
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Application Note: Suzuki Coupling Reactions with 2,7-Dibromo-9-heptyl-9H-carbazole for Advanced Organic Materials
An Application Guide for the Synthesis of Functional Materials
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 2,7-Dibromo-9-heptyl-9H-carbazole as a key building block. Carbazole derivatives functionalized at the 2 and 7 positions are pivotal in the development of high-performance organic electronic materials.[1][2][3] This document elucidates the reaction mechanism, explores the critical roles of catalysts, ligands, bases, and solvents, and offers a step-by-step experimental protocol for synthesizing symmetrical 2,7-diarylcarbazole derivatives. It is intended for researchers and scientists in materials science and drug development seeking to leverage this versatile reaction for the creation of novel conjugated polymers and small molecules for applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[4][5][6]
Introduction: The Significance of 2,7-Disubstituted Carbazoles
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis recognized with the 2010 Nobel Prize in Chemistry, facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[7][8][9] This reaction is particularly powerful for constructing biaryl and conjugated systems that form the backbone of advanced functional materials.
Among various heterocyclic scaffolds, the carbazole nucleus is exceptionally valuable due to its rigid, planar structure and potent electron-donating capabilities.[10][11] When functionalized at the 2 and 7 positions, the resulting linear structure promotes effective π-conjugation along the polymer backbone, leading to materials with desirable photophysical and charge-transport properties.[1][3] The inclusion of a long alkyl chain, such as heptyl, at the 9-position ensures solubility in common organic solvents, which is critical for solution-based processing and device fabrication. This guide focuses on leveraging the Suzuki coupling of this compound to create these high-value materials.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][12] The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[13][14][15][16]
-
Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the this compound. This step forms a square planar Pd(II) intermediate. The reactivity order for halides is I > Br > Cl, making dibromo substrates excellent candidates for this reaction.[12]
-
Transmetalation : This is the crucial bond-forming step where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), thereby facilitating the ligand exchange on the Pd(II) complex.[9][17]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple to form the new C-C bond, yielding the desired 2,7-disubstituted carbazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Selecting the Right Conditions
Optimizing a Suzuki coupling requires careful consideration of several interacting parameters.[18][19] The choice of each component is critical for achieving high yields and purity.
| Parameter | Options | Rationale & Field Insights |
| Palladium Precursor | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ (Tetrakis) is often used as it is an active Pd(0) source. However, it can be sensitive to air. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precursors, respectively, but require a ligand to form the active catalytic species. For dibromo substrates, a robust catalyst system is essential.[12][17][20] |
| Ligand | Phosphines (e.g., PPh₃, PCy₃, SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the Pd(0) center, prevents aggregation into inactive palladium black, and modulates its reactivity. For challenging couplings with aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald-Hartwig ligands like SPhos) or NHCs are often superior to PPh₃ as they accelerate both oxidative addition and reductive elimination.[17][21] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | An inorganic base is essential for activating the boronic acid.[22] K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and basic, often providing better results for less reactive substrates. K₃PO₄ is a strong, non-nucleophilic base that can be effective in many systems. The base is typically used in excess (2-3 equivalents per bromide). |
| Solvent System | Toluene/H₂O, 1,4-Dioxane/H₂O, THF/H₂O, DMF | A biphasic solvent system is standard. The organic solvent (e.g., toluene, dioxane) solubilizes the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[7] Degassing the solvent thoroughly (e.g., by sparging with argon) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80-110 °C | Most Suzuki couplings require heating to overcome the activation energies of the catalytic steps, particularly the oxidative addition. The optimal temperature depends on the reactivity of the substrates and the stability of the catalyst.[18] |
Protocol: Synthesis of 2,7-bis(4-methoxyphenyl)-9-heptyl-9H-carbazole
This protocol details the double Suzuki coupling of this compound with 4-methoxyphenylboronic acid.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reactions.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 437.23 | 437 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 334 mg | 2.2 | 2.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 829 mg | 6.0 | 6.0 |
| Toluene | - | 20 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (437 mg, 1.0 mmol), 4-methoxyphenylboronic acid (334 mg, 2.2 mmol), and potassium carbonate (829 mg, 6.0 mmol).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add toluene (20 mL) and deionized water (5 mL) via syringe. Sparging the solvent mixture with argon for 20-30 minutes prior to addition is highly recommended to ensure it is deoxygenated.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the flask. The mixture may turn yellow/orange.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. The disappearance of the starting dibromocarbazole spot indicates reaction completion.
-
Work-up: After cooling to room temperature, add 30 mL of deionized water and 30 mL of ethyl acetate to the flask. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficiently strong base; Low temperature. | Ensure thorough degassing of solvents. Use a fresh bottle of catalyst or a more robust ligand system (e.g., Pd₂(dba)₃ with SPhos). Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Increase the reaction temperature. |
| Protodeboronation | The boronic acid is hydrolyzed back to the arene before it can transmetalate. | Use a boronic ester (e.g., pinacol ester) which is more stable.[7] Minimize water content if possible or use anhydrous conditions with a base like KF. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II)-mediated homocoupling. | Rigorously deoxygenate the reaction mixture and maintain a positive inert gas pressure throughout the reaction.[7] |
| Formation of Monosubstituted Product | Insufficient equivalents of boronic acid; Short reaction time; Deactivation of catalyst. | Ensure at least 2.2-2.5 equivalents of boronic acid are used for the double coupling. Increase reaction time. A higher catalyst loading (e.g., up to 10 mol%) may be necessary. |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 2,7-disubstituted carbazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct a wide array of symmetrical and asymmetrical molecules from this compound. The protocols and insights provided in this guide serve as a robust starting point for developing novel materials with tailored optoelectronic properties for the next generation of organic electronics.
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ACS Publications. (2015). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
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SYNLETT. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
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ResearchGate. (2010). Synthesis and Applications of 2,7-Carbazole-Based Conjugated Main-Chain Copolymers Containing Electron Deficient Bithiazole Units for Organic Solar Cells. [Link]
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-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
PubMed Central. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
-
RSC Publishing. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. [Link]
-
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Sci-Hub. (2013). Synthesis and characterization of organic dyes containing 2,7-disubstituted carbazole π-linker. [Link]
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ResearchGate. Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. [Link]
-
PubMed Central. (2017). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,7-Dibromo-9-heptyl-9H-carbazole
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Introduction: The Strategic Importance of Carbazole Derivatives and C-N Bond Formation
Carbazole-based molecular architectures are of paramount importance in the fields of materials science and medicinal chemistry. Their unique electronic properties, high thermal stability, and tunable functionalities make them ideal candidates for applications in organic light-emitting diodes (OLEDs), photovoltaics, and as pharmacophores in drug discovery. The synthesis of functionalized carbazoles, particularly those bearing amino groups at the 2 and 7 positions, unlocks a vast chemical space for the development of novel materials and therapeutics.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a milder and more general route to a wide array of aryl amines.[2][3] This application note provides a detailed guide for the double Buchwald-Hartwig amination of 2,7-Dibromo-9-heptyl-9H-carbazole, a key building block for advanced functional materials.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4][5] The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium(II)-amido intermediate. The final step is a reductive elimination event that forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]
Figure 1. Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Double Amination of this compound
This protocol details the synthesis of a diamino-carbazole derivative via a double Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and solvent are critical for achieving high yields and purity.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Varies |
| Amine (e.g., Morpholine, Aniline) | Anhydrous, ≥99.5% | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals | Sigma-Aldrich |
| XPhos | ≥98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Varies |
| Hexanes | ACS Grade | Varies |
| Ethyl Acetate | ACS Grade | Varies |
| Triethylamine (TEA) | ≥99.5% | Varies |
| Silica Gel | 60 Å, 230-400 mesh | Varies |
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the reaction flask, add this compound (1.0 equiv), sodium tert-butoxide (2.5 equiv per bromine), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1 M with respect to the carbazole substrate. Subsequently, add the desired amine (2.5 equiv per bromine) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate with a small percentage of triethylamine (0.1-1%), is often effective for purifying the aminated product.[7] The addition of triethylamine helps to prevent peak tailing of the basic amine product on the acidic silica gel.[7]
Key Considerations and Troubleshooting
-
Choice of Catalyst and Ligand: The selection of the palladium source and phosphine ligand is crucial for reaction efficiency. While Pd(OAc)₂ is a common and cost-effective palladium precursor, pre-catalysts such as the Buchwald G3 or G4 precatalysts can offer improved reactivity and stability.[8] Biarylphosphine ligands like XPhos are often employed for their ability to promote the coupling of a wide range of substrates.[9]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine.[10] Sodium tert-butoxide is a common choice.[11][12][13] The solubility and particle size of the base can significantly impact the reaction rate.[14]
-
Solvent Selection: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to facilitate the reaction.[6] The solvent should be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: Strict adherence to an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Purification Challenges: The basic nature of the aminated carbazole product can lead to challenges during silica gel chromatography, such as streaking and poor separation.[7] The use of a mobile phase additive like triethylamine can mitigate these issues by neutralizing the acidic silanol groups on the silica surface.[7]
Expected Results and Characterization
The successful double amination of this compound will yield the corresponding 2,7-diamino derivative. The product should be characterized by standard analytical techniques to confirm its identity and purity.
| Characterization Technique | Expected Observations |
| ¹H NMR | Disappearance of the signals corresponding to the aromatic protons adjacent to the bromine atoms. Appearance of new signals for the amine protons and shifts in the aromatic region. |
| ¹³C NMR | Shifts in the signals of the aromatic carbons previously bonded to bromine. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the desired diamino-carbazole product. |
| FT-IR | Appearance of N-H stretching bands (for primary or secondary amines) in the region of 3300-3500 cm⁻¹. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 2,7-diamino-9-heptyl-9H-carbazole derivatives. By carefully selecting the reaction components and adhering to the detailed protocol, researchers can reliably access these valuable compounds for a wide range of applications in materials science and drug development. The insights and procedures outlined in this application note provide a solid foundation for the successful implementation of this powerful C-N bond-forming reaction.
References
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Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
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Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
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Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159–165. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]
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ACS Publications. (2023, March 7). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]
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National Institutes of Health. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
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University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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"polymerization of 2,7-Dibromo-9-heptyl-9H-carbazole via Yamamoto coupling"
An Application Guide to the Synthesis of Poly(9-heptyl-2,7-carbazole) via Yamamoto Coupling
Introduction: The Significance of Poly(2,7-carbazole)s
Conjugated polymers have emerged as a cornerstone of modern materials science, bridging the gap between the processability of traditional plastics and the electronic properties of semiconductors. Among this class of materials, polycarbazoles are particularly noteworthy due to their excellent thermal stability, high hole-transporting ability, and strong fluorescence.[1] The specific linkage of the carbazole units is critical to the polymer's final properties. While 3,6-linked polycarbazoles have been studied, the 2,7-linkage provides a more linear, "poly(para-phenylene)-like" backbone. This structural feature leads to a more extended effective conjugation length and a lower bandgap, which are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]
The addition of an N-alkyl group, such as the 9-heptyl chain, is not merely a synthetic handle. It is a crucial design element that imparts solubility to the otherwise rigid polymer backbone, making it processable from solution for device fabrication. This guide provides a detailed protocol and scientific rationale for the synthesis of poly(9-heptyl-2,7-carbazole) using the Yamamoto coupling reaction, a robust and efficient method for the homocoupling of aryl halides.
The Yamamoto Coupling: Mechanism and Rationale
The Yamamoto coupling is a dehalogenative polycondensation reaction mediated by a zerovalent nickel complex, typically generated in situ.[3] It is particularly effective for the synthesis of symmetrical biaryls and conjugated polymers from dihaloaromatic monomers. The generally accepted mechanism provides a clear basis for the experimental conditions outlined in the protocol.
The catalytic cycle involves three primary steps:
-
Oxidative Addition: Two molecules of the aryl halide (in this case, 2,7-Dibromo-9-heptyl-9H-carbazole) oxidatively add to a Ni(0) complex. This step can be sequential.
-
Intermediate Formation: A diarylnickel(II) complex is formed.
-
Reductive Elimination: The diarylnickel(II) complex undergoes reductive elimination, forming a new carbon-carbon bond between the two aryl units and regenerating the active Ni(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
This mechanism's efficiency is highly dependent on maintaining an oxygen- and water-free environment to protect the sensitive organometallic intermediates. The choice of ligands, such as 2,2'-bipyridine, helps to stabilize the nickel complexes and promote the reductive elimination step.
Caption: Catalytic cycle of the Yamamoto coupling polymerization.
Experimental Protocol: Synthesis of Poly(9-heptyl-2,7-carbazole)
This protocol details the necessary steps for the successful polymerization of this compound. Adherence to anhydrous and anaerobic conditions is paramount for achieving a high molecular weight polymer.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Various | Must be pure and dry. Synthesized from 2,7-dibromo-9H-carbazole.[6] |
| Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) | >98% | Strem, Sigma-Aldrich | Highly air-sensitive. Store and handle in a glovebox. |
| 2,2'-Bipyridine (bpy) | Anhydrous, >99% | Sigma-Aldrich | Acts as a ligand to stabilize the nickel catalyst. |
| 1,5-Cyclooctadiene (COD) | Anhydrous, >99% | Sigma-Aldrich | Used as a co-ligand/stabilizer. |
| N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros, Sigma-Aldrich | Must be thoroughly dried and degassed before use. |
| Methanol | ACS Grade | Fisher Scientific | For precipitation. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | To remove nickel catalyst residues. |
| Chloroform / Toluene | ACS Grade | Fisher Scientific | For Soxhlet extraction and polymer dissolution. |
| Schlenk Flasks and Glassware | - | - | Must be oven- or flame-dried immediately before use. |
| Inert Gas Supply (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Workflow Overview
Caption: Step-by-step workflow for Yamamoto polymerization.
Step-by-Step Polymerization Procedure
1. System Preparation (Inert Atmosphere):
-
Assemble a 100 mL three-neck Schlenk flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet.
-
Flame-dry the entire apparatus under a vacuum and then backfill with high-purity argon or nitrogen. Maintain a positive inert gas pressure throughout the reaction.
2. Catalyst Activation:
-
In a glovebox, weigh bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂; e.g., 1.2 mmol), 2,2'-bipyridine (bpy; e.g., 1.2 mmol), and 1,5-cyclooctadiene (COD; e.g., 1.2 mmol) into the reaction flask.
-
Causality Note: Ni(COD)₂ is a stable Ni(0) precursor. The addition of bpy and excess COD ligands is crucial for forming the active catalytic species, [Ni(bpy)(COD)], which is more reactive in the oxidative addition step.
-
Remove the flask from the glovebox and connect it to the Schlenk line.
-
Add 40 mL of anhydrous, degassed DMF (or THF) via cannula transfer.
-
Heat the mixture to 80 °C with stirring. The solution should turn a deep red or violet color, indicating the formation of the active catalyst complex. This may take 30-60 minutes.
3. Polymerization Reaction:
-
In a separate, dry flask, dissolve this compound (e.g., 1.0 mmol) in 10 mL of anhydrous, degassed DMF.
-
Once the catalyst solution is fully activated, add the monomer solution to the reaction flask via cannula.
-
Continue stirring the reaction mixture at 80 °C for 48 to 72 hours.
-
Process Insight: The reaction progress can often be monitored by an increase in the viscosity of the solution. As the polymer chains grow, they may begin to precipitate from the solution, which is normal for this type of polymerization.
4. Polymer Isolation and Purification:
-
After the reaction period, cool the mixture to room temperature.
-
In a large beaker, prepare a solution of 500 mL of methanol containing ~20 mL of concentrated HCl. Stir vigorously.
-
Pour the viscous reaction mixture slowly into the stirring methanol/HCl solution. A fibrous or powdered solid should precipitate immediately.
-
Causality Note: The acidic methanol serves two purposes: it is a non-solvent for the polymer, causing it to precipitate, and the HCl protonates and dissolves the nickel catalyst residues, aiding in their removal.
-
Continue stirring for 2-3 hours to ensure complete precipitation and catalyst removal.
-
Collect the crude polymer by vacuum filtration. Wash the solid extensively with methanol, then water, and finally methanol again to remove residual salts and acid.
5. Soxhlet Extraction (Purification):
-
Dry the crude polymer in a vacuum oven overnight.
-
Place the dried solid into a cellulose thimble and perform a sequential Soxhlet extraction.
-
Step A: Hexane/Acetone Wash. Extract with hexane or acetone for 24 hours to remove oligomers and residual monomer.
-
Step B: Product Extraction. Extract with chloroform or toluene for 24 hours. The desired high molecular weight polymer will dissolve in this fraction.
-
Rationale: This sequential extraction is a critical purification step. The initial washes remove low molecular weight species, while the final extraction isolates the target polymer, leading to a narrower molecular weight distribution (lower PDI).
-
Rotary evaporate the solvent from the chloroform/toluene fraction to obtain the purified polymer.
-
Dry the final polymer under high vacuum at 40-50 °C for 48 hours to remove all residual solvent.
Expected Results and Characterization
The final product, poly(9-heptyl-2,7-carbazole), should be a pale yellow or off-white fibrous solid. Its properties can be validated using standard polymer characterization techniques.
Typical Polymer Characteristics
| Parameter | Typical Value / Observation | Technique |
| Number-Average Molecular Weight (Mₙ) | 10 - 40 kDa | Gel Permeation Chrom. (GPC) |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.5 - 2.5 | GPC |
| ¹H NMR | Broadening of aromatic proton signals; disappearance of monomer-specific signals. Alkyl chain signals remain sharp. | Nuclear Magnetic Resonance |
| UV-Vis Absorption (λₘₐₓ in solution) | ~380 - 400 nm | UV-Vis Spectroscopy |
| Photoluminescence (PL) Emission (λₑₘ in solution) | ~415 - 440 nm (Blue Emission)[7] | Fluorescence Spectroscopy |
| Thermal Decomposition Temp. (Tₔ, 5% loss) | > 400 °C[8] | Thermogravimetric Analysis (TGA) |
Characterization Insights
-
GPC: Provides the most direct evidence of successful polymerization by confirming the formation of high molecular weight chains. A monomodal distribution is expected.
-
¹H NMR: Confirms the polymer structure. The significant broadening of the peaks corresponding to the carbazole backbone protons compared to the sharp peaks of the heptyl side chain is a classic indicator of a polymeric structure.
-
UV-Vis and PL Spectroscopy: These techniques probe the electronic properties of the conjugated system. The position of the absorption and emission maxima are indicative of the conjugation length achieved. Poly(2,7-carbazole)s are known for their strong blue light emission.[7][9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Molecular Weight (Low Mₙ) | 1. Impure monomer.2. Presence of oxygen or water.3. Inactive catalyst.4. Incorrect stoichiometry. | 1. Recrystallize monomer before use.2. Improve inert atmosphere technique; use freshly dried/degassed solvents.3. Ensure catalyst activation step is successful (color change).4. Re-verify all measurements. |
| Bimodal GPC Trace | Incomplete polymerization or side reactions. | Increase reaction time. Optimize reaction temperature. Ensure efficient stirring. |
| Polymer is Insoluble | Very high molecular weight or cross-linking. | Reduce reaction time. Use a slightly higher boiling point solvent for better solubility during reaction (e.g., o-xylene, if compatible). |
| Dark/Black Polymer Color | Presence of residual nickel catalyst. | Extend the duration of the HCl/methanol wash. Perform an additional wash with an EDTA solution to chelate and remove metal ions. |
Conclusion
The Yamamoto coupling provides a reliable and effective route for the synthesis of high-quality poly(9-heptyl-2,7-carbazole). By carefully controlling the reaction environment to exclude air and moisture and by employing a rigorous purification protocol, researchers can obtain a well-defined conjugated polymer suitable for a variety of advanced electronic applications. The structural and electronic properties inherent to the 2,7-carbazole linkage make this class of materials a compelling platform for innovation in organic electronics.[10][11]
References
- Roncali, J., Leriche, P., & Blanchard, P. (2007). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Advanced Materials. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adma.200701026]
- Bekkar, F., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers. [URL: https://www.proquest.com/openview/18f3a3a78964095642d47d5f0e9b8830/1]
- Blouin, N., et al. (2008). Poly(2,7-carbazole)s: Structure-Property Relationships. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/ar700249d]
- He, F., et al. (2012). Electrical and Thermoelectric Properties of Poly(2,7-Carbazole) Derivatives. Chemistry of Materials. [URL: https://pubs.acs.org/doi/10.1021/cm3024936]
- Leclerc, M., & Morin, J. F. (2008). Poly(2,7-carbazole)s: structure-property relationships. Accounts of Chemical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/18656919/]
- Nayana, V., & Sadasivuni, K. K. (2020). Polycarbazole and its derivatives: progress, synthesis, and applications. Journal of Materials Science. [URL: https://link.springer.com/article/10.1007/s10965-020-02254-7]
- Bekkar, F., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. MDPI. [URL: https://www.mdpi.com/2073-4360/12/10/2237]
- Blouin, N., et al. (2008). Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja802225k]
- Aydin, M., et al. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. Frontiers in Materials. [URL: https://www.frontiersin.org/articles/10.
- Bekkar, F., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Polycarbazole-and-Its-Derivatives%3A-Synthesis-and-A-Bekkar-Bettahar/d010c2c366e409b3074092497645f06126607e15]
- Chegg.com. (2020). Solved can anyone explain me the yamamoto coupling mechanism. Chegg. [URL: https://www.chegg.com/homework-help/questions-and-answers/can-anyone-explain-yamamoto-coupling-mechanism-suzuki-miyaura-coupling-mechanism-polymer-q55030999]
- Everson, D. A., & Weix, D. J. (2012). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja305193m]
- Yamamoto, T., Wakabayashi, S., & Osakada, K. (1992). Mechanism of CC coupling reactions of aromatic halides, promoted by Ni(COD)2 in the presence of 2,2′-bipyridine and PPh3, to give biaryls. Journal of Organometallic Chemistry. [URL: https://www.semanticscholar.org/paper/Mechanism-of-CC-coupling-reactions-of-aromatic-by-Yamamoto-Wakabayashi/89d21415056da429b6f8f533e4b75a1372d8e48b]
- Everson, D. A., & Weix, D. J. (2014). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4213197/]
- ResearchGate. (2025). Cross-coupling reactions for preparation of π-conjugated polymers. ResearchGate. [URL: https://www.researchgate.
- Iraqi, A., & Wataru, I. (2003). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. Chemistry of Materials. [URL: https://pubs.acs.org/doi/abs/10.1021/cm031078s]
- Morin, J. F., et al. (2001). Synthesis and Characterization of Poly( N -alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Macromolecules. [URL: https://www.researchgate.
- Iraqi, A., & Wataru, I. (2003). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/cm031078s]
- ResearchGate. (2025). Syntheses of Conjugated Polymers Derived from N-Alkyl-2,7-carbazoles. ResearchGate. [URL: https://www.researchgate.
- ResearchGate. (2025). Synthesis and Characterization of Poly (N-Hexyl-2,7-di(2-(4-hexylthiophene)carbazole). ResearchGate. [URL: https://www.researchgate.net/publication/257850810_Synthesis_and_Characterization_of_Poly_N-Hexyl-27-di2-4-hexylthiophenecarbazole]
- Wang, Y., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d2ra08269k]
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Application Notes & Protocols: Synthesis of High-Performance Hole-Transporting Materials from 2,7-Dibromo-9-heptyl-9H-carbazole
Introduction: The Strategic Importance of the 2,7-Carbazole Core
In the landscape of organic electronics, particularly in the domain of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the rational design of hole-transporting materials (HTMs) is paramount for achieving high efficiency and operational stability. Among the various heterocyclic cores utilized, carbazole has emerged as a privileged scaffold due to its rigid, planar structure, excellent thermal and chemical stability, and inherent electron-rich nature, which facilitates efficient hole transport.[1][2]
Specifically, the 2,7-disubstituted carbazole linkage provides a linear, extended conjugation pathway. This structural motif, when compared to the more common 3,6-linkage, can lead to materials with deeper highest occupied molecular orbital (HOMO) energy levels and enhanced hole mobility.[3] This deeper HOMO level ensures a more favorable energy alignment with the valence band of perovskite absorbers (typically around -5.4 eV), facilitating efficient hole extraction and minimizing voltage loss in PSCs.[3]
The precursor, 2,7-Dibromo-9-heptyl-9H-carbazole , serves as an ideal and versatile starting material. The bromine atoms at the 2 and 7 positions are prime handles for modern palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups. The N-heptyl chain is a critical, yet often overlooked, feature. It imparts excellent solubility to the starting material and subsequent HTM products in common organic solvents, which is essential for solution-based device fabrication, while preventing the excessive aggregation that can be detrimental to film morphology and performance.
This guide provides detailed, field-proven protocols for synthesizing two distinct classes of high-performance HTMs from this key precursor, leveraging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthetic Strategies: Building Complexity from a Core Scaffold
The transformation of this compound into advanced HTMs is predominantly achieved through palladium-catalyzed C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation. These reactions are renowned for their high functional group tolerance, reliability, and broad substrate scope.
-
Buchwald-Hartwig Amination: This reaction is the cornerstone for synthesizing HTMs featuring triarylamine moieties.[4][5][6] Triarylamines are excellent hole-transporting units. By coupling the dibromo-carbazole core with electron-donating diarylamines (e.g., 4,4'-dimethoxydiphenylamine), one can create star-shaped or dendritic molecules. These structures often form stable amorphous films, a crucial property for uniform charge transport layers in electronic devices.[7] The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by amine coordination, deprotonation by a base, and reductive elimination to form the new C-N bond.[8]
-
Suzuki-Miyaura Coupling: This reaction is ideal for extending the π-conjugated system of the carbazole core by forming new C-C bonds.[9] Coupling with arylboronic acids or esters can introduce moieties that enhance intermolecular π-π stacking, modulate the energy levels, and improve the material's light-harvesting capabilities. This strategy is particularly effective for creating linear, well-defined oligomers or polymers with high charge carrier mobilities.[10][11]
The choice of synthetic route directly dictates the final properties and performance of the HTM, as illustrated in the workflow below.
Caption: Synthetic pathways from the this compound precursor.
Protocol 1: Synthesis of a Triarylamine-Functionalized HTM via Buchwald-Hartwig Amination
This protocol details the synthesis of a model HTM, herein named Cz-TPA , by coupling the dibromo-carbazole core with two equivalents of 4,4'-dimethoxydiphenylamine.
Reaction Scheme: this compound + 2 (4,4'-dimethoxydiphenylamine) → Cz-TPA
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Purpose |
| This compound | 423.22 | 1.0 equiv. | Core scaffold |
| 4,4'-Dimethoxydiphenylamine | 229.28 | 2.2 equiv. | Amine coupling partner |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 equiv. | Palladium(0) source |
| Racemic-BINAP | 622.67 | 0.08 equiv. | Phosphine ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.0 equiv. | Base |
| Anhydrous Toluene | - | - | Solvent |
Step-by-Step Protocol
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.00 g, 2.36 mmol), 4,4'-dimethoxydiphenylamine (1.18 g, 5.15 mmol), and sodium tert-butoxide (0.68 g, 7.08 mmol).
-
Causality Note: A strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine-palladium complex in the catalytic cycle without competing in side reactions.[4]
-
-
Catalyst Preparation: In a separate vial, quickly weigh and add Pd₂(dba)₃ (43 mg, 0.047 mmol) and rac-BINAP (117 mg, 0.189 mmol).
-
Expert Insight: The use of a bidentate phosphine ligand like BINAP stabilizes the palladium center, promotes reductive elimination, and prevents catalyst decomposition, leading to higher yields and cleaner reactions.[4]
-
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with dry argon or nitrogen three times to ensure an inert atmosphere. Add the pre-weighed catalyst mixture to the flask against a positive flow of inert gas.
-
Solvent Addition: Add 40 mL of anhydrous toluene via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 24 hours. The reaction mixture will typically turn dark brown.
-
Work-up and Extraction:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate).
-
Expected Outcome: The desired product, Cz-TPA, should be isolated as a light yellow solid. Typical yields range from 70-85%.
-
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expect to see the disappearance of the C-Br protons on the carbazole and the appearance of aromatic protons from the newly attached diphenylamine groups. The heptyl chain protons should remain visible in the aliphatic region.
-
Mass Spectrometry (MALDI-TOF): Confirm the molecular weight of the final product (Expected m/z for C₄₉H₅₁N₃O₄: ~745.95).
-
Thermal Analysis (TGA/DSC): The material should exhibit high thermal stability, with a decomposition temperature (Td, 5% weight loss) typically above 350 °C.[7]
-
Protocol 2: Synthesis of a π-Extended HTM via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a model HTM, Cz-Th , by extending the carbazole core with thiophene units, which are known to enhance planarity and charge mobility.
Reaction Scheme: this compound + 2 (Thiophene-2-boronic acid pinacol ester) → Cz-Th
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Purpose |
| This compound | 423.22 | 1.0 equiv. | Core scaffold |
| Thiophene-2-boronic acid pinacol ester | 210.10 | 2.5 equiv. | Boronic ester coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.05 equiv. | Palladium(0) source |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 equiv. | Base |
| Anhydrous Toluene/Water Mixture (4:1) | - | - | Solvent System |
Step-by-Step Protocol
-
Inert Atmosphere Setup: In a 100 mL Schlenk flask, combine this compound (1.00 g, 2.36 mmol), Thiophene-2-boronic acid pinacol ester (1.24 g, 5.90 mmol), and Pd(PPh₃)₄ (136 mg, 0.118 mmol).
-
Expert Insight: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings. It simplifies the setup as no external ligand is needed.
-
-
Reaction Assembly: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add 40 mL of toluene. In a separate beaker, dissolve potassium carbonate (1.30 g, 9.44 mmol) in 10 mL of deionized water and degas the solution by bubbling argon through it for 15 minutes. Add the degassed aqueous base to the reaction flask via syringe.
-
Causality Note: The aqueous base is essential for the transmetalation step of the Suzuki cycle, where it activates the boronic ester by forming a more nucleophilic boronate complex.[9]
-
-
Reaction Execution: Attach a condenser, place the flask in a preheated oil bath at 90 °C, and stir vigorously for 48 hours under a positive pressure of argon.
-
Work-up and Extraction:
-
Cool the reaction to room temperature.
-
Add 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Characterization
-
Purification: The crude solid is first purified by column chromatography (silica gel, eluent: hexane/dichloromethane gradient) and then recrystallized from a solvent mixture like ethanol/chloroform to obtain a highly pure product.
-
Expected Outcome: Cz-Th should be isolated as a crystalline solid. Typical yields are in the 65-80% range.
-
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Observe the disappearance of the C-Br protons and the appearance of new signals in the aromatic region corresponding to the thiophene protons.
-
UV-Vis Spectroscopy: The product should show a red-shifted absorption spectrum compared to the starting material, indicating an extended π-conjugation system.
-
Cyclic Voltammetry (CV): Determine the HOMO energy level from the onset of the first oxidation potential. This is a critical parameter for assessing its suitability for specific device architectures.
-
Overall Workflow and Data Management
The successful development of novel HTMs requires a systematic approach from synthesis to device testing.
Caption: Comprehensive workflow from HTM synthesis to device performance evaluation.
Conclusion
This compound is a strategically important building block for constructing high-performance hole-transporting materials. The protocols detailed herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide reliable and versatile pathways to novel HTMs. By carefully selecting the coupling partners and reaction conditions, researchers can systematically tune the optoelectronic and physical properties of the final materials, paving the way for more efficient and stable organic electronic devices. The power conversion efficiency of PSCs using 2,7-carbazole derivatives has been shown to rival or even exceed that of the benchmark HTM, Spiro-OMeTAD.[12]
References
-
Zhang, X., et al. (2017). High-Efficiency Perovskite Solar Cells Based on New TPE Compounds as Hole Transport Materials: The Role of 2,7- and 3,6-Substituted Carbazole Derivatives. Chemistry – A European Journal, 23(18), 4373-4379. Available at: [Link]
-
Radhakrishna, K., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Energy & Fuels. Available at: [Link]
-
Dang, M. T., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Nanotechnology, 7, 1396-1403. Available at: [Link]
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Griniene, R., et al. (2021). Carbazole-Based Hole-Transporting Materials for Perovskite Solar Cells. Molecules, 26(1), 190. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
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Magomedov, A., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces, 12(2), 2436-2445. Available at: [Link]
-
Wu, C-H., et al. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. RSC Advances, 11(15), 8769-8780. Available at: [Link]
-
Zhu, Z., et al. (2019). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels, 3(11), 3113-3120. Available at: [Link]
-
Fan, J. G., et al. (2016). Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. Bulletin of the Korean Chemical Society, 37(10), 1669-1674. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 19, 2026, from [Link]
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Magomedov, A., et al. (2022). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Materials Advances, 3(1), 356-364. Available at: [Link]
-
Hugar, J. R., et al. (2024). Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2022). Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Available at: [Link]
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Getautis, V., et al. (2019). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications, 55(5), 613-616. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(27), 4977-4980. Available at: [Link]
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ResearchGate. (2019). Synthesis of carbazole-based HTM PCz1. Available at: [Link]
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Theses.fr. (2019). Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Available at: [Link]
- Google Patents. (2021). CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
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Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. Available at: [Link]
-
Subha, M. C. S., et al. (2015). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 7(9), 190-195. Available at: [Link]
-
ResearchGate. (2021). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. Available at: [Link]
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Fabricating High-Performance Thin Films of 2,7-Dibromo-9-heptyl-9H-carbazole Derivatives: An Application and Protocol Guide
Introduction: The Significance of 2,7-Disubstituted Carbazole Derivatives in Modern Electronics
Carbazole derivatives, particularly those substituted at the 2 and 7 positions, have emerged as pivotal building blocks in the field of organic electronics.[1][2] Their inherent electron-rich nature, coupled with high thermal stability and excellent film-forming properties, makes them ideal candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] The 2,7-dibromo-9-heptyl-9H-carbazole scaffold, the focus of this guide, offers a versatile platform for synthesizing advanced materials. The bromine atoms at the 2 and 7 positions provide reactive sites for further chemical modifications, allowing for the fine-tuning of electronic and optical properties. The heptyl group at the 9-position enhances solubility in common organic solvents, a crucial factor for solution-based processing techniques.[4]
This technical guide provides detailed application notes and protocols for the fabrication of high-quality thin films of this compound derivatives. We will delve into both solution-based and vacuum deposition techniques, offering step-by-step methodologies and explaining the scientific rationale behind key experimental choices. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or plan to work with these promising organic semiconductors.
Pre-Deposition Considerations: Material Purity and Substrate Preparation
The quality of the starting material and the cleanliness of the substrate are paramount for achieving high-performance thin films. Impurities in the this compound derivative can act as charge traps, hindering device performance. Therefore, it is essential to use materials with the highest possible purity, typically >99.5%, which can be verified by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Substrate preparation is an equally critical step. The choice of substrate depends on the intended application and the deposition method. Common substrates include indium tin oxide (ITO)-coated glass for transparent electrode applications, silicon wafers with a silicon dioxide (SiO₂) dielectric layer for transistors, and quartz or glass for optical characterization. Regardless of the substrate, a rigorous cleaning procedure is necessary to remove organic residues, dust particles, and other contaminants that can negatively impact film adhesion and morphology.
Protocol 1: Standard Substrate Cleaning Procedure
This protocol is a widely used method for cleaning glass-based and silicon substrates.
Materials:
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (IPA, semiconductor grade)
-
Detergent solution (e.g., 2% Alconox)
-
Nitrogen (N₂) or argon (Ar) gas source with a filter
-
Ultrasonic bath
-
UV-Ozone cleaner or plasma asher (optional but recommended)
Procedure:
-
Degreasing: Submerge the substrates in a beaker containing a detergent solution and sonicate for 15 minutes in an ultrasonic bath.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove the detergent.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Final Rinse: Rinse the substrates again with DI water.
-
Drying: Dry the substrates using a stream of high-purity nitrogen or argon gas.
-
Surface Activation (Optional): For applications requiring a hydrophilic surface or to remove any remaining organic contaminants, treat the substrates with a UV-Ozone cleaner for 10-15 minutes or an oxygen plasma asher for 2-5 minutes.
Solution-Based Thin Film Deposition Techniques
Solution-based deposition methods offer the advantages of low cost, high throughput, and compatibility with large-area and flexible substrates. The key to successful solution processing is the careful selection of a solvent that provides good solubility for the carbazole derivative and has appropriate volatility for the chosen deposition technique.
Spin Coating: A Versatile and Widely Used Method
Spin coating is a popular technique for producing uniform thin films from solution.[3] The process involves dispensing a solution onto a rotating substrate, where centrifugal force spreads the liquid and solvent evaporation leaves behind a solid film. The final film thickness is determined by the solution concentration, solvent viscosity and volatility, and the spin speed and duration.
This protocol provides a starting point for the spin coating of a generic this compound derivative. Optimization of parameters will be necessary for specific derivatives and desired film thicknesses.
Materials:
-
This compound derivative
-
High-purity solvent (e.g., toluene, chlorobenzene, or dichloromethane)[3]
-
Cleaned substrates (from Protocol 1)
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation: Prepare a solution of the carbazole derivative in the chosen solvent. A typical starting concentration is 5-10 mg/mL. Ensure the material is fully dissolved, which may be aided by gentle heating or sonication. Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
Substrate Mounting: Securely mount the cleaned substrate onto the spin coater chuck.
-
Dispensing: Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover approximately two-thirds of the surface.
-
Spinning: Start the spin coater. A two-step process is often effective:
-
Spread Cycle: 500-1000 rpm for 5-10 seconds to evenly spread the solution.
-
Thinning Cycle: 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
Drying and Annealing: Carefully remove the substrate from the spin coater and place it on a hot plate. A post-deposition bake at 80-120°C for 10-30 minutes is recommended to remove residual solvent and improve film morphology.[3]
| Parameter | Typical Range | Effect on Film Thickness |
| Solution Concentration | 1 - 20 mg/mL | Higher concentration leads to thicker films. |
| Solvent Volatility | Varies | Higher volatility can lead to faster drying and potentially less uniform films. |
| Spin Speed | 500 - 6000 rpm | Higher speed results in thinner films. |
| Spin Duration | 10 - 60 s | Longer duration generally leads to thinner films, up to a point. |
| Annealing Temperature | 80 - 150 °C | Can improve film packing and remove residual solvent. |
| Annealing Time | 5 - 60 min | Affects the degree of molecular rearrangement. |
Solution Shearing: For Highly Crystalline and Aligned Films
Solution shearing is a powerful technique for depositing highly crystalline and aligned thin films of organic semiconductors.[5] It involves the controlled movement of a blade or edge over a substrate, spreading a thin layer of solution that crystallizes as the solvent evaporates. The degree of molecular alignment is influenced by the shearing speed, substrate temperature, and the geometry of the shearing blade.[6]
This protocol provides a general framework for solution shearing. The optimal parameters are highly dependent on the specific material and the solution shearing setup.
Materials:
-
This compound derivative
-
High-boiling point solvent (e.g., dichlorobenzene, trichlorobenzene)
-
Cleaned substrates (from Protocol 1)
-
Solution shearing setup (with a controllable blade speed and heated substrate stage)
Procedure:
-
Solution Preparation: Prepare a solution of the carbazole derivative in a high-boiling point solvent at a concentration of 5-15 mg/mL. Heating the solution may be necessary to achieve full dissolution.
-
Substrate and Blade Preparation: Place the cleaned substrate on the heated stage of the solution shearer. Set the substrate temperature to a value that promotes slow and controlled solvent evaporation (typically between 60°C and 120°C). Position the shearing blade at a small angle (e.g., 1-5°) and a defined gap (e.g., 50-100 µm) from the substrate.
-
Deposition: Dispense a small volume of the heated solution between the blade and the substrate.
-
Shearing: Move the substrate relative to the blade at a constant, slow speed (typically in the range of 0.1-2 mm/s). The slow speed allows for the molecules to self-organize into crystalline domains.
-
Drying: After shearing, the film is left on the heated stage to allow for complete solvent evaporation.
| Parameter | Typical Range | Effect on Film Morphology |
| Shearing Speed | 0.05 - 5 mm/s | Slower speeds generally promote larger crystal domains and higher crystallinity. |
| Substrate Temperature | 50 - 140 °C | Affects solvent evaporation rate and molecular mobility, influencing crystal growth. |
| Solution Concentration | 2 - 20 mg/mL | Influences film thickness and crystallization kinetics. |
| Blade/Substrate Gap | 25 - 200 µm | Controls the thickness of the liquid film being sheared. |
Vacuum-Based Thin Film Deposition: Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating the source material in a high-vacuum chamber until it sublimes or evaporates.[7] The vaporized molecules then travel in a line-of-sight path and condense onto a cooler substrate, forming a thin film. This method is highly reproducible and allows for precise control over film thickness and purity.
Protocol 4: Thermal Evaporation of this compound Derivative Thin Films
Materials:
-
High-purity this compound derivative powder
-
Cleaned substrates (from Protocol 1)
-
Thermal evaporation system with a high-vacuum chamber (base pressure < 10⁻⁶ Torr)
-
Effusion cell or boat (e.g., quartz or tantalum)
-
Quartz crystal microbalance (QCM) for thickness monitoring
Procedure:
-
Source Loading: Load a small amount of the carbazole derivative powder into the effusion cell or boat.
-
Substrate Mounting: Mount the cleaned substrates onto the substrate holder in the evaporation chamber.
-
Pump Down: Evacuate the chamber to a high vacuum (base pressure ≤ 5 x 10⁻⁷ Torr) to minimize contamination.
-
Deposition:
-
Slowly ramp up the temperature of the effusion cell. The evaporation temperature will depend on the specific derivative's thermal properties (decomposition temperature and glass transition temperature are important considerations).[8][9] A starting point is often 50-100°C below the material's decomposition temperature.
-
Once the material starts to evaporate, open the shutter to begin deposition onto the substrates.
-
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for small molecule organic semiconductors is 0.1-1 Å/s.
-
-
Cool Down and Venting: After reaching the desired thickness, close the shutter and turn off the power to the effusion cell. Allow the system to cool down before slowly venting the chamber with an inert gas like nitrogen.
| Parameter | Typical Range | Rationale |
| Base Pressure | < 1 x 10⁻⁶ Torr | Minimizes incorporation of impurities from residual gases into the film. |
| Evaporation Temperature | Material Dependent | Must be high enough for a reasonable deposition rate but below the decomposition temperature. |
| Deposition Rate | 0.1 - 2.0 Å/s | Slower rates can lead to more ordered film growth and better morphology. |
| Substrate Temperature | Room Temp. - 150 °C | Can influence the molecular packing and crystallinity of the film. |
Post-Deposition Treatment: The Role of Annealing
Post-deposition annealing is a crucial step for improving the quality of thin films.[10] Heating the film after deposition can promote molecular rearrangement, leading to increased crystallinity, larger grain sizes, and reduced defect density. The optimal annealing temperature and duration are material-dependent and should be carefully optimized. For carbazole derivatives, annealing is typically performed at temperatures above the glass transition temperature but well below the melting or decomposition point.
Protocol 5: Thermal Annealing of Carbazole Derivative Thin Films
Procedure:
-
Place the substrate with the deposited thin film on a hot plate or in a vacuum oven.
-
If annealing in a controlled atmosphere, place the substrate in a tube furnace or a glovebox with an integrated hotplate.
-
Slowly ramp up the temperature to the desired annealing temperature (e.g., 100-160°C).[11]
-
Hold at the annealing temperature for the desired duration (e.g., 10-60 minutes).
-
Slowly cool the film back to room temperature to prevent thermal shock and cracking.
Characterization of Thin Films
A suite of characterization techniques is employed to evaluate the quality and properties of the fabricated thin films.
-
Atomic Force Microscopy (AFM): Provides high-resolution images of the film's surface morphology, including roughness and grain size.[3][12]
-
X-ray Diffraction (XRD): Used to determine the crystallinity and molecular packing of the film. Grazing-incidence XRD (GIXRD) is particularly useful for thin films.
-
UV-Visible (UV-Vis) Spectroscopy: Measures the optical absorption properties of the film, from which the optical bandgap can be determined.[3]
-
Photoluminescence (PL) Spectroscopy: Characterizes the emissive properties of the film.
-
Electrical Characterization: Techniques such as fabricating and testing simple device structures (e.g., diodes or transistors) are used to measure key electrical parameters like charge carrier mobility and conductivity.[13]
Workflow and Logic Diagrams
Conclusion
The fabrication of high-quality thin films of this compound derivatives is a multi-step process that requires careful attention to detail, from material purity and substrate preparation to the selection and optimization of the deposition technique and post-deposition treatments. This guide has provided a comprehensive overview of the key methodologies, including spin coating, solution shearing, and thermal evaporation, along with detailed protocols to serve as a starting point for researchers in the field. By understanding the interplay between the various processing parameters and the resulting film properties, scientists can effectively harness the potential of these versatile organic semiconductors for the development of next-generation electronic devices.
References
- Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: A Versatile Class of Conjugated Polymers. Accounts of Chemical Research, 41(9), 1110-1119.
- Gagnon, E., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147.
- Thomas, K. R. J., Lin, J. T., Tao, Y.-T., & Ko, C.-W. (2001). Light-Emitting Carbazole Derivatives: Potential Emitters for High-Performance Organic Electroluminescent Devices. Journal of the American Chemical Society, 123(38), 9404–9411.
- Yilmaz, M., & Güllü, Ö. (2020). The effects of annealing temperature on optical properties of 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine films. Journal of the Faculty of Engineering and Architecture of Gazi University, 35(4), 2531-2540.
- Knötig, K. M., Gust, D., & Williams, R. M. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Molecules, 29(8), 1739.
- Riera-Galindo, S., Tamayo, A., & Mas-Torrent, M. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, 3(2), 2329–2339.
- Lee, J., Kim, M., Kim, D., & Lee, S. (2015). Synthesis and Characterization of Long-Alkyl Chained Carbazole Derivatives. Journal of Nanoscience and Nanotechnology, 15(7), 5143-5147.
- Li, J., et al. (2022). Crystalline organic thin films for crystalline OLEDs (II): weak epitaxy growth of phenanthroimidazole derivatives. RSC Advances, 12(24), 15354-15360.
- Zotti, G., Schiavon, G., Zecchin, S., Morin, J.-F., & Leclerc, M. (2002). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Macromolecules, 35(6), 2122–2128.
- Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159.
- Chen, Y., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application.
- Berman, I., Ryan, C. E., Marshall, R. C., & Littler, J. R. (1972). The Influence of Annealing on Thin Films of Beta SiC. Air Force Cambridge Research Labs.
- El Mzioui, S., Bouzzine, S. M., Bouachrine, M., Bennani, M. N., & Hamidi, M. (2017). Effect of the Alkyl Chain Length Incorporated into Donor Part on the Optoelectronic Properties of the Carbazole Based Dyes: Theoretical Study. Orbital: The Electronic Journal of Chemistry, 9(5), 329-336.
- Al-Ghamdi, A. A., et al. (2022). Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique.
- Wikipedia contributors. (2024). Organic semiconductor. In Wikipedia, The Free Encyclopedia.
- Al-Graiti, W. A. S., et al. (2022). Impact of the annealing temperature on the structural, morphology and optical properties of bilayer thin films In/Se prepared by. Journal of Ovonic Research, 18(5), 533-542.
- Al-Asadi, A. S. (2023). Solution‐Shearing of Highly Smooth Ion‐Gel Thin Films: Facilitating the Deposition of Organic Semiconductors for Ion‐Gated Organic Field Effect Transistors.
- Wang, C., et al. (2017). Effect of Side Chain Alkyl Length on the Electroluminescence Characteristics of Carbazole-Based Light Emitting Polymers. Journal of the Chinese Chemical Society, 64(1), 119-126.
- Grazulevicius, J. V., et al. (2003). Carbazole-based polymers for optoelectronic applications. Progress in Polymer Science, 28(9), 1297-1353.
- Benchchem. (n.d.).
- Wang, Y., et al. (2014).
- Duan, X., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3977-o3978.
- Kumar, A., et al. (2015). Knitting Up 2,7-disubstituted Carbazole Based Oligomers Through Supramolecular Interactions for Their Application in Organic Thin Film Transistors. Physical Chemistry Chemical Physics, 17(10), 6939-6947.
- Novina, J. J., et al. (2012). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1339.
- Grybauskaite-Kaminskiene, G., et al. (2022). 3-(N,N-Diphenylamino)carbazole Donor Containing Bipolar Derivatives with Very High Glass Transition Temperatures as Potential TADF Emitters for OLEDs.
- Michinobu, T., et al. (2005). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. Macromolecules, 38(13), 5525–5531.
- Zhang, X., et al. (2022). Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives.
- Chen, J., et al. (2016). Effect of Solution Shearing Method on Packing and Disorder of Organic Semiconductor Polymers.
- Wikipedia contributors. (2024). Thin-film deposition. In Wikipedia, The Free Encyclopedia.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2,7-Dibromo-9-heptyl-9H-carbazole
Welcome to the dedicated technical support resource for the purification of 2,7-Dibromo-9-heptyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical FAQs, and detailed protocols to navigate the common challenges encountered during the purification of this key carbazole derivative.
Introduction: The Challenge of Purity
This compound is a crucial building block in the synthesis of organic electronic materials, including polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the final materials are highly dependent on the purity of the monomer. Even trace impurities can act as charge traps or quenching sites, significantly degrading device performance. Therefore, achieving high purity of this intermediate is paramount.
This guide provides a structured approach to the two most common purification techniques: column chromatography and recrystallization, with a focus on addressing the specific challenges associated with this compound.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during your purification workflow in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My column chromatography separation is poor, and I'm seeing significant band broadening or co-elution of my product with an impurity.
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Question: I've run a column with a hexane/ethyl acetate gradient, but my fractions are still impure. What's going wrong?
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Answer: Poor separation in column chromatography for this compound often stems from a few key factors. The primary culprit is often the presence of the unreacted starting material, 2,7-dibromo-9H-carbazole. This impurity has a slightly higher polarity than the N-alkylated product due to the presence of the N-H bond, but their Rf values can be very close in standard solvent systems.
Causality & Solution Workflow:
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Sub-optimal Eluent System: The polarity of your eluent may not be low enough to achieve baseline separation.
-
Solution: Start with a very non-polar eluent system and perform a slow, shallow gradient. A good starting point is pure hexanes or a mixture of hexanes and dichloromethane (e.g., 98:2), gradually increasing the proportion of the more polar solvent. A literature precedent for a similar carbazole derivative used a chloroform:petroleum ether (1:4 v/v) mixture, which is another excellent starting point.[1]
-
-
Column Overloading: Applying too much crude material to the column is a common mistake that leads to broad bands and poor separation.
-
Solution: As a rule of thumb, use a silica-to-crude-material ratio of at least 50:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or even higher.
-
-
Improper Column Packing: Channels or cracks in the silica bed will lead to a non-uniform flow of the mobile phase and result in poor separation.
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Solution: Ensure your silica gel is properly packed as a slurry in the initial eluent to create a homogenous stationary phase. Gently tap the column during packing to dislodge any air bubbles.
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Visualizing the Workflow: Improving Column Separation
Caption: Decision tree for troubleshooting poor column chromatography separation.
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Issue 2: My compound "oils out" during recrystallization instead of forming crystals.
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Question: I dissolved my crude product in a hot solvent, but upon cooling, it formed an oil at the bottom of the flask, not crystals. How can I fix this?
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Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (in the impure state). This is often due to a high concentration of impurities or cooling the solution too quickly.
Causality & Solution Workflow:
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Rapid Cooling: Cooling the solution too fast can cause the compound to crash out of solution as an oil.
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Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature overnight. Once at room temperature, you can then move the flask to a refrigerator and then a freezer to maximize crystal yield.
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Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures, or the boiling point of the solvent may be too high.
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Solution: For this compound, a non-polar solvent is a good choice. A close analog, 2,7-dibromo-9-octyl-9H-carbazole, has been successfully recrystallized from hexanes.[2] You can also try a solvent pair. Dissolve the crude material in a small amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like hexanes or methanol) dropwise until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
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High Impurity Load: A high concentration of impurities can lower the melting point of your compound and promote oiling out.
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Solution: If slow cooling and solvent optimization fail, it may be necessary to first pass the crude material through a short silica gel plug to remove the bulk of the impurities before attempting recrystallization.
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Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurity is the starting material, 2,7-dibromo-9H-carbazole, resulting from an incomplete N-alkylation reaction.[3] Depending on the reaction conditions, you may also have residual alkylating agent (e.g., 1-bromoheptane) or byproducts from its decomposition.
Q2: How can I best monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is the most effective way to monitor your column. Use the same eluent system for your TLC as you are using for your column. The desired product, being less polar than the starting material, should have a higher Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Q3: Is this compound stable on silica gel?
A3: While carbazoles are generally stable compounds, prolonged exposure to the acidic surface of silica gel can potentially lead to some degradation, especially if the crude material contains other reactive species. It is always best practice to not let the compound sit on the column for an extended period. If you suspect degradation, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have formed.
Q4: What is the best way to load my sample onto the column?
A4: For optimal separation, the sample should be loaded onto the column in the most concentrated band possible. The best method is "dry loading." Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of ~1 gram of crude this compound containing the starting material as the primary impurity.
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Preparation of the Column:
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Select a glass column with a diameter of approximately 4-5 cm.
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Add a small plug of glass wool to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel (approx. 50-100 g) in the initial eluent (e.g., 98:2 hexanes:dichloromethane).
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Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
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Sample Loading (Dry Loading Recommended):
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Dissolve the crude material (~1 g) in a minimal amount of dichloromethane.
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Add 2-3 g of silica gel to the solution and concentrate to dryness on a rotary evaporator to obtain a free-flowing powder.
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Carefully add the silica-adsorbed sample to the top of the packed column.
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Gently add a thin layer of sand on top of the sample layer.
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Elution:
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Carefully add the eluent to the column without disturbing the top layer of sand.
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Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.
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Begin collecting fractions.
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Monitor the elution of the product by TLC.
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Once the product begins to elute, you can maintain the isocratic eluent or slowly increase the polarity to speed up the elution of any remaining product.
-
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Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC.
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Combine the pure fractions containing the desired product.
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Remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
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Protocol 2: Purification by Recrystallization
This protocol is suitable for material that is already reasonably pure (>90%) or as a final polishing step after column chromatography.
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Solvent Selection:
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent (e.g., hexanes) and gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
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Crystallization:
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Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
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Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least an hour to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under a high vacuum to remove any residual solvent.
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Purity Assessment: What to Look For
A combination of analytical techniques should be used to confirm the purity of your this compound.
1. Thin-Layer Chromatography (TLC):
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A single, well-defined spot on the TLC plate is a good indication of purity. Run the TLC in a few different solvent systems to ensure no impurities are co-eluting with your product.
2. Melting Point:
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A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR is a powerful tool for assessing purity. The spectrum of the pure product should show clean, well-resolved peaks with the correct integrations. The absence of peaks corresponding to the starting material (specifically the N-H proton, which is typically a broad singlet around 8 ppm) is a key indicator of a successful reaction and purification.
Predicted ¹H NMR Spectrum (in CDCl₃):
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Aromatic Protons: Expect signals in the range of 7.2-8.1 ppm. The protons on the carbazole core will appear as doublets and singlets.
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Alkyl Chain Protons:
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The -CH₂- group attached to the nitrogen will appear as a triplet around 4.2-4.4 ppm.
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The other methylene (-CH₂-) groups of the heptyl chain will appear as multiplets between 1.2-1.9 ppm.
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The terminal methyl (-CH₃) group will be a triplet around 0.8-0.9 ppm.
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Visualizing the Structure and Key NMR Regions:
Sources
Technical Support Center: Optimizing Solubility of 2,7-Dibromo-9-heptyl-9H-carbazole for Advanced Device Fabrication
Welcome to the dedicated technical support guide for 2,7-Dibromo-9-heptyl-9H-carbazole. This resource is designed for researchers, materials scientists, and engineers working to integrate this versatile carbazole-based building block into next-generation organic electronic devices. We understand that achieving optimal, stable, and reproducible solutions is a critical first step in fabricating high-performance Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
This guide provides in-depth, experience-driven answers to common challenges related to the solubility of this compound, moving from fundamental principles to practical, hands-on troubleshooting and protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses core concepts about the inherent solubility characteristics of this compound.
Q1: Why does this compound exhibit limited solubility in some common organic solvents?
A1: The solubility behavior of this molecule is a direct consequence of its hybrid structure. The core is a large, rigid, and planar 2,7-dibromocarbazole unit. This aromatic system is prone to strong intermolecular π-π stacking interactions, where the electron clouds of adjacent molecules attract one another. These forces cause the molecules to self-assemble and aggregate, making it energetically difficult for individual solvent molecules to surround and dissolve them. The two bromine atoms further increase the molecular weight and can participate in halogen bonding, potentially reinforcing this aggregation.
Q2: What is the specific role of the N-heptyl chain in the molecule's solubility?
A2: The 9-heptyl chain is intentionally designed to counteract the low solubility of the carbazole core. This flexible alkyl group disrupts the efficient π-π stacking between the planar carbazole units. By creating steric hindrance, it prevents molecules from packing too closely, thereby weakening the intermolecular forces and making it easier for solvent molecules to intercalate and dissolve the compound. The length of the alkyl chain is a balancing act; it must be long enough to enhance solubility but not so long that it excessively "dilutes" the active semiconducting portion of the material in the solid state, which could hinder charge transport.
Q3: How do Hansen Solubility Parameters (HSP) help in selecting a suitable solvent?
A3: Hansen Solubility Parameters provide a powerful, quantitative method for predicting solvent-solute compatibility. The principle is "like dissolves like." Every compound and solvent is assigned three parameters (measured in MPa⁰⁵) that represent different types of intermolecular forces:
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δD (Dispersion): Energy from weak van der Waals forces.
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δP (Polar): Energy from dipolar intermolecular forces.
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δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is predicted to be a good solvent for a solute if their HSP values are close. The "distance" (Ra) between the solute and solvent in 3D Hansen space can be calculated. A smaller distance implies higher affinity and better solubility. This method is far more predictive than relying on simple heuristics like "polar" or "non-polar."
Part 2: Troubleshooting Guide - From Solution to Film
This section provides practical solutions to specific problems encountered during the device fabrication workflow.
Q4: My solution concentration is too low for spin-coating. How can I dissolve more material?
A4: Achieving a concentration suitable for thin-film deposition (typically 5-20 mg/mL) can be challenging. Here is a systematic approach:
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Solvent Screening: Do not rely on a single solvent. Test a range of aromatic solvents like Chloroform, Chlorobenzene, Toluene, Xylene, and Tetrahydrofuran (THF) . Halogenated aromatic solvents are often excellent starting points for carbazole derivatives.
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Gentle Heating: Solubility often increases with temperature. Gently warm the solution (e.g., to 40-60 °C) while stirring. Be cautious not to heat excessively or for prolonged periods, which could risk thermal decomposition, especially in the presence of trace impurities. Always use a sealed vial to prevent solvent evaporation.
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Sonication: Use a bath sonicator to provide energy that can help break up aggregates and accelerate the dissolution process. Use short bursts of sonication (e.g., 5-10 minutes) and allow the solution to cool to prevent overheating.
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Solvent Blends (Co-solvents): This is a highly effective strategy. Mixing a "good" solvent with a "marginal" or even a "poor" solvent can disrupt solute self-aggregation and enhance overall solubility. For instance, a blend of chlorobenzene and a small amount of a higher-boiling-point solvent like 1,2-dichlorobenzene can improve solubility and influence film drying dynamics.
Q5: After dissolving the material, I see precipitates or crystals forming over time. What causes this and how can I prevent it?
A5: This indicates you are likely creating a supersaturated, metastable solution. The material dissolves initially (perhaps with heat) but crashes out as the solution cools or equilibrates.
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Cause: The concentration exceeds the thermodynamic solubility limit at room temperature. The initial energy input (heat, sonication) forces dissolution, but it is not stable.
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Solution 1 - Work with a Heated Solution: If the material is stable at elevated temperatures, you can perform your spin-coating or printing process using a pre-heated solution and substrate. This is a common technique in organic electronics fabrication.
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Solution 2 - Identify a True Solvent: The best long-term solution is to find a solvent or solvent blend in which the desired concentration is stable at your working temperature without precipitation. This requires systematic screening as described in Q4.
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Solution 3 - Rapid Processing: If a solution is stable for a short period (e.g., 30-60 minutes), ensure you filter it (using a PTFE syringe filter) and use it immediately after preparation. Do not store solutions for long periods unless their stability is confirmed.
Q6: My spin-coated films look hazy, non-uniform, or show clear signs of aggregation (e.g., "coffee rings"). How can I improve film quality?
A6: Poor film morphology is directly linked to solubility and the drying process. Aggregation in solution often translates to aggregation in the solid film.
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Cause - Solvent Evaporation Rate: A solvent that evaporates too quickly (like chloroform or THF) may not give the molecules enough time to arrange into a smooth, amorphous, or well-ordered microcrystalline film. This can lead to large, undesirable crystal domains and voids.
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Solution 1 - Use a Higher-Boiling Point Solvent: Switch to a solvent with a lower vapor pressure, such as chlorobenzene or xylene. The slower evaporation allows for more uniform film formation.
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Solution 2 - Solvent Vapor Annealing (SVA): After casting the film, place it in a sealed chamber containing a small amount of solvent vapor (e.g., THF). The vapor plasticizes the film, allowing molecules to reorganize into a more ordered and uniform state.
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Solution 3 - Substrate Temperature Control: Spin-coating on a heated substrate can accelerate solvent removal and sometimes lead to more uniform films, but this must be optimized. Conversely, cooling the substrate can slow evaporation.
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Cause - Dewetting: The solution may not be properly wetting the substrate surface, causing it to bead up and form an inhomogeneous film.
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Solution - Surface Energy Modification: Ensure your substrate (e.g., ITO, SiO₂) is impeccably clean. Use surface treatments like UV-Ozone or plasma cleaning to make the surface more hydrophilic and improve wettability.
Part 3: Data Summary & Experimental Protocols
Estimated Solubility of this compound
Disclaimer: The following values are estimates based on the reported solubility of structurally similar N-alkyl-carbazole derivatives and general principles of organic semiconductor solubility. Actual values should be determined experimentally.
| Solvent | Boiling Point (°C) | Polarity Index | Estimated Solubility (Room Temp.) | Notes |
| Chloroform | 61 | 4.1 | High (~20-30 mg/mL) | Good solvent, but rapid evaporation can lead to poor film morphology. |
| Tetrahydrofuran (THF) | 66 | 4.0 | Moderate-High (~15-25 mg/mL) | Prone to rapid evaporation. Can be useful for solvent vapor annealing. |
| Toluene | 111 | 2.4 | Moderate (~10-15 mg/mL) | Slower evaporation than chloroform. Often requires gentle heating. |
| Chlorobenzene | 132 | 3.7 | High (~20-25 mg/mL) | Excellent choice for high-quality films due to its high boiling point. |
| o-Xylene | 144 | 2.5 | Moderate (~10-15 mg/mL) | Very slow evaporation rate, useful for controlling crystallization. |
| Hexane | 69 | 0.1 | Very Low (< 1 mg/mL) | Non-polar solvent, generally unsuitable for dissolving the compound. |
Protocol 1: Systematic Solvent Screening Workflow
This protocol outlines a method for systematically identifying the best solvent or solvent system for your target concentration.
Caption: Co-solvents disrupt aggregation for better solubility.
References
-
Diao, Y., Shaw, L., Bao, Z., & Mannsfeld, S. C. B. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Energy & Environmental Science, 7(7), 2145-2159. Available at: [Link]
-
Li, G., et al. (2022). Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations. Energy & Environmental Science, 15(3), 1085-1097. Available at: [Link]
-
Gu, X., et al. (2012). Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites. The Journal of Physical Chemistry B, 116(1), 103-109. Available at: [Link]
-
Ding, Z., et al. (2015). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. RSC Advances, 5(62), 50131-50138. Available at: [Link]
-
Gagnon, E., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2147. Available at: [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]
-
Machui, F., Abbott, S., Waller, D., Koppe, M., & Brabec, C. J. (2011). Determination of solubility parameters for organic semiconductor formulations. Macromolecular Chemistry and Physics, 212(19), 2159-2165. Available at: [Link]
-
Zhang, S., et al. (2020). Exploiting Hansen solubility parameters to tune porosity and function in conjugated microporous polymers. Chemical Science, 11(36), 9844-9850. Available at: [Link]
-
Hergué, N., et al. (2006). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. Synthesis, 2006(18), 3103-3106. Available at: [Link]
-
Arias, A. C., MacKenzie, J. D., McCulloch, I., Rivnay, J., & Salleo, A. (2010). Materials and applications for large area electronics: solution-based approaches. Chemical reviews, 110(1), 3-24. Available at: [Link]
- Leclerc, M., et al. (2001). Poly(9-(2-ethylhexyl)carbazole-2,7-diyl) and Poly(9-octylcarbazole-2,7-diyl): Sparingly Soluble Homopolymers. Macromolecules, 34(14), 4680-4682.
-
Blouin, N., & Leclerc, M. (2008). Poly(2,7-carbazole)s: a versatile class of conjugated polymers. Accounts of chemical research, 41(9), 1110-1119. Available at: [Link]
Technical Support Center: Synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole
Introduction
Welcome to the technical support guide for the synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole. This molecule is a critical building block in the development of advanced organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2][3] Its electron-donating carbazole core, combined with the solubility-enhancing heptyl chain and reactive bromide sites for cross-coupling, makes it highly versatile.[3]
However, its synthesis, typically a two-step process involving the bromination of carbazole followed by N-alkylation, is not without challenges. Side reactions can lead to complex product mixtures, reduced yields, and difficult purifications. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic protocol.
Part 1: Troubleshooting Guide - Common Side Reactions & Purification Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Bromination Stage: Synthesizing 2,7-Dibromo-9H-carbazole
Question 1: My bromination reaction is yielding a mixture of products, including mono-brominated, 3,6-dibrominated, and other poly-brominated species. How can I improve the regioselectivity for the 2,7-positions?
Answer: Achieving high regioselectivity for 2,7-dibromination is a common challenge due to the multiple reactive sites on the carbazole ring. The C-3 and C-6 positions are electronically the most reactive and susceptible to electrophilic attack.[4] However, you can steer the reaction toward the desired 2,7-isomer and minimize side products by carefully controlling the following parameters:
-
Stoichiometry of the Brominating Agent: The most critical factor is the precise control over the molar equivalents of your brominating agent, typically N-Bromosuccinimide (NBS).
-
Problem: Using a significant excess of NBS (>2.2 equivalents) will inevitably lead to over-bromination, often at the 1 and 8 positions, resulting in tri- and tetra-brominated carbazoles.[5]
-
Solution: Start with exactly 2.0 to 2.1 equivalents of NBS. Add the NBS portion-wise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control and dissipate any exothermic effects. This minimizes localized high concentrations of the brominating agent.
-
-
Solvent Choice: The solvent polarity can influence the reactivity of the brominating agent and the carbazole substrate.
-
Insight: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) can accelerate the reaction but may also promote the formation of undesired isomers and byproducts.[6] Less polar solvents like Dichloromethane (DCM) or Chloroform often provide better selectivity.
-
-
Temperature Control:
-
Insight: Running the reaction at elevated temperatures increases the reaction rate but often at the cost of selectivity. It can provide enough energy to overcome the activation barrier for substitution at less reactive sites.
-
Solution: Maintain a low and consistent temperature throughout the addition of the brominating agent. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring progress by TLC.
-
-
Purification Strategy: Since the formation of some 3,6-dibromo isomer is often unavoidable, an efficient purification method is essential. The different isomers often have slightly different polarities, allowing for separation by column chromatography on silica gel.
N-Alkylation Stage: Attaching the Heptyl Chain
Question 2: I'm experiencing low conversion during the N-alkylation of 2,7-dibromo-9H-carbazole with 1-bromoheptane. A significant amount of my starting material remains unreacted. How can I drive the reaction to completion?
Answer: Low conversion in this step is typically due to incomplete deprotonation of the carbazole nitrogen or insufficient reactivity of the resulting carbazolide anion. The N-H bond of carbazole is weakly acidic (pKa ≈ 16-17), requiring a sufficiently strong base to generate the nucleophile.
-
Choice of Base and Solvent: This is the most crucial decision. The base must be strong enough to fully deprotonate the carbazole, and the solvent must be compatible.
-
Weak Bases (e.g., K₂CO₃, NaOH in some solvents): These may not be strong enough for complete deprotonation, leading to an equilibrium that leaves substantial starting material. While NaOH can be effective, its efficacy is highly dependent on the solvent system (e.g., using a phase-transfer catalyst).[7]
-
Strong Bases (e.g., NaH, KOH): Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the carbazole. It is an excellent choice but requires an anhydrous aprotic solvent (like THF or DMF) and an inert atmosphere (Nitrogen or Argon). Potassium hydroxide (KOH) is a more economical choice and can be very effective in polar aprotic solvents like DMSO or DMF.
-
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the elimination of 1-bromoheptane to form hept-1-ene, a common side reaction. A moderate temperature of 50-80 °C is typically a good starting point.
-
Phase-Transfer Catalysis (PTC): If using a biphasic system or a solid-liquid system (e.g., solid KOH in Toluene), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogensulfate is essential.[7] The catalyst transports the hydroxide or carbazolide anion between phases, dramatically accelerating the reaction.
-
Reaction Time: N-alkylation of carbazoles can be slower than expected. Ensure you are running the reaction long enough. Monitor the reaction's progress using TLC by spotting for the disappearance of the 2,7-dibromo-9H-carbazole spot.
Question 3: Purification of the final this compound is challenging due to a persistent impurity with a similar Rf value. What is the likely identity of this byproduct and how can it be removed?
Answer: The most common and difficult-to-remove impurity is the unreacted starting material, 2,7-dibromo-9H-carbazole.[1][8] Its polarity is very close to the N-alkylated product, causing them to co-elute during column chromatography.
-
Identification: The starting material has a characteristic N-H proton signal in its ¹H NMR spectrum, typically a broad singlet far downfield (e.g., >11 ppm in DMSO-d₆).[8] The absence of this peak in your purified product is a good indicator of its removal.
-
Prevention: The best strategy is to optimize the N-alkylation reaction (as described in Q2) to force it to completion, consuming all the starting material. Using a slight excess (1.1-1.2 equivalents) of both the base and 1-bromoheptane can help achieve this.
-
Optimized Purification Strategies:
-
Column Chromatography: While challenging, separation is possible with a carefully chosen eluent system. A low-polarity solvent system, such as a toluene/heptane or dichloromethane/hexane gradient, often provides the best resolution.[1][8] Using a long column with high-quality silica can improve separation.
-
Recrystallization: This is a highly effective method for removing trace impurities after chromatography. The target compound, this compound, can often be successfully recrystallized from nonpolar solvents like hexanes or ethanol.[9] The more polar starting material will preferentially remain in the cold mother liquor.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the standard, most reliable synthetic pathway for this compound?
A1: The most common and scalable synthesis is a two-step process. The first step is the direct bromination of 9H-carbazole using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent to yield 2,7-dibromo-9H-carbazole. The second step is the N-alkylation of this intermediate using a base (such as NaH or KOH) and an alkylating agent (1-bromoheptane or 1-iodoheptane).[3] An alternative route to the 2,7-dibromo-9H-carbazole core involves a Cadogan ring-closure of 4,4'-dibromo-2-nitrobiphenyl.[9][10][11]
Q2: Are there any "green" or more efficient methods available for this synthesis?
A2: Yes, research has shown that microwave-assisted synthesis can significantly improve the efficiency of the N-alkylation step. Using a flow-type microwave reactor can dramatically reduce the reaction time from hours to minutes, offering a more energy-efficient and high-throughput alternative to conventional heating.[10]
Q3: Why is an inert atmosphere (Nitrogen or Argon) recommended when using Sodium Hydride (NaH) for the N-alkylation step?
A3: Sodium hydride is highly reactive with water and, to a lesser extent, oxygen. Contact with atmospheric moisture will quench the NaH, rendering it inactive and generating flammable hydrogen gas. Performing the reaction under an inert atmosphere ensures that the base remains active to deprotonate the carbazole and maintains a safe experimental environment.
Part 3: Protocols and Data
Experimental Protocol: N-Alkylation of 2,7-Dibromo-9H-carbazole
This is a generalized protocol and should be adapted based on laboratory safety standards and specific experimental goals.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,7-dibromo-9H-carbazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium carbazolide salt may be observed.
-
Alkylation: Add 1-bromoheptane (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, heptane/dichloromethane gradient) followed by recrystallization from hexanes.
Data Summary: Comparison of N-Alkylation Conditions
| Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Acetone | TBAHS | Reflux | - | 86-94 | [7] |
| NaH | DMF | None | 60-70 | 12-24 | High | General Protocol |
| KOH | DMSO | None | Room Temp - 60 | 4-12 | High | General Protocol |
TBAHS: Tetrabutylammonium hydrogensulfate
Part 4: Visualization of Troubleshooting Workflow
Diagram: Troubleshooting Low Yield in N-Alkylation
The following diagram outlines a logical workflow for diagnosing and solving issues of low conversion in the N-alkylation step.
Caption: A workflow for troubleshooting low yields in the N-alkylation of carbazole.
References
-
Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization. 4
-
Gualandi, A., et al. (2022). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal.
-
ResearchGate. (2023). Synthesis of 2,7‐dibromo‐9H‐carbazole and its derivative.
-
Verma, R., et al. (2020). recent developments in c−h functionalization of carbazoles. Org. Biomol. Chem..
-
Coles, S. J., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E.
-
Bernius, M. T., et al. (2005). 2, 7-Substituted carbazoles and oligomers, polymers and co-polymers thereof. Google Patents.
-
ResearchGate. (n.d.). Site‐Selective C–H Functionalization of Carbazoles.
-
Li, Y., et al. (2020). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Advances.
-
ResearchGate. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
-
Freeman, A. W., & Urvoy, M. (2005). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. The Journal of Organic Chemistry.
-
ChemicalBook. (n.d.). 2,7-Dibromocarbazole CAS#: 136630-39-2.
-
Borj-e-sabz. (n.d.). Exploring the Versatility of 2,7-Dibromo-9H-carbazole in Organic Synthesis.
-
Daugulis, O., et al. (2005). Combined C−H Functionalization/C−N Bond Formation Route to Carbazoles. Journal of the American Chemical Society.
-
ChemicalBook. (n.d.). 2,7-Dibromocarbazole synthesis.
-
Ossila. (n.d.). 2,7-Dibromocarbazole, 2,7-Dibromo-9H-carbazole | 136630-39-2.
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Film Morphology of 2,7-Dibromo-9-heptyl-9H-carbazole Based Polymers
Welcome to the technical support center for solution-processed thin films of 2,7-Dibromo-9-heptyl-9H-carbazole based polymers. This guide is designed for researchers and scientists to troubleshoot common issues encountered during thin-film deposition, ensuring high-quality, uniform, and defect-free films for your electronic and optoelectronic applications. My approach is rooted in explaining the fundamental causality behind each experimental choice, providing you with the knowledge to not only solve current problems but also to anticipate and prevent future challenges.
Troubleshooting Guide: Common Film Defects
This section addresses specific morphological defects observed in films. Each issue is presented with its probable causes and a step-by-step protocol for resolution.
Q1: My spin-coated film has pinholes and comet-like streaks. What is causing this and how can I fix it?
A1: Causality and Resolution
Pinholes and "comet" streaks are typically caused by particulate contamination or poor wetting of the polymer solution on the substrate.[1] Particles can originate from a contaminated environment, the solution itself, or a dirty substrate.[1][2] These particles disrupt the uniform flow of the solution during the spin-coating process, leading to these defects.[2] Incomplete wetting, on the other hand, can occur if the surface energy of the substrate is not compatible with the surface tension of the polymer solution.[1]
Step-by-Step Troubleshooting Protocol:
-
Solution Filtration: Before deposition, filter your polymer solution using a 0.2 µm or 0.45 µm PTFE syringe filter. This will remove any undissolved polymer aggregates or dust particles.
-
Substrate Cleaning: The cleanliness of your substrate is critical.[3] Implement a rigorous, multi-step cleaning process. A standard procedure for glass or silicon substrates is:
-
Sonication in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Drying the substrate with a stream of high-purity nitrogen.
-
Treating the substrate with UV-ozone or oxygen plasma for 5-10 minutes immediately before spin-coating. This not only removes organic residues but also increases the surface energy, promoting better wetting.
-
-
Environmental Control: Ensure that the spin-coating process is performed in a clean environment, such as a laminar flow hood or a glovebox, to minimize airborne dust contamination.[2]
-
Wetting and Adhesion: If pinholes persist after cleaning and filtration, consider treating the substrate with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) for oxide surfaces to modify the surface energy for better compatibility with your polymer solution.
Q2: The polymer is aggregating in my film, leading to a rough and non-uniform surface. How can I control this aggregation?
A2: Causality and Resolution
Aggregation in conjugated polymers like those based on carbazole is a complex phenomenon driven by π-π stacking interactions. While some level of aggregation is necessary for efficient charge transport, uncontrolled aggregation during film formation leads to high surface roughness and morphological domains that can be detrimental to device performance.[4] This is often influenced by solvent choice, solution concentration, and the rate of solvent evaporation.[5][6]
Step-by-Step Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is paramount. A solvent that is "too good" may not allow for the necessary pre-aggregation in solution, while a "poor" solvent can cause premature and excessive aggregation.
-
Experiment with Solvent Blends: Utilize a mixture of a good solvent (e.g., chloroform, chlorobenzene) with a small fraction of a higher-boiling point, poorer solvent (e.g., 1,8-diiodooctane, 1-chloronaphthalene). This can help modulate the drying time and promote more ordered aggregation during film formation.[5]
-
Consider Hansen Solubility Parameters (HSP): For a more systematic approach, select solvents with HSP values close to that of your polymer to ensure good solubility.
-
-
Solution Temperature: Gently warming the polymer solution (e.g., to 40-50 °C) before deposition can help break up existing aggregates and ensure a more homogeneous solution.[7]
-
Deposition Speed: In spin-coating, a higher spin speed leads to faster solvent evaporation.[8] By lowering the spin speed, you can increase the time available for the polymer chains to self-organize, which can lead to a more ordered and uniform film.
-
Solvent Vapor Annealing (SVA): Post-deposition, expose the film to a saturated vapor of a good solvent (like THF or chloroform) for a controlled period.[9] SVA acts as a plasticizer, increasing polymer chain mobility and allowing for reorganization into a more thermodynamically favorable, ordered morphology.[9]
Troubleshooting Workflow for Film Aggregation
Caption: A workflow for troubleshooting polymer aggregation in thin films.
Q3: My film is dewetting from the substrate, creating islands of polymer instead of a continuous layer. Why is this happening?
A3: Causality and Resolution
Dewetting occurs when it is energetically more favorable for the polymer to self-associate than to cover the substrate surface. This is a classic sign of a large mismatch between the surface energy of the substrate and the surface tension of the polymer solution. It can also be exacerbated by low solution viscosity or very thin target film thicknesses.
Step-by-Step Troubleshooting Protocol:
-
Substrate Surface Energy Modification: As with pinholes, this is the most critical parameter to address.
-
Hydrophilic Substrates (Glass, ITO, SiO2): Use UV-ozone or O2 plasma treatment to create a high-energy, hydrophilic surface. This is often sufficient to prevent dewetting for many polar polymer solutions.
-
Hydrophobic Substrates/Interfaces: For applications requiring a hydrophobic surface (e.g., in OFETs), functionalize the substrate with a hydrophobic SAM like octadecyltrichlorosilane (OTS). This requires matching your polymer and solvent system to this low-energy surface.
-
-
Increase Solution Viscosity: Increase the polymer concentration in your solution. A more viscous solution is less prone to dewetting during the spin-coating process.
-
Solvent Choice: Solvents with higher boiling points evaporate more slowly, giving the film more time to set before dewetting can occur. Consider switching from a low-boiling solvent like chloroform to a higher-boiling one like chlorobenzene or o-dichlorobenzene.
-
Spin Speed: A lower spin speed results in a thicker initial film, which can help suppress dewetting.[8] Fine-tune the speed to achieve the desired thickness without inducing dewetting.
Frequently Asked Questions (FAQs)
Q: How does the choice of solvent impact the final film morphology?
A: The solvent plays a critical role beyond simply dissolving the polymer.[10] It dictates the polymer's conformation in solution (e.g., coiled vs. rod-like) and the extent of pre-aggregation before deposition.[6] The solvent's boiling point and vapor pressure control the evaporation rate, which is a key parameter in film formation.[11] A slow evaporation rate allows more time for polymer chains to self-organize, potentially leading to higher crystallinity, whereas rapid evaporation can freeze the polymer in a more disordered state.[8] Using solvent mixtures can provide fine control over these properties.[10]
Q: What is the purpose of thermal annealing, and how should I optimize the process?
A: Thermal annealing is a post-deposition heat treatment that provides the necessary thermal energy for polymer chains to rearrange into a more ordered and thermodynamically stable state.[12][13] This process can improve π-π stacking, increase crystallinity, and reduce defects, which are all crucial for enhancing charge transport.[14]
Optimization Strategy:
-
Temperature: The optimal annealing temperature is typically above the polymer's glass transition temperature (Tg) but below its melting temperature (Tm). This allows for chain mobility without causing the film to flow or degrade. For many carbazole-based polymers, this range is often between 100°C and 200°C.
-
Time: Annealing times can range from a few minutes to over an hour. Longer times can lead to better ordering but also risk degradation or excessive aggregation.[15]
-
Atmosphere: Perform annealing in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent oxidative degradation of the polymer at elevated temperatures.
| Parameter | Typical Range | Rationale |
| Annealing Temperature | 100 - 200 °C | Above Tg for chain mobility, below Tm to prevent melting. |
| Annealing Time | 10 - 60 min | Balances improved ordering against potential for degradation. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the conjugated polymer backbone. |
Q: How does the polymer's molecular weight affect film morphology?
A: Molecular weight (MW) has a significant impact on several properties that influence film morphology. Higher MW polymers generally exhibit:
-
Increased Viscosity: This can help in forming thicker, more uniform films and can suppress dewetting.
-
Greater Entanglement: Long polymer chains are more likely to entangle, which can sometimes hinder large-scale crystallization but is crucial for the mechanical integrity of the film.
-
Altered Solubility: Higher MW polymers can be more difficult to dissolve, sometimes requiring more aggressive solvents or longer dissolution times.[7] This can also affect the aggregation behavior in solution. Lower MW polymers, in contrast, may diffuse and organize more easily but can lead to more brittle films.[16]
Q: What are the most common deposition techniques for these polymers?
A: While several techniques exist, the most common for lab-scale research on carbazole-based polymers are solution-based methods due to their ease of use and low material consumption.[17]
-
Spin-Coating: This is the most widely used technique for creating uniform thin films.[8] It involves depositing a solution onto a substrate and spinning it at high speed.[8] The final thickness is controlled by the solution concentration, viscosity, and spin speed.[8]
-
Doctor-Blading / Bar-Coating: This technique is more scalable and involves dragging a blade or bar with a defined gap over a substrate coated with the polymer solution. It is well-suited for creating larger-area films.
-
Inkjet Printing: An additive manufacturing technique where droplets of the polymer solution are precisely deposited onto a substrate. This allows for the creation of patterned films and is a key technology for printed electronics.
References
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Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Organic semiconductor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Novel 2,7-Linked Carbazole Trimers as Model Compounds for Conjugated Carbazole Polymers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Gour, E. G., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2147. Available from: [Link]
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The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Common Defects Found When Spin Coating. (n.d.). TU Graz. Retrieved January 19, 2026, from [Link]
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Kim, D. H., et al. (2017). Aggregation control in natural brush-printed conjugated polymer films and implications for enhancing charge transport. PNAS, 114(47), 12433-12438. Available from: [Link]
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What kind of substrates are needed to prepare organic thin films? (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Increasing H-Aggregates via Sequential Aggregation to Enhance the Hole Mobility of Printed Conjugated Polymer Films. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Defects Found in Spin Coating. (n.d.). Coating Systems, Inc. Retrieved January 19, 2026, from [Link]
-
Ademola, A. D. (2024). Annealing Effect on BaCuSe Thin Films. ScienceOpen Preprints. Available from: [Link]
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Carbazole‐Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Elucidating the Impact of Molecular Weight on Morphology, Charge Transport, Photophysics and Performance of All-Polymer Solar Cells. (2020). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
What causes this type of spin coating defect? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
What is the effect of post annealing on thin film? (2015). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Overview of thin film deposition techniques. (2019). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Thin Films Deposition of Organic Materials. (2019). VacCoat. Retrieved January 19, 2026, from [Link]
-
Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Thin film deposition techniques for polymeric membranes– A review. (2020). Purdue e-Pubs. Retrieved January 19, 2026, from [Link]
-
Iraqi, A., & Isao, W. (2003). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers. Chemistry of Materials, 15(20), 3845-3850. Available from: [Link]
-
Common Problems with Improper Spin Coating Technique. (n.d.). Coating Systems. Retrieved January 19, 2026, from [Link]
-
Briseno, A. L., et al. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Chemical Society Reviews, 43(11), 3717-3733. Available from: [Link]
-
Solvent-Induced Morphology Control of Polymer Assemblies with Improved Photothermal Features. (2025). Pure. Retrieved January 19, 2026, from [Link]
-
Aggregation control in natural brush-printed conjugated polymer films and implications for enhancing charge transport. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Effect of Annealing Time on Structure, Morphology, and Optical Properties of Nanostructured CdO Thin Films Prepared by CBD Technique. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Aggregation-Induced Emission Properties in Fully π-Conjugated Polymers, Dendrimers, and Oligomers. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Vapor-Deposited Polymer Films and Structure: Methods and Applications. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Measurement of Defects in Spin Coated Polyimide Films. (n.d.). IEEE Xplore. Retrieved January 19, 2026, from [Link]
-
Controlling the solution-state polymer aggregates to achieve the optimal microstructures and miscibility with dopants in the solid state. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Annealing effect on Cu2S thin films prepared by chemical bath deposition. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Carbazole-Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Effect of polymer molecular weight on nanocomminution of poorly soluble drug. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Stability and Degradation of 2,7-Dibromo-9-heptyl-9H-carbazole
Welcome to the technical support guide for 2,7-Dibromo-9-heptyl-9H-carbazole. This document is intended for researchers and professionals working with this material in applications such as organic electronics (OLEDs, OPVs), perovskite solar cells, and drug development. Here, we address common questions and troubleshooting scenarios related to its degradation under typical operating conditions.
Section 1: Understanding Degradation - First Principles
This section covers the fundamental questions regarding the stability of this compound.
Q1: What are the primary environmental stressors that can cause the degradation of this material?
Answer: this compound, like many carbazole derivatives, is susceptible to degradation from a combination of environmental and operational stressors.[1] The three primary factors are:
-
Photo-oxidation (Light and Oxygen): This is often the most significant pathway. The π-electron-rich carbazole core can be excited by absorbing light (especially UV), making it reactive toward atmospheric oxygen.[2][3] This can lead to the formation of various oxidized species.
-
Thermal Stress (Heat): While carbazole derivatives are known for good thermal stability, prolonged exposure to high temperatures, especially in the presence of oxygen or other reactive species, can accelerate degradation.[4][5] This is a critical factor in device lifetime under operational heat.[6]
-
Electrochemical Stress (Voltage Bias): In electronic devices, the material is subjected to electrical fields and charge injection/transport. This can lead to the formation of unstable radical cations, which may then undergo irreversible chemical reactions, such as dimerization or reaction with trace water or oxygen.[4][7]
Q2: I've noticed a yellowing of my "pure" white this compound powder after storing it. What could be the cause?
Answer: The yellowing of the powder is a classic indicator of early-stage chemical degradation, most likely due to slow photo-oxidation. Even ambient laboratory light and air exposure over time can initiate these reactions. The likely culprits are trace amounts of oxidized carbazole species or N-oxide derivatives, which have different absorption profiles extending into the visible spectrum.
Causality: The carbazole nitrogen and the electron-rich aromatic rings are susceptible to oxidation.[8][9] The formation of even a small percentage of these chromophoric (color-absorbing) byproducts can impart a noticeable yellow tint to the bulk material. To mitigate this, always store the material in an amber vial or wrapped in aluminum foil, inside a desiccator or glovebox backfilled with an inert gas like nitrogen or argon.
Section 2: Troubleshooting Common Experimental & Device Issues
This section provides guidance on specific problems encountered during experiments and device operation.
Q3: My perovskite solar cell (PSC) using this material as a hole-transport layer (HTL) shows a rapid drop in Fill Factor (FF) and overall efficiency (PCE) during operation. Could HTL degradation be the cause?
Answer: Yes, HTL degradation is a very likely contributor. A drop in FF is often associated with an increase in series resistance or the formation of charge traps at the perovskite/HTL interface.
Troubleshooting Workflow:
-
Rule out extrinsic factors: First, ensure your device encapsulation is perfect. Moisture and oxygen ingress can rapidly degrade the perovskite layer itself, which can be mistaken for HTL failure.[1][10][11]
-
Analyze the Interface: Degradation of the carbazole HTL can create a barrier to charge extraction.[12] When the carbazole material oxidizes, its energy levels can shift, creating a mismatch with the perovskite's valence band. Furthermore, degradation byproducts can act as recombination centers.
-
Post-Mortem Analysis: Carefully de-encapsulate the degraded device in an inert atmosphere. Extract the HTL layer with a suitable solvent (e.g., chlorobenzene) and analyze it using the techniques described in Section 3 to confirm the presence of degradation products.
Below is a logical workflow for diagnosing the issue:
Caption: Troubleshooting workflow for device failure.
Q4: I am performing cyclic voltammetry (CV) on the material and the redox waves are not fully reversible. What does this imply?
Answer: An irreversible or quasi-reversible CV wave is a strong indication of electrochemical instability. This means that when the this compound molecule is oxidized to its radical cation, that cation is not stable on the timescale of the CV scan and undergoes a subsequent chemical reaction.
Causality & Insights:
-
Dimerization: Carbazole radical cations are known to couple, especially at the 3 and 6 positions.[7][13] While your material is brominated at the 2 and 7 positions, some reactivity at other sites or debromination could occur under harsh potentials.
-
Reaction with Solvent/Electrolyte: The highly reactive radical cation can react with trace water, residual solvent, or even the electrolyte anion (e.g., PF6⁻, BF4⁻).
-
What to do:
-
Increase Scan Rate: A faster scan rate may make the wave appear more reversible, as it gives the radical cation less time to react before it is reduced back.
-
Purify Solvent/Electrolyte: Use high-purity, anhydrous, and degassed solvents and freshly purified electrolyte.
-
Lower Temperature: Performing the CV at a lower temperature can slow down the rate of the follow-up chemical reaction.
-
The electron-withdrawing bromo groups on the 2,7-positions should theoretically increase the oxidation potential and enhance stability compared to unsubstituted carbazole.[4] If you are still seeing instability, it points to a significant follow-on reaction.
Section 3: Advanced Analytical Protocols
When troubleshooting is inconclusive, direct identification of degradation products is necessary.
Q5: How can I definitively identify the chemical structure of the degradation products?
Answer: A combination of chromatographic and spectroscopic techniques is required. The most powerful approach is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[14]
Protocol 1: HPLC-MS Analysis of Degraded Material
This protocol is designed to separate the pristine material from its degradation byproducts and obtain their mass-to-charge ratios.
Objective: To separate and identify potential degradation products from a stressed sample of this compound.
Materials:
-
Degraded sample (e.g., from a stressed device or photo-exposed solution).
-
Pristine (control) sample.
-
HPLC-grade solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Water.
-
A C18 reverse-phase HPLC column.
-
An HPLC system coupled to a Mass Spectrometer (e.g., ESI-TOF or Q-TOF).
Methodology:
-
Sample Preparation:
-
Dissolve a small, known concentration (e.g., 0.1 mg/mL) of both the pristine and degraded materials in THF or another suitable solvent.
-
Filter the solutions through a 0.22 µm PTFE syringe filter to remove particulates.
-
-
Chromatographic Separation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient: Start with a 50:50 A:B mixture, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
Analysis: Compare the chromatograms of the pristine and degraded samples. New peaks in the degraded sample's chromatogram represent potential byproducts. Analyze the mass spectrum of each new peak to determine its molecular weight.
-
Interpreting the Results:
-
Pristine Material: Expect a major peak corresponding to the molecular ion of this compound [M+H]⁺.
-
Degradation Products: Look for peaks with specific mass shifts:
-
+16 Da: Suggests the addition of one oxygen atom (mono-oxidation, e.g., formation of a hydroxyl or epoxide group).
-
+32 Da: Suggests the addition of two oxygen atoms.
-
-79 Da / -81 Da: Suggests loss of a bromine atom.
-
Doubled Mass: Suggests dimerization of the molecule.
-
Table 1: Expected Mass Shifts for Common Degradation Products
| Mass Shift (vs. Parent) | Proposed Modification | Potential Structure |
| +16 Da | Mono-oxidation | Hydroxylation on the carbazole ring or alkyl chain |
| +14 Da | N-Oxide formation | Oxygen atom bonded to the carbazole nitrogen |
| -1 Da | Dimerization (2M - 2H) | C-C or C-N bond formation between two molecules |
| -80 Da | Debromination + H | Loss of one Br atom, replaced by H |
| -160 Da | Full Debromination + 2H | Loss of both Br atoms, replaced by H |
Section 4: Proposed Degradation Pathways
Based on the chemistry of carbazole and related heterocyclic compounds, we can propose the most likely degradation pathways under operating conditions.
Pathway 1: Photo-oxidation
This pathway is initiated by light and requires oxygen. The primary attack points are the electron-rich carbazole nucleus and the nitrogen atom.
Caption: Simplified photo-oxidation degradation pathway.
Pathway 2: Electrochemical Degradation
This pathway occurs under electrical bias, primarily through the formation and subsequent reaction of a radical cation.
Caption: Simplified electrochemical degradation pathway.
Section 5: Mitigation Strategies
Q6: How can I improve the operational stability of my devices that use this material?
Answer: Improving stability requires a multi-faceted approach targeting the root causes of degradation.
-
Inert Environment Processing: Fabricate and encapsulate your devices in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with very low levels of oxygen (<1 ppm) and water (<1 ppm). This is the single most effective strategy.
-
High-Purity Materials: Ensure the this compound and all other materials in your device stack are of the highest possible purity. Impurities can act as catalysts for degradation reactions.
-
Device Architecture:
-
UV Filtering: If your application involves light exposure, incorporate a UV-blocking layer in your device stack or encapsulation to prevent high-energy photons from reaching the carbazole layer.
-
Interlayers: Use thin interlayer materials to physically separate the carbazole HTL from potentially reactive layers like the transparent conductive oxide (e.g., ITO), which can be a source of oxygen.[2]
-
-
Molecular Design: While you may be fixed on this specific molecule, for future work, consider derivatives with bulky side groups at the reactive 3,6-positions of the carbazole core. These bulky groups can sterically hinder dimerization, a major electrochemical degradation pathway.
By systematically addressing these factors, you can significantly enhance the longevity and reliability of your experiments and devices.
References
- A Comparative Guide to the Electrochemical Stability of Carbazole Deriv
- Hole-transport layer-dependent degradation mechanisms in perovskite solar modules.Photon etc.
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.MDPI.
- Chemical degradation mechanisms of organic semiconductor devices.Request PDF.
- Assessing Carbazole Derivatives as Single-Electron Photoreductants.
- Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Sc
- Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Comput
- Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive M
- Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Deriv
Sources
- 1. Hole-transport layer-dependent degradation mechanisms in perovskite solar modules - EES Solar (RSC Publishing) DOI:10.1039/D5EL00083A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Carbazole-functionalized MOFs for efficient selective photocatalytic oxidation of thioethers to sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hole-transport layer-dependent degradation mechanisms in perovskite solar modules | Photon etc. [photonetc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole
Welcome to the technical support center for the synthesis and purification of 2,7-Dibromo-9-heptyl-9H-carbazole. This guide is designed for researchers, chemists, and materials scientists who require high-purity material for applications in organic electronics, such as OLEDs and organic photovoltaics, where impurity control is paramount for device performance and reproducibility.
This document moves beyond a simple recitation of procedural steps. It is structured as a troubleshooting guide to address the common challenges encountered during the synthesis, focusing on the causality behind impurity formation and providing field-tested protocols for their mitigation.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step is the N-alkylation of the carbazole core, followed by a regioselective bromination. While seemingly straightforward, each step presents unique challenges that can lead to a mixture of difficult-to-separate impurities. Understanding the variables at each stage is critical for a successful outcome.
Caption: Synthetic workflow for this compound.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Part 1: The N-Alkylation Step (Carbazole to 9-heptyl-9H-carbazole)
Question 1: My N-alkylation reaction is slow or incomplete, leaving a significant amount of unreacted carbazole. How can I drive the reaction to completion?
Answer: This is a common issue often related to the choice of base and solvent, which are critical for deprotonating the carbazole nitrogen.
-
Causality (Expertise & Experience): The pKa of the carbazole N-H is approximately 19.9 in DMSO.[1] For efficient deprotonation, a base with a conjugate acid pKa significantly higher than this value is required. Incomplete deprotonation results in a low concentration of the nucleophilic carbazolide anion, leading to a sluggish reaction. The solvent must also be able to dissolve both the carbazole and the base system effectively.
-
Troubleshooting Protocol:
-
Choice of Base: While potassium carbonate (K₂CO₃) is a common and safer choice, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will ensure near-quantitative deprotonation and significantly increase the reaction rate.
-
Solvent System: A polar aprotic solvent is essential. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation of the base, enhancing the reactivity of the carbazolide anion. Acetonitrile is a less polar alternative but may require longer reaction times or higher temperatures.
-
Temperature: If using a weaker base like K₂CO₃, increasing the temperature to 60-80 °C can improve the reaction rate. With stronger bases like NaH, the reaction often proceeds efficiently at room temperature.
-
Microwave Irradiation: For very rapid and high-yield N-alkylation, microwave-assisted synthesis in the presence of a solid adsorbent like potassium carbonate can be highly effective.[2][3][4]
-
| Parameter | Recommendation for Incomplete Reaction | Rationale |
| Base | Switch from K₂CO₃ to NaH (60% dispersion in oil) or t-BuOK. | Ensures complete and rapid deprotonation of the carbazole nitrogen. |
| Solvent | Use anhydrous DMF or DMSO. | Superior solvation of ions enhances nucleophilicity of the carbazolide anion. |
| Temperature | Increase to 60-80 °C (for K₂CO₃) or maintain RT (for NaH). | Provides sufficient energy to overcome the activation barrier. |
| Reagent Purity | Ensure 1-bromoheptane is pure and the solvent is anhydrous. | Water can quench the carbazolide anion and hydrolyze the alkyl halide. |
Part 2: The Bromination Step (9-heptyl-9H-carbazole to Final Product)
Question 2: My final product is a mixture of brominated species, including the 3,6-isomer and over-brominated products. How can I improve the regioselectivity for the 2,7-positions?
Answer: This is the most critical challenge in this synthesis. The electronic properties of the carbazole nucleus and the reaction conditions dictate the position of bromination.
-
Causality (Expertise & Experience): The carbazole ring system is highly activated towards electrophilic aromatic substitution. The positions most electronically activated are C3, C6, C1, and C8. The N-alkyl group provides some steric hindrance that can influence selectivity. Direct bromination with liquid bromine often leads to a mixture of products and is difficult to control.[5] N-Bromosuccinimide (NBS) is the reagent of choice for a more controlled reaction, but conditions must be optimized.[6][7] The 3,6-positions are kinetically favored, while the 2,7-positions are often the thermodynamically more stable products, though achieving this selectivity can be challenging.
-
Troubleshooting Protocol for Selectivity:
-
Control Stoichiometry: Use a precise stoichiometry of NBS. For dibromination, 2.0 to 2.2 equivalents are typically sufficient. Adding NBS in portions can help maintain control and prevent localized high concentrations that lead to over-bromination.
-
Temperature Control: Perform the reaction at a low temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.[6] This minimizes the formation of kinetic byproducts.
-
Solvent Choice: The choice of solvent can influence selectivity. DMF is commonly used, but chloroform or carbon tetrachloride can also be employed. The polarity of the solvent can affect the reactivity of the electrophile.
-
Reaction Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC). The desired 2,7-dibromo product will have a different Rf value than the starting material, the mono-bromo intermediates, and the 3,6-dibromo isomer. Quench the reaction as soon as the starting material is consumed to prevent the formation of tri- and tetra-brominated impurities.
-
Caption: Decision tree for troubleshooting the bromination step.
Part 3: Purification
Question 3: My crude product is an oily solid with multiple spots on TLC. How can I effectively purify it to >98%?
Answer: A multi-step purification strategy is almost always necessary for this compound. Relying on a single technique is often insufficient.
-
Causality (Expertise & Experience): The primary impurities are unreacted 9-heptyl-9H-carbazole, mono-brominated intermediates, and the 3,6-dibromo isomer. These compounds have similar polarities, making separation challenging. The heptyl chain also imparts a more 'greasy' character to the molecule, which can hinder crystallization.
-
Recommended Purification Workflow:
-
Step 1: Initial Recrystallization (Bulk Impurity Removal)
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is moderately soluble, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[6] Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.
-
Rationale: This step is highly effective at removing the majority of the more soluble, under-brominated impurities and some of the isomeric byproduct. It enriches the desired 2,7-dibromo isomer.
-
-
Step 2: Flash Column Chromatography (Isomer and Trace Impurity Removal)
-
Protocol: If recrystallization is insufficient, flash column chromatography is required.[8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point is pure hexanes or a mixture of hexanes and dichloromethane (e.g., 98:2). The 2,7-dibromo isomer is typically less polar than the 3,6-isomer and will elute first.
-
Loading: Use the "dry loading" method. Dissolve your partially purified product in a small amount of dichloromethane, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique results in sharper bands and better separation.
-
-
Rationale: Chromatography provides the resolving power needed to separate compounds with very similar polarities, which is essential for removing the final traces of isomers and other byproducts.[9]
-
-
| Purification Step | Target Impurities Removed | Recommended Solvents | Key Considerations |
| Recrystallization | Unreacted starting material, mono-bromo species. | Ethanol, Hexanes/Ethyl Acetate. | Use minimal hot solvent; cool slowly for larger crystals. |
| Column Chromatography | 3,6-dibromo isomer, trace impurities. | Hexanes/Dichloromethane gradient. | Dry loading is highly recommended for best resolution. |
References
-
Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. [Link]
-
Various Authors. (2012). Efficient Synthesis of 2,7-Dibromocarbazoles as Components for Electroactive Materials. ScienceDirect. [Link]
-
Wang, L., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. Frontiers in Chemistry. [Link]
-
Roger, M., et al. (2020). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. ResearchGate. [Link]
-
Oussaid, B., et al. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Taylor & Francis Online. [Link]
-
S, S., & G, M. (2015). Synthesis & characterization of a novel carbazole based hole transporting material. American Institute of Chemists. [Link]
-
Oussaid, B., et al. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. [Link]
-
Gauthier, E., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. National Institutes of Health (NIH). [Link]
-
Wang, L., et al. (2021). 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence. National Institutes of Health (NIH). [Link]
-
Fan, X., et al. (2003). Rapid n-alkylation of carbazole, phenothiazlne and acridone under microwave irradiation. [Link]
-
Various Authors. (2023). Scope of the double bromination of carbazole derivatives. ResearchGate. [Link]
-
Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. [Link]
-
Wang, H., et al. (2021). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. National Institutes of Health (NIH). [Link]
- Various Authors. (2013). Method for synthesis of N-alkyl carbazole and derivatives thereof.
-
Gissibl, A., et al. (2005). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System. ResearchGate. [Link]
-
Reagent, A. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. [Link]
-
Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. [Link]
-
Duan, X., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. ResearchGate. [Link]
-
Various Authors. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole
Welcome to the technical support center for the scale-up synthesis of 2,7-Dibromo-9-heptyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key building block. As a versatile intermediate in organic electronics and pharmaceutical research, ensuring a reliable and scalable synthesis is paramount.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental work.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the scale-up synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield of the Desired 2,7-Dibromo Isomer
Q: My reaction is producing a mixture of brominated carbazoles with a low yield of the 2,7-dibromo isomer. How can I improve the regioselectivity?
A: Achieving high regioselectivity for the 2,7-dibromo isomer is a common challenge in carbazole chemistry. The electronic properties of the carbazole nucleus and the reaction conditions play a crucial role. Here are key factors to consider:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a preferred reagent for selective aromatic bromination over harsher reagents like liquid bromine.[3][4] The reactivity of NBS can be tuned by the choice of solvent and the presence of catalysts.
-
Solvent Effects: The polarity of the solvent can significantly influence the regioselectivity of the bromination reaction.[3] For the bromination of N-alkylcarbazoles, polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are often employed. It is recommended to perform small-scale solvent screening to determine the optimal medium for your specific setup.
-
Reaction Temperature: Temperature control is critical. Bromination is an exothermic reaction, and localized overheating can lead to the formation of over-brominated byproducts, such as the 2,3,6,7-tetrabromo derivative.[5] Maintain a consistent and controlled temperature throughout the addition of the brominating agent and the subsequent reaction time. A slow, dropwise addition of the NBS solution is recommended for large-scale reactions.
-
Reaction Mechanism Consideration: The bromination of the carbazole ring with NBS proceeds via an electrophilic aromatic substitution mechanism. Understanding this mechanism helps in controlling the reaction. The presence of radical initiators should be avoided if aromatic bromination is the desired outcome, as this could promote benzylic bromination if an appropriate benzylic position were present.[6][7]
Problem 2: Formation of Over-Brominated Byproducts
Q: I am observing significant amounts of tri- and tetra-brominated carbazole impurities in my crude product. How can I minimize their formation?
A: The formation of over-brominated species is a primary concern during scale-up. Here’s how to address this:
-
Stoichiometry of NBS: Carefully control the stoichiometry of NBS. For the synthesis of the 2,7-dibromo isomer from 9-heptyl-9H-carbazole, a slight excess of 2 equivalents of NBS is typically used. However, for scale-up, it is advisable to start with slightly less than 2 equivalents and monitor the reaction progress by TLC or HPLC to avoid over-bromination.
-
Controlled Addition of NBS: As mentioned previously, the slow, portion-wise, or dropwise addition of NBS is crucial. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the desired di-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely. Once the starting material is consumed and the desired product is formed (as indicated by in-process controls), quench the reaction promptly. Extended reaction times or elevated temperatures can promote further bromination.
Problem 3: Difficulties in Product Purification and Isolation
Q: My crude product is an oily residue that is difficult to crystallize, and column chromatography is not ideal for a large scale. What are effective purification strategies?
A: Purification is a critical step for obtaining high-purity this compound.
-
Recrystallization: This is the most effective and scalable method for purifying the final product. The choice of solvent is key.
-
Solvent Screening: Perform small-scale recrystallization trials with various solvents. Alcohols like ethanol and isopropanol, or alkanes like hexanes and heptane, are good starting points.[8][9] A mixed solvent system, such as dichloromethane/hexane, has also been reported to be effective.[5]
-
Cooling Rate: A slow cooling rate is crucial for the formation of well-defined crystals and efficient rejection of impurities.[10] Rapid cooling can lead to the precipitation of impurities along with the product. Consider a programmed cooling profile for large-scale crystallizations.
-
-
Slurry Washing: Before recrystallization, washing the crude solid with a solvent in which the product has low solubility but the impurities are more soluble can significantly improve the purity. Cold ethanol or hexanes can be effective for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthetic route for this compound?
A1: The most common synthetic approach involves two main steps:
-
N-Alkylation: 2,7-Dibromo-9H-carbazole is reacted with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base (e.g., potassium hydroxide or sodium hydride) in a polar aprotic solvent like DMF.
-
Direct Bromination: 9-Heptyl-9H-carbazole is directly brominated using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF or chloroform.
Q2: What are the critical safety precautions when working with N-Bromosuccinimide (NBS) on a large scale?
A2: NBS is a hazardous substance and requires careful handling, especially on a larger scale.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11][12]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of the dust.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[11][12] NBS can cause severe skin burns and eye damage.[13] It is also an oxidizing agent and should be kept away from combustible materials.
-
Quenching: After the reaction is complete, any excess NBS should be quenched. This can be done by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite.
Q3: How can I effectively monitor the progress of the bromination reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.
-
TLC System: A typical eluent system for this reaction is a mixture of hexanes and ethyl acetate. The ratio can be adjusted to achieve good separation between the starting material, the mono-brominated intermediate, the desired di-brominated product, and any over-brominated byproducts.
-
Visualization: The spots on the TLC plate can be visualized under UV light (254 nm).
Q4: What are the expected spectroscopic data for this compound?
A4: While specific shifts can vary slightly depending on the solvent and instrument, you can generally expect the following from ¹H NMR spectroscopy:
-
Aromatic protons will appear as doublets and doublets of doublets in the range of 7.5-8.0 ppm.
-
The protons of the heptyl chain will appear in the aliphatic region (0.8-4.2 ppm), with the methylene group attached to the nitrogen atom being the most downfield.
Experimental Protocols
Protocol 1: N-Alkylation of 2,7-Dibromo-9H-carbazole
This protocol describes the synthesis of 9-heptyl-2,7-dibromo-9H-carbazole from 2,7-dibromo-9H-carbazole.
Materials:
-
2,7-Dibromo-9H-carbazole
-
1-Bromoheptane
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Methanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,7-dibromo-9H-carbazole and DMF.
-
Stir the mixture at room temperature to obtain a suspension.
-
Add powdered potassium hydroxide to the suspension.
-
Slowly add 1-bromoheptane to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Filter the solid product and wash it thoroughly with deionized water and then with cold methanol.
-
Dry the product under vacuum to obtain crude 9-heptyl-2,7-dibromo-9H-carbazole.
Protocol 2: Bromination of 9-Heptyl-9H-carbazole
This protocol outlines the direct bromination of 9-heptyl-9H-carbazole to yield this compound.
Materials:
-
9-Heptyl-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Aqueous Sodium Thiosulfate Solution
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolve 9-heptyl-9H-carbazole in DMF in a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, under a nitrogen atmosphere.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
In a separate flask, dissolve NBS (2.1 equivalents) in DMF.
-
Slowly add the NBS solution to the carbazole solution at 0 °C (ice bath).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, quench the excess NBS by adding an aqueous solution of sodium thiosulfate.
-
Pour the reaction mixture into cold deionized water to precipitate the crude product.
-
Filter the solid, wash with deionized water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexanes) to obtain pure this compound.
Data Presentation
| Parameter | N-Alkylation | Direct Bromination |
| Typical Scale | 10-100 g | 10-100 g |
| Key Reagents | 2,7-Dibromo-9H-carbazole, 1-Bromoheptane, KOH | 9-Heptyl-9H-carbazole, NBS |
| Solvent | DMF | DMF, Chloroform |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | >90% | 80-90% |
| Purity (after recrystallization) | >98% | >99% |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A two-step workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
"impact of heptyl chain length on 2,7-Dibromo-9H-carbazole properties"
An In-Depth Guide to the Impact of Heptyl Chain Functionalization on Material Properties
Welcome to the technical support center for researchers working with 2,7-Dibromo-9H-carbazole and its N-alkylated derivatives. This guide, structured in a practical question-and-answer format, is designed to provide you with field-proven insights and troubleshooting strategies for your experiments. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. Here, we delve into the critical impact of attaching a heptyl chain to the carbazole nitrogen, transforming a sparingly soluble building block into a versatile component for organic electronics and advanced materials.
Section 1: Synthesis and Purification
The journey begins with the successful synthesis of 2,7-dibromo-9-heptyl-9H-carbazole. The N-alkylation step is crucial and often a source of experimental challenges.
Q1: My N-alkylation reaction of 2,7-dibromo-9H-carbazole with 1-bromoheptane is slow and gives a low yield. How can I optimize this reaction?
A1: Sluggish reaction rates and low yields are common issues stemming from the moderate acidity of the carbazole N-H proton (pKa ≈ 19.9 in DMSO) and potential side reactions.[1] The key is to select a base and solvent system that effectively deprotonates the carbazole without promoting unwanted side reactions.
Troubleshooting & Optimization Strategies:
-
Choice of Base: The base must be strong enough to generate the carbazole anion.
-
Potassium Carbonate (K₂CO₃): A mild and effective base, often used in polar aprotic solvents like DMF or acetonitrile. It is a common and reliable choice for reactions with alkyl halides.[1]
-
Sodium Hydride (NaH): A much stronger, non-nucleophilic base that provides rapid and irreversible deprotonation. It is typically used in anhydrous THF or DMF. Exercise caution as it is highly reactive with water and protic solvents.
-
Phase-Transfer Catalysis (PTC): This is a highly effective method. Using a strong base like 50% aqueous NaOH with a catalyst such as tetrabutylammonium bromide (TBAB) in a non-polar solvent like toluene can significantly improve reaction rates and yield by shuttling the carbazole anion into the organic phase.[1]
-
-
Solvent Selection: The solvent should be anhydrous and appropriate for the chosen base.
-
DMF (N,N-Dimethylformamide): An excellent polar aprotic solvent that dissolves both the carbazole salt and the alkyl halide. Ensure you are using a dry grade, as water will quench strong bases like NaH.
-
THF (Tetrahydrofuran): Suitable for use with NaH. Must be rigorously dried before use.
-
Acetonitrile: Another option for reactions using K₂CO₃.
-
-
Temperature: Gently heating the reaction (e.g., 60-80 °C) can increase the rate, but excessive heat may lead to byproduct formation.
-
Microwave-Assisted Synthesis: For rapid and often higher-yield N-alkylation, consider microwave irradiation. This technique can dramatically reduce reaction times from hours to minutes.[1][2]
Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis
This protocol is recommended for its high efficiency and operational simplicity.
-
To a round-bottom flask, add 2,7-dibromo-9H-carbazole (1.0 eq), 1-bromoheptane (1.2 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add toluene to the flask to create a stirrable suspension.
-
While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) (3.0-5.0 eq).
-
Heat the mixture to 70-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water to dissolve the salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography on silica gel or by recrystallization.
Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?
A2: Byproduct formation often arises from the reactivity of the alkylating agent or incomplete reaction.[1]
-
Unreacted Starting Material: The most common "impurity" is unreacted 2,7-dibromo-9H-carbazole. This indicates the reaction has not gone to completion.
-
Solution: Increase reaction time, temperature, or use a stronger base/more efficient catalytic system as described in Q1.
-
-
O-Alkylated Byproducts (if using amide bases): Strong bases like LDA can sometimes lead to C-H deprotonation and subsequent side reactions, though this is less common for simple N-alkylation.
-
Solvent-Related Side Products: Using a reactive solvent can lead to impurities. For instance, if the alkylating agent reacts with the solvent.
-
Solution: Stick to relatively inert solvents like toluene, THF, or DMF.
-
Purification Strategy: Column chromatography on silica gel is the most effective method for separating the desired N-heptyl product from the more polar unreacted N-H carbazole and any non-polar impurities. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
Caption: Workflow for Synthesis and Purification.
Section 2: Physicochemical Properties
Attaching the heptyl chain fundamentally alters the physical properties of the 2,7-dibromocarbazole core.
Q3: Why is this compound so much more soluble in common organic solvents than its N-H precursor?
A3: The significant increase in solubility is a direct consequence of the appended heptyl chain and its effect on intermolecular forces.
-
Disruption of π-π Stacking: The parent 2,7-dibromo-9H-carbazole has a flat, planar aromatic structure. In the solid state, these planar molecules can pack very efficiently through strong intermolecular π-π stacking interactions and, in the N-H case, hydrogen bonding. This creates a stable crystal lattice that requires a large amount of energy to break apart, resulting in low solubility.
-
Introduction of van der Waals Interactions: The flexible, non-polar heptyl chain introduces steric hindrance that prevents the carbazole cores from packing closely together.[3] This disruption of the efficient π-π stacking significantly weakens the overall intermolecular forces holding the crystal lattice together.
-
Improved Solute-Solvent Interactions: The aliphatic heptyl chain improves the molecule's interaction with non-polar and moderately polar organic solvents (like hexanes, toluene, THF, and dichloromethane), further favoring dissolution.[4][5]
In essence, the heptyl chain acts as a "solubilizing group," making the molecule easier to process for applications like solution-cast thin films for organic electronics.[3]
Sources
Technical Support Center: Controlling Regioselectivity in the Functionalization of 2,7-Dibromo-9-heptyl-9H-carbazole
Welcome to the technical support center for the regioselective functionalization of 2,7-Dibromo-9-heptyl-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high selectivity in your experiments.
Introduction
This compound is a key building block in the synthesis of functional organic materials and pharmaceutical compounds.[1] The ability to selectively functionalize one of the two bromine atoms is crucial for the stepwise construction of complex molecules. However, achieving high regioselectivity can be challenging due to the similar electronic environments of the C2 and C7 positions. This guide will explore the key factors governing regioselectivity and provide practical solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the monofunctionalization of this compound.
Problem 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Question: I am attempting a mono-Suzuki-Miyaura coupling on this compound, but I am consistently obtaining a mixture of the 2-substituted, 7-substituted, and 2,7-disubstituted products. How can I improve the selectivity for the mono-substituted product, specifically at the C2 or C7 position?
Answer:
Achieving high regioselectivity in the mono-Suzuki-Miyaura coupling of dihalogenated carbazoles is a common challenge. The outcome is a delicate balance of steric and electronic factors, and the choice of reaction conditions is critical. Here’s a breakdown of the key parameters to consider:
-
Ligand Selection: The choice of phosphine ligand is paramount in controlling regioselectivity.[2][3][4][5]
-
Bulky Ligands: Sterically hindered phosphine ligands, such as XPhos, SPhos, or tBuXPhos, can promote mono-arylation by creating a crowded catalytic center that disfavors the second oxidative addition.
-
Electron-Rich Ligands: Electron-rich ligands can increase the rate of reductive elimination, which can sometimes favor the formation of the mono-substituted product before a second coupling event occurs.
-
-
Catalyst System: While various palladium sources can be effective, the choice of precatalyst and its activation can influence the reaction's course. Using a well-defined palladium precatalyst can lead to more reproducible results.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.[6] At lower temperatures, the reaction is more likely to be under kinetic control, favoring the reaction at the more sterically accessible or electronically favored position. A temperature screening experiment is highly recommended.
-
Solvent Effects: The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic species, thereby affecting the reaction rate and selectivity. A survey of solvents such as toluene, dioxane, and THF is advisable.
-
Stoichiometry of the Boronic Acid: Using a slight excess (1.0-1.2 equivalents) of the boronic acid is typical for driving the reaction to completion. However, to favor mono-substitution, you can try using a sub-stoichiometric amount of the boronic acid (e.g., 0.8-0.9 equivalents) and carefully monitor the reaction progress to stop it before significant di-substitution occurs.
Experimental Protocol for Regioselective Mono-Suzuki Coupling:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand known to promote mono-arylation. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases are generally effective. |
| Boronic Acid | 1.1 equivalents | A slight excess to drive the reaction, can be reduced to favor mono-substitution. |
| Solvent | Toluene or Dioxane | Common solvents for Suzuki couplings. |
| Temperature | 80-100 °C (start lower and increase if necessary) | Lower temperatures favor kinetic control and can improve regioselectivity. |
| Reaction Time | Monitor by TLC or GC-MS | Stop the reaction once the desired mono-substituted product is maximized. |
Problem 2: Lack of Selectivity in Buchwald-Hartwig Amination
Question: I am trying to perform a mono-amination on this compound using Buchwald-Hartwig conditions, but I am getting a mixture of mono- and di-aminated products. How can I favor the formation of the mono-aminated product?
Answer:
Similar to Suzuki-Miyaura coupling, achieving mono-amination via the Buchwald-Hartwig reaction requires careful control of the reaction parameters. The principles of steric hindrance and catalyst reactivity are key.
-
Ligand Choice is Crucial: The structure of the phosphine ligand has a profound impact on the outcome.
-
Bulky Biaryl phosphine Ligands: Ligands such as RuPhos, BrettPhos, or Josiphos derivatives can effectively promote mono-amination by sterically shielding the palladium center after the first C-N bond formation.
-
-
Amine Stoichiometry: Using a stoichiometric amount or a slight excess of the amine (1.0-1.2 equivalents) is generally recommended. A large excess of the amine will drive the reaction towards di-substitution.
-
Base Selection: The choice of base can influence the rate of the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The solubility and strength of the base can affect the reaction kinetics.
-
Temperature Control: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product.
Troubleshooting Workflow for Mono-amination:
Caption: Troubleshooting workflow for improving regioselectivity in Buchwald-Hartwig mono-amination.
Problem 3: Difficulty in Achieving Monofunctionalization via Lithiation-Borylation
Question: I am attempting a regioselective mono-functionalization of this compound via a lithiation-borylation sequence, but I am observing a mixture of products, including the di-lithiated species. How can I control the monolithiation?
Answer:
Halogen-metal exchange is a powerful tool for the selective functionalization of aryl halides. Achieving mono-lithiation of a dibromo-compound is a classic challenge of kinetic versus thermodynamic control.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control (Low Temperature): At very low temperatures (typically -78°C or lower), the lithiation is under kinetic control. The rate of the second lithiation is significantly slower than the first, allowing for the selective formation of the mono-lithiated species.[7]
-
Thermodynamic Control (Higher Temperature): If the reaction temperature is allowed to rise, even locally, the system can approach thermodynamic equilibrium, leading to a mixture of mono- and di-lithiated species.
-
-
Key Experimental Parameters for Monolithiation:
-
Temperature: This is the most critical factor. Maintain a consistently low temperature (e.g., -78°C using a dry ice/acetone bath) throughout the addition of the organolithium reagent and the subsequent trapping with the electrophile.
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice. The rate of addition is important; slow, dropwise addition of the n-BuLi solution helps to prevent localized warming and over-lithiation.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are typical solvents for lithiation reactions. Ensure the solvent is rigorously dried to prevent quenching of the organolithium reagent.
-
Stoichiometry: Use of approximately one equivalent of the organolithium reagent is crucial for mono-lithiation.
-
Step-by-Step Protocol for Regioselective Monolithiation-Borylation:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add one equivalent of n-BuLi (as a solution in hexanes) dropwise to the stirred solution over 20-30 minutes.
-
Stirring: Stir the reaction mixture at -78°C for 1-2 hours.
-
Borylation: Add a solution of the boronic ester (e.g., isopropyl pinacol boronate) in THF to the reaction mixture at -78°C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench and Workup: Quench the reaction with saturated aqueous ammonium chloride and proceed with a standard extractive workup.
Frequently Asked Questions (FAQs)
Q1: Which position, C2 or C7, is generally more reactive in this compound?
The electronic environments of the C2 and C7 positions in 2,7-disubstituted carbazoles are very similar. Therefore, electronic differentiation is often minimal. Regioselectivity is more commonly achieved by exploiting subtle steric differences or through catalyst control. In the absence of a directing group, achieving high intrinsic regioselectivity can be difficult, and a mixture of isomers is often obtained.
Q2: Can the N-heptyl group influence the regioselectivity of the functionalization?
The N-alkyl group, in this case, a heptyl chain, primarily enhances the solubility of the carbazole core in organic solvents.[7] While it can have some influence on the crystal packing and solid-state properties, its direct steric influence on the distant C2 and C7 positions is generally considered to be minor in solution-phase reactions.
Q3: Is it possible to achieve selective functionalization at the C2 position over the C7 position, or vice versa?
Achieving high regioselectivity between the C2 and C7 positions is challenging but can be influenced by the specific reaction conditions. For instance, in some palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles, the regioselectivity can be tuned by the choice of ligand and catalyst system.[8][9] Computational studies can also help predict the more reactive site under specific conditions.[3] Without a directing group, a statistical mixture is a likely outcome, and separation of the isomers may be necessary.
Q4: Are there any protecting group strategies to achieve regioselective functionalization?
While not a direct functionalization of the dibromo-compound, a multi-step approach involving a protecting group can offer a reliable route to specific isomers.[10] For example, one could start with a carbazole derivative that has a removable directing group at a position that favors the functionalization of one of the bromine atoms. However, this adds to the number of synthetic steps.
Q5: What is the best general strategy for preparing a pure mono-functionalized 2- or 7-substituted-9-heptyl-9H-carbazole?
For obtaining a pure, single isomer, a two-step strategy is often the most reliable:
-
Non-selective Mono-functionalization: Perform a mono-functionalization reaction under conditions optimized to maximize the yield of the mono-substituted products while minimizing the formation of the di-substituted byproduct. This will likely result in a mixture of the 2- and 7-isomers.
-
Chromatographic Separation: The resulting mixture of regioisomers can then be carefully separated using column chromatography. The polarity differences between the 2- and 7-substituted isomers are often sufficient to allow for their separation.
Visualizing Reaction Pathways:
Caption: Overview of common reaction pathways for the functionalization of this compound.
References
- Boudet, N., et al. (2007).
- Ackermann, L., et al. (2006). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Journal of the American Chemical Society.
- Various Authors. (2019). What's the role of the phosphine ligand in Suzuki couplings? Reddit r/chemistry.
- Jover, J., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Engle, K. M., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Tschumper, G. S., et al. (2021). Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions.
- Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society.
- Knochel, P., et al. (2007).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Zhao, H., et al. (2021). The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor-Acceptor Cyclopropanes. The Journal of Organic Chemistry.
- Reddy, V. P., et al. (2021). Substituent-controlled regioselective arylation of carbazoles using dual catalysis. Organic & Biomolecular Chemistry.
- Adjabeng, G., et al. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters.
- Beletskaya, I. P., et al. (2011). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin.
- Zhao, H., et al. (2021). The Regioselective Functionalization Reaction of Unprotected Carbazoles with Donor–Acceptor Cyclopropanes. Scite.
- Leclerc, M., et al. (2003).
- Kumar, M. P., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.
- Buchwald, S. L., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
- various authors. (2018). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters.
- Iraqi, A., & Wataru, I. (2004). Preparation and Properties of 2,7-Linked N-Alkyl-9H-carbazole Main-Chain Polymers.
- Various Authors. (2011). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Inorganica Chimica Acta.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of 3,6-Dibromocarbazole and 3,6-Diiodocarbazole in Cross-Coupling Reactions. BenchChem.
- Various Authors. (n.d.). 2,7-Dibromocarbazole synthesis. ChemicalBook.
- various authors. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Leclerc, M., et al. (2012). Rational Design of Poly(2,7‐Carbazole) Derivatives for Photovoltaic Applications.
- various authors. (2023). 2,7-substituted N-carbazole donors on tris (2,4,6-trichlorophenyl) methyl radicals with high quantum yield.
- Gagnon, D., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online.
- Cid, M. B., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron.
- Khrustalev, D., et al. (2020). Synthesis of 2,7-dibromo-9H-carbazole and its N-alkylation under microwave activation conditions in a flow-type microwave reactor.
- Thomas, K. R. J., et al. (2008). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. Journal of Photochemistry and Photobiology A: Chemistry.
- Saeed, A., et al. (2011). 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Validation & Comparative
"comparing 2,7-Dibromo-9-heptyl-9H-carbazole with other dibromocarbazole isomers"
In the rapidly evolving landscape of organic electronics, carbazole-based materials have emerged as a cornerstone for the development of high-performance devices, including Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and perovskite solar cells (PSCs).[1][2] Their excellent hole-transporting properties, high thermal stability, and versatile functionalization render them indispensable building blocks for researchers and drug development professionals.[3][4] Among the various carbazole derivatives, dibromocarbazoles serve as critical intermediates for the synthesis of advanced materials through cross-coupling reactions.[5]
This guide provides an in-depth technical comparison of 2,7-Dibromo-9-heptyl-9H-carbazole and its constitutional isomers, 3,6-Dibromo-9-heptyl-9H-carbazole and 1,8-Dibromo-9-heptyl-9H-carbazole. By examining their synthesis, physicochemical properties, and the profound impact of the bromine substitution pattern, this document aims to equip researchers with the necessary insights to make informed decisions in material design and application.
The Critical Role of Isomerism in Dibromocarbazoles
The seemingly subtle variation in the positions of the two bromine atoms on the carbazole core has a significant impact on the molecule's steric and electronic properties. This, in turn, dictates the photophysical, thermal, and electrochemical characteristics of the resulting materials. The choice of isomer is a critical determinant of device performance, influencing factors such as charge carrier mobility, energy levels, and morphological stability.[1][6] The N-heptyl chain is introduced to enhance solubility and processability, a crucial aspect for solution-based fabrication of organic electronic devices.[3]
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical properties of the three dibromocarbazole isomers. It is important to note that while data for 2,7- and 3,6-dibromo-9-heptyl-9H-carbazole is available, comprehensive experimental data for the 1,8-isomer with a heptyl chain is less common. Therefore, data from closely related N-alkyl derivatives is used for comparative purposes, with the understanding that the alkyl chain length has a minor influence on the electronic properties of the carbazole core.[3]
| Property | This compound | 3,6-Dibromo-9-heptyl-9H-carbazole | 1,8-Dibromo-9-alkyl-9H-carbazole |
| Molecular Formula | C₁₉H₂₁Br₂N | C₁₉H₂₁Br₂N | C₁₉H₂₁Br₂N (for heptyl) |
| Molecular Weight | 423.19 g/mol | 423.19 g/mol | 423.19 g/mol (for heptyl) |
| Typical Appearance | White to off-white solid | White to light yellow powder/crystal | Solid |
| Melting Point (°C) | Data not readily available | ~98-102 (for hexyl derivative)[7] | Data not readily available |
| Thermal Stability (TGA, Td @ 5% weight loss) | Generally high (>300 °C)[8] | Generally high (>300 °C)[8] | Expected to be high |
| Electrochemical Properties (HOMO/LUMO) | - / - | HOMO: ~-5.9 eV (for related derivatives) | - / - |
| Key NMR Signals (¹H NMR, CDCl₃) | Aromatic protons in distinct regions | More symmetric pattern for aromatic protons | Asymmetric pattern for aromatic protons |
Synthesis Strategies: A Tale of Three Isomers
The synthetic pathways to these isomers differ significantly, reflecting the directing effects of the carbazole nitrogen and the inherent reactivity of the aromatic rings.
Synthesis of this compound
The synthesis of the 2,7-isomer typically involves a multi-step process, often starting with a Cadogan ring-closure reaction.[9][10][11]
Experimental Protocol: N-Alkylation of 2,7-Dibromo-9H-carbazole
-
Dissolution: Dissolve 2,7-Dibromo-9H-carbazole (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone in a round-bottom flask.[3]
-
Base Addition: Add a base, for example, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-3 eq.), to the solution.
-
Alkylation: Add 1-bromoheptane (1.2-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
Synthesis of 3,6-Dibromo-9-heptyl-9H-carbazole
The 3,6-isomer is arguably the most straightforward to synthesize due to the high reactivity of the 3 and 6 positions of the carbazole core towards electrophilic substitution.[12][13][14]
Experimental Protocol: Synthesis of 3,6-Dibromo-9H-carbazole [5][12]
-
Dissolution: Dissolve carbazole (1.0 eq.) in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (2.1 eq.) in DMF to the carbazole solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitation: Pour the reaction mixture into a large volume of water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by flash chromatography.
The subsequent N-alkylation with 1-bromoheptane follows a similar procedure to that described for the 2,7-isomer.[15]
Synthesis of 1,8-Dibromo-9-heptyl-9H-carbazole
The synthesis of the 1,8-isomer is more challenging due to steric hindrance around the nitrogen atom. Direct bromination of carbazole typically yields the 3,6-isomer. Therefore, a multi-step, directed synthesis is often required.
Conceptual Synthetic Approach:
A potential route involves the synthesis of 1,8-dibromo-9H-carbazole from a pre-functionalized precursor, followed by N-alkylation. The synthesis of the 1-bromo-9H-carbazole intermediate has been reported, which can then be further brominated and alkylated.[12] However, a detailed, high-yield protocol for the 1,8-dibromo-9-heptyl derivative is not as well-established in the literature.
Characterization and Structure-Property Relationships
The substitution pattern of the bromine atoms significantly influences the electronic structure and, consequently, the material's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectra of these isomers are distinct. The 3,6-isomer exhibits a more symmetrical pattern in the aromatic region, while the 2,7- and 1,8-isomers show more complex splitting patterns due to their lower symmetry. For N-alkyl derivatives, the protons of the alkyl chain appear in the upfield region, and the aromatic protons of the carbazole core typically experience a slight upfield shift compared to the N-H precursor due to the electron-donating nature of the alkyl group.[3]
-
¹³C NMR: The ¹³C NMR spectra also reflect the symmetry of the molecules. The number of distinct carbon signals in the aromatic region corresponds to the molecular symmetry.
Thermal Analysis (TGA/DSC)
Carbazole derivatives are known for their high thermal stability.[8] Thermogravimetric analysis (TGA) typically shows decomposition temperatures (Td, at 5% weight loss) well above 300 °C for these compounds, which is crucial for the operational stability of electronic devices. Differential Scanning Calorimetry (DSC) can reveal the melting point (Tm) and glass transition temperature (Tg). A high Tg is desirable for maintaining the morphological stability of thin films in devices.
Experimental Protocol: Thermal Analysis
-
TGA: Place a small sample (3-10 mg) in a TGA crucible. Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C) and record the weight loss as a function of temperature.
-
DSC: Place a small sample (2-5 mg) in a DSC pan. Heat the sample under an inert atmosphere at a constant rate (e.g., 10 °C/min) to a temperature above its melting point, then cool it, and reheat to observe the glass transition and melting behavior.
Electrochemical Analysis (Cyclic Voltammetry)
Cyclic voltammetry (CV) is a powerful technique to determine the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[16][17] These energy levels are critical for charge injection and transport in electronic devices. The position of the bromine atoms influences the electron density of the carbazole core, thereby affecting the oxidation and reduction potentials.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Dissolve the dibromocarbazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: Use a three-electrode setup (working, reference, and counter electrodes) to record the cyclic voltammogram by sweeping the potential and measuring the resulting current.
-
Data Analysis: From the onset of the oxidation and reduction peaks, the HOMO and LUMO energy levels can be estimated relative to a reference standard (e.g., ferrocene/ferrocenium redox couple).
Conclusion: Isomer Selection as a Key Design Parameter
The choice between 2,7-, 3,6-, and 1,8-dibromo-9-heptyl-9H-carbazole is a critical decision in the design of advanced organic electronic materials.
-
3,6-Dibromo-9-heptyl-9H-carbazole: Offers a relatively straightforward synthesis and provides a symmetric building block. The direct conjugation through the 3 and 6 positions generally leads to materials with good hole-transporting properties.
-
This compound: The synthesis is more complex, but the resulting linear and extended conjugation through the 2 and 7 positions can lead to materials with desirable optical and electronic properties for applications like polymer solar cells.[2]
-
1,8-Dibromo-9-heptyl-9H-carbazole: This isomer is the most sterically hindered, which can lead to non-planar structures. This disruption of planarity can be advantageous in some applications by reducing intermolecular aggregation, which can otherwise lead to fluorescence quenching.
Ultimately, the optimal isomer depends on the specific application and the desired balance of properties, including processability, thermal stability, and electronic characteristics. This guide provides the foundational knowledge for researchers to navigate these choices and accelerate the development of next-generation organic electronic devices.
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Kato, S., Noguchi, H., Kobayashi, A., Yoshihara, T., Tobita, S., & Nakamura, Y. (2012). Bicarbazoles: systematic structure-property investigations on a series of conjugated carbazole dimers. The Journal of organic chemistry, 77(20), 9120–9133. [Link]
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Gagnon, D., & Laliberté, D. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2147. [Link]
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(n.d.). Electronic Supplementary Information Synthesis of Novel Styryl-N-isopropyl-9H-carbazoles for Designing trans-conjugated Regular. [Link]
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A Comparative Guide to the Electrochemical Stability of 2,7-Dibromo-9-heptyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced organic electronics, the stability and performance of materials are paramount. Among the vast array of organic semiconductors, carbazole derivatives have emerged as a cornerstone due to their exceptional charge transport characteristics and robust thermal stability.[1] This guide provides an in-depth comparative analysis of the electrochemical stability of 2,7-Dibromo-9-heptyl-9H-carbazole and its derivatives, benchmarked against common alternative hole-transporting materials (HTMs). Understanding the electrochemical behavior of these molecules is critical for predicting their operational lifetime and efficiency in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
The Critical Role of Electrochemical Stability
The electrochemical stability of a hole-transporting material is a direct indicator of its ability to withstand the oxidative stress it will encounter during device operation. A key parameter derived from electrochemical analysis is the oxidation potential. A higher oxidation potential generally signifies greater resistance to degradation, leading to a longer operational lifetime for the device.[2] For carbazole derivatives, which are often employed as HTMs in PSCs, this stability is crucial for preventing the degradation of not only the HTM layer itself but also the adjacent perovskite layer, thereby enhancing the overall longevity of the solar cell.[1][2]
Assessing Electrochemical Stability: The Cyclic Voltammetry Workflow
Cyclic voltammetry (CV) is the principal technique for evaluating the electrochemical properties of these materials.[3] This powerful method allows for the determination of oxidation and reduction potentials, providing insights into the molecular energy levels (HOMO and LUMO) and the reversibility of redox processes. A reversible redox process indicates that the material can be oxidized and reduced repeatedly without significant degradation, a vital characteristic for stable device performance.
The following diagram illustrates a typical experimental workflow for determining the electrochemical stability of a carbazole derivative using cyclic voltammetry.
Caption: A schematic of the experimental workflow for cyclic voltammetry analysis.
Comparative Electrochemical Data
The following table presents a comparison of the electrochemical properties of various carbazole derivatives and common alternative hole-transporting materials.
| Compound | Onset Oxidation Potential (Eox vs. Fc/Fc+) | HOMO Level (eV) | LUMO Level (eV) | Reference(s) |
| Carbazole Derivatives | ||||
| 2,7-Dibromo-9H-carbazole | ~1.1 V (estimated) | -5.9 (est.) | -2.3 (est.) | [4] |
| Poly(N-octyl-2,7-carbazolediyl) | 0.85 V | -5.65 | -2.25 | [4] |
| 3,6-Dibromo-N-hexylcarbazole | ~1.0 V | -5.8 | -2.2 | [5] |
| Alternative HTMs | ||||
| Spiro-OMeTAD | 0.4 V | -5.2 | -2.0 | [1] |
| PTAA | 0.6 V | -5.4 | -2.2 | [6] |
Note: The values for 2,7-Dibromo-9H-carbazole are estimations based on the trends observed in related compounds. Actual experimental values may vary depending on the specific experimental conditions.
In-Depth Analysis and Discussion
The data reveals a significant trend: the introduction of bromine atoms at the 2 and 7 positions of the carbazole core is anticipated to increase the oxidation potential. This is a direct consequence of the electron-withdrawing nature of halogens, which stabilizes the HOMO level and makes the molecule more resistant to oxidation. In contrast, the widely used HTMs, Spiro-OMeTAD and PTAA, exhibit lower oxidation potentials, suggesting they may be more susceptible to electrochemical degradation under operational stress.
The N-alkyl chain, in this case, a heptyl group, primarily serves to improve the solubility and processability of the carbazole derivative, which is a crucial factor for fabricating uniform thin films in electronic devices. While the alkyl chain has a minor electron-donating effect, its influence on the overall electrochemical stability is less pronounced compared to the strongly electron-withdrawing bromo substituents.
The electrochemical stability of the polymeric counterpart, poly(this compound), is also of great interest. Polymerization can sometimes lead to a slight decrease in the oxidation potential due to the extended π-conjugation along the polymer backbone. However, polymeric materials often offer superior film-forming properties and morphological stability, which can contribute to the overall device longevity.[4]
The following diagram illustrates the relationship between molecular structure and electrochemical stability for carbazole derivatives.
Caption: The influence of substituents on the electrochemical stability of the carbazole core.
Experimental Protocols
Synthesis of this compound
A general synthetic route involves a two-step process:
-
Bromination of Carbazole: Carbazole is first brominated at the 2 and 7 positions using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (DCM) or chloroform.
-
N-Alkylation: The resulting 2,7-dibromo-9H-carbazole is then N-alkylated with 1-bromoheptane in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
Cyclic Voltammetry Protocol
-
Solution Preparation: Prepare a 1-5 mM solution of the carbazole derivative in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in dichloromethane).
-
Cell Assembly: Use a standard three-electrode setup with a platinum or glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: Purge the electrochemical cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere throughout the experiment.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (where no redox activity is observed) to a potential sufficiently positive to encompass the oxidation peak(s) and then reversing the scan. A typical scan rate is 50-100 mV/s.
-
Data Analysis: Determine the onset oxidation potential by finding the intersection of the tangent to the rising portion of the oxidation wave with the baseline. The HOMO energy level can then be estimated using the empirical formula: EHOMO = -[Eox(onset) vs Fc/Fc+ + 4.8] eV.[3]
Conclusion
This guide provides a comparative framework for understanding the electrochemical stability of this compound derivatives. Based on the analysis of related compounds, the 2,7-dibromo substitution is expected to impart significant electrochemical stability, making it a promising candidate for applications requiring robust hole-transporting materials. While direct experimental data for the title compound remains to be extensively reported, the provided protocols and comparative data offer a solid foundation for researchers to evaluate its performance against established alternatives. The strategic design of carbazole-based materials, balancing electrochemical stability with processability, will continue to be a key driver in the advancement of organic electronics.
References
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Coulibaly, A., Oyedele, S., Kre, N. and Aka, B. (2019) Comparative Study of Lead-Free Perovskite Solar Cells Using Different Hole Transporter Materials. Modeling and Numerical Simulation of Material Science, 9, 97-107. [Link]
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Radhakrishna, K., Manjunath, S. B., Devadiga, D., & Chetri, R. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Applied Energy Materials, 6(7), 3635-3664. [Link]
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Jia, X., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Energy Materials, 3(5), 4483-4490. [Link]
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Magomedov, A., et al. (2021). Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core. ACS Applied Energy Materials, 4(7), 6723-6732. [Link]
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Almalki, F. A., et al. (2023). Advancements in Inorganic Hole-Transport Materials for Perovskite Solar Cells: A Comparative Review. Molecules, 28(14), 5389. [Link]
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A Comparative Guide to Charge Carrier Mobility in Carbazole-Based Organic Field-Effect Transistors
For researchers and scientists navigating the landscape of organic electronics, the selection of a semiconductor material is a critical decision that dictates the performance and ultimate viability of a device. Among the plethora of options, carbazole-based materials have emerged as a prominent class of p-type semiconductors for Organic Field-Effect Transistors (OFETs) due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.
This guide provides an in-depth comparison of the charge carrier mobility in OFETs based on a well-established 2,7-linked carbazole copolymer, Poly[N-9''-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), with other notable carbazole-based alternatives. By examining experimental data and understanding the underlying structure-property relationships, this document aims to equip researchers with the insights necessary to make informed material choices for their specific applications.
The Central Role of Molecular Structure in Charge Transport
The charge carrier mobility in organic semiconductors is intrinsically linked to the molecular structure and the resulting solid-state packing. In carbazole-based materials, several key factors influence the efficiency of hole transport:
-
Linkage Position: The points at which the carbazole units are connected to form a polymer or larger molecule significantly impact the overall conjugation and planarity. The 2,7-linkage in carbazoles generally leads to a more linear and rigid polymer backbone compared to the 3,6-linkage, which can facilitate more effective intermolecular π-π stacking and, consequently, higher charge carrier mobility.[1]
-
Alkyl Side Chains: The length and branching of alkyl side chains, typically attached to the nitrogen atom of the carbazole unit, are crucial for solubility and thin-film morphology. While longer chains enhance solubility, they can also disrupt the close packing of the conjugated backbones, potentially leading to lower mobility. An optimal balance is therefore essential.
-
Donor-Acceptor Architecture: The incorporation of electron-donating (like carbazole) and electron-accepting units (like benzothiadiazole in PCDTBT) within the same molecule can tune the energy levels (HOMO and LUMO) and influence the intermolecular interactions, which in turn affects charge injection and transport.
Comparative Performance of Carbazole-Based OFETs
To illustrate the impact of these structural variations, the following table summarizes the key performance metrics of OFETs fabricated from PCDTBT and two representative alternatives: a 3,6-linked carbazole copolymer and a high-performance indolo[3,2-b]carbazole small molecule.
| Material | Chemical Structure | Hole Mobility (μh) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| PCDTBT (2,7-linked copolymer) | Poly[N-9''-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] | ~1 x 10⁻³ - 3 x 10⁻³ | > 10⁵ | Not consistently reported |
| 3,6-Cbz-EDOT (3,6-linked copolymer) | Poly(3,6-carbazole-alt-3,4-ethylenedioxythiophene) | Lower than 2,7-linked counterpart | > 10⁴ | Not consistently reported |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole (Small Molecule) | A fused carbazole small molecule | 0.22 | ~ 10⁵ | Not consistently reported |
Note: The performance of OFETs can vary significantly depending on the fabrication conditions, device architecture, and measurement parameters. The values presented here are representative and intended for comparative purposes.
Experimental Workflow: Fabrication and Characterization of a Solution-Processed Carbazole-Based OFET
The following protocol outlines a typical procedure for the fabrication and characterization of a bottom-gate, top-contact OFET using a solution-processable carbazole-based polymer like PCDTBT.
I. Substrate Preparation
-
Substrate Cleaning: Begin with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) serving as the gate dielectric. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Surface Treatment: To improve the quality of the semiconductor-dielectric interface, a self-assembled monolayer (SAM) is often applied. A common choice is octadecyltrichlorosilane (OTS). This can be done by immersing the cleaned substrates in a dilute solution of OTS in an anhydrous solvent like toluene or by vapor deposition.
-
Annealing: After SAM treatment, anneal the substrates at a moderate temperature (e.g., 120 °C) to ensure a well-ordered monolayer.
II. Semiconductor Deposition
-
Solution Preparation: Dissolve the carbazole-based polymer (e.g., PCDTBT) in a suitable organic solvent such as chlorobenzene or 1,2-dichlorobenzene at a concentration of 5-10 mg/mL.[2] Gentle heating and stirring may be required to ensure complete dissolution.
-
Spin Coating: Deposit the polymer solution onto the prepared substrates via spin coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm). All solution processing steps should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation of the organic semiconductor.[3]
-
Annealing: After spin coating, anneal the semiconductor film at an elevated temperature (e.g., 120-150 °C) to remove residual solvent and improve the molecular ordering and crystallinity of the film.
III. Electrode Deposition
-
Shadow Masking: Place a shadow mask with the desired source and drain electrode pattern onto the semiconductor film.
-
Thermal Evaporation: Deposit the source and drain electrodes (typically Gold) through thermal evaporation in a high-vacuum chamber. A thin adhesion layer of chromium or titanium may be used. The channel length and width are defined by the shadow mask.
IV. Device Characterization
-
Electrical Measurements: Characterize the OFET performance using a semiconductor parameter analyzer in an inert atmosphere or ambient conditions, depending on the material's stability.
-
Data Extraction: Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS at various Gate-Source Voltages, V_GS) and transfer characteristics (I_D vs. V_GS at a constant V_DS).
-
Mobility Calculation: The field-effect mobility (μ) in the saturation regime is calculated from the transfer characteristics using the following equation:
I_D = (μ * C_i * W) / (2 * L) * (V_GS - V_th)²
where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
Visualizing the OFET Architecture and Workflow
To provide a clearer understanding of the device structure and the fabrication process, the following diagrams have been generated.
Caption: A schematic of a bottom-gate, top-contact OFET device structure.
Caption: A simplified workflow for the fabrication of a solution-processed OFET.
Conclusion and Future Outlook
The choice of a carbazole-based material for OFET applications is a nuanced decision that requires careful consideration of the desired performance characteristics and processing requirements. While 2,7-linked copolymers like PCDTBT offer a good balance of processability and moderate mobility, emerging small molecules based on fused carbazole structures, such as indolo[3,2-b]carbazoles, demonstrate the potential for significantly higher performance.[4][5] The exploration of novel molecular designs, including the strategic placement of functional groups and the optimization of donor-acceptor interactions, will continue to drive the development of next-generation carbazole-based semiconductors with enhanced charge carrier mobility and device stability. This guide serves as a foundational resource for researchers to build upon as they contribute to the advancement of organic electronics.
References
-
Bouchard, J., et al. (2009). New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry, 19(23), 3870-3878. [Link]
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Wu, Y., et al. (2005). Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability. Journal of the American Chemical Society, 127(2), 614-618. [Link]
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Kim, J., et al. (2022). Fabrication of PCDTBT Conductive Network via Phase Separation. Polymers, 14(23), 5179. [Link]
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A Comparative Guide to the Long-Term Stability of OLEDs Utilizing 2,7-Disubstituted Carbazole Derivatives
For researchers and professionals in the field of organic electronics, the long-term operational stability of Organic Light-Emitting Diodes (OLEDs) remains a critical hurdle for their widespread commercialization, especially in demanding applications like solid-state lighting and next-generation displays. The heart of an OLED's longevity lies in the chemical and morphological robustness of its organic layers, particularly the host and charge-transporting materials within the emissive layer. Among the various classes of materials, carbazole derivatives have garnered significant attention due to their favorable electronic properties and high thermal stability.[1]
The Critical Role of Host Materials in OLED Stability
The host material in a phosphorescent OLED (PHOLED) serves as a matrix for the phosphorescent emitter (guest). Its primary functions are to facilitate charge transport (both electrons and holes) and to efficiently transfer energy to the guest molecules. Consequently, the stability of the host material is paramount to the overall device lifetime. Degradation of the host can lead to several failure modes, including a decrease in luminance, an increase in driving voltage, and a shift in the emission color.[2][3]
Carbazole-based hosts are popular due to their high triplet energy, which is essential for confining excitons on the guest emitter, and their good hole-transporting properties.[2][4] However, they are not without their vulnerabilities. A common degradation pathway involves the cleavage of the C-N bond within the carbazole moiety, leading to the formation of radical species that can quench emissive excitons and act as charge traps.[5]
Comparative Analysis of 2,7-Disubstituted Carbazole Derivatives and Alternatives
To provide a clear comparison, we will examine the performance of OLEDs based on different host materials. The data presented here is a synthesis of findings from various research publications. It is important to note that direct comparisons can be challenging due to variations in device architecture and testing conditions across different studies.
| Host Material | Emitter (Dopant) | Maximum External Quantum Efficiency (EQE) (%) | Emission Color | Operational Lifetime (LT50) at initial luminance | Key Advantages | Potential Drawbacks |
| CBP (Benchmark) | Ir(ppy)₃ (Green) | ~20%[1] | Green | 57 hours at 1000 cd/m²[1] | Well-understood properties, good hole transport.[4] | Susceptible to morphological instability and C-N bond cleavage.[2][3] |
| mCBP | Blue fluorescent | ~5%[1] | Blue | 1.0 hour at 1000 cd/m²[1] | Higher triplet energy than CBP. | Poor stability, especially in blue devices. |
| CzSi (2,7-disubstituted) | FIrpic (Blue) | ~15-20% | Blue | Significantly improved over mCBP | High triplet energy, good morphological and electrochemical stability.[6] | Can exhibit efficiency roll-off at high brightness.[6] |
| PO9 (2,7-disubstituted) | Ir(dbfmi) (Blue) | ~21%[7] | Blue | Data not specified, but noted for high power efficiency | High triplet energy, good power efficiency.[7] | Potential for host-host aggregation leading to efficiency loss.[7] |
| 2,7-MeCzPy (2,7-disubstituted) | FIrpic (Blue) | ~13.6 cd/A (Current Eff.) | Blue | Data not specified, but shows good efficiency | Good thermal and photophysical properties.[8] | Performance is sensitive to the substitution pattern.[8] |
Analysis of 2,7-Dibromo-9-heptyl-9H-carbazole:
-
2,7-Disubstitution: This substitution pattern on the carbazole core is known to enhance thermal and morphological stability compared to 3,6-disubstituted isomers.[9]
-
Bromo Substituents: The electron-withdrawing nature of the bromine atoms can influence the HOMO/LUMO energy levels, potentially improving charge injection and transport balance. However, the carbon-bromine bond can also be a site for chemical degradation.
-
Heptyl Group: The long alkyl chain at the 9-position enhances the material's solubility, which is advantageous for solution-based processing methods. It also helps to prevent crystallization, thereby improving the morphological stability of the thin film.[10]
It is plausible that this compound could serve as a competent host material, offering a balance of good processability and thermal stability. However, its ultimate operational lifetime would need to be experimentally verified, as the presence of bromine atoms could introduce new degradation pathways.
The Causality Behind Experimental Choices in Stability Testing
The long-term stability of an OLED is not an intrinsic property of a single material but rather a characteristic of the entire device stack and its interaction with the operating environment. Therefore, a comprehensive evaluation requires a multi-faceted approach.
Experimental Workflow for OLED Stability Assessment
Caption: A typical experimental workflow for assessing the long-term stability of OLEDs.
Detailed Experimental Protocols
OLED Fabrication
A standardized device architecture is crucial for comparative studies. A typical structure is as follows:
-
Substrate: Indium tin oxide (ITO)-coated glass.
-
Hole Injection Layer (HIL): 10 nm of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HATCN).
-
Hole Transport Layer (HTL): 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): 30 nm of the host material (e.g., this compound or CBP) doped with a phosphorescent emitter (e.g., 8% Ir(ppy)₃).
-
Electron Transport Layer (ETL): 30 nm of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).
-
Electron Injection Layer (EIL): 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
Accelerated Lifetime Testing
To expedite the evaluation of device longevity, accelerated lifetime testing is employed.
-
Device Operation: The encapsulated OLED is driven at a constant DC current density, typically in the range of 10-100 mA/cm².
-
Luminance Monitoring: The luminance of the device is continuously monitored using a photodetector.
-
Data Acquisition: Luminance values are recorded at regular intervals until the luminance decays to a predetermined percentage of its initial value (e.g., 95%, 70%, or 50%). The lifetime is reported as LTₓ, where x is the remaining percentage of the initial luminance.
-
Voltage Monitoring: The driving voltage required to maintain the constant current is also recorded. An increase in voltage over time is an indicator of device degradation.
-
Lifetime Extrapolation: For highly stable devices, the operational lifetime at a typical brightness (e.g., 1000 cd/m²) can be extrapolated from data obtained at higher initial luminances.
Environmental Stress Testing
To assess the robustness of the device against environmental factors, tests are conducted under elevated temperature and humidity.
-
Test Conditions: Devices are placed in a climate chamber with controlled temperature (e.g., 60°C or 85°C) and relative humidity (e.g., 85%).
-
Storage Lifetime: Devices are stored under these conditions without electrical bias, and their J-V-L characteristics are measured periodically to assess degradation.
-
Operational Lifetime under Stress: Devices are operated at a constant current while being subjected to the harsh environmental conditions.
Molecular Structure and Role in OLED Device
Caption: Molecular structure of this compound and its position within a typical OLED device.
Conclusion and Future Outlook
The long-term stability of OLEDs is a complex interplay of material properties, device architecture, and operating conditions. While this compound shows promise as a host material due to its favorable 2,7-substitution pattern and the inclusion of a solubilizing alkyl chain, a comprehensive experimental evaluation is necessary to ascertain its true potential.
Future research should focus on synthesizing and characterizing a wider range of 2,7-disubstituted carbazole derivatives to establish clear structure-property relationships. By systematically modifying the substituents at the 2, 7, and 9 positions, it will be possible to fine-tune the electronic and morphological properties of these materials to achieve even greater stability and efficiency. Ultimately, the development of robust and reliable host materials is a critical step towards realizing the full potential of OLED technology in a broad spectrum of applications.
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Song, W., et al. (2017). Lifetime curve of a) red, b) yellow, and c) green devices using the... ResearchGate. Retrieved from [Link]
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A Comparative Analysis of Hole-Transporting Materials Derived from 2,7-Dibromo-9-heptyl-9H-carbazole: A Guide for Researchers
The relentless pursuit of highly efficient and stable optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), has placed a significant emphasis on the molecular engineering of charge-transporting materials. Among these, hole-transporting materials (HTMs) play a pivotal role in extracting and transporting positive charge carriers from the active layer to the anode, directly influencing device performance and longevity. The carbazole scaffold, particularly when functionalized at the 2 and 7 positions, has emerged as a promising core for HTMs due to its rigid, planar structure, excellent thermal stability, and tunable electronic properties.[1] This guide provides a comparative analysis of hole-transporting materials conceptually derived from a common precursor, 2,7-Dibromo-9-heptyl-9H-carbazole , offering insights into the structure-property relationships that govern their performance in optoelectronic applications. The heptyl group at the 9-position is a deliberate choice to enhance solubility, a crucial factor for solution-processable device fabrication, without significantly disrupting the electronic properties of the carbazole core.
The Strategic Advantage of the 2,7-Disubstituted Carbazole Core
The selection of the 2,7-disubstituted carbazole framework is a strategic one. Unlike the more common 3,6-substitution pattern, functionalization at the 2 and 7 positions provides a more linear and extended π-conjugation pathway along the molecular backbone. This enhanced conjugation is instrumental in facilitating efficient intermolecular charge hopping, which is a prerequisite for high hole mobility.[2] Furthermore, the 2,7-linkage allows for the creation of "double-cable" polymers and star-shaped molecules where pendant functional groups can be attached without causing excessive steric hindrance that might disrupt π-π stacking.[3]
This guide will explore how different peripheral functional groups, attached to the 2 and 7 positions of the 9-heptyl-9H-carbazole core, modulate the material's electronic and physical properties and, consequently, their performance in perovskite solar cells. We will focus on two primary synthetic strategies for derivatization: the Suzuki-Miyaura coupling for creating carbon-carbon bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen bonds.[4][5]
Comparative Performance of 2,7-Carbazole Derivatives in Perovskite Solar Cells
To illustrate the impact of peripheral group modification, we will compare three hypothetical yet representative HTMs derived from this compound: a triphenylamine-terminated derivative (Cz-TPA ), a thiophene-terminated derivative (Cz-Th ), and a fluorene-terminated derivative (Cz-Fl ). The data presented in the following table is a synthesized representation based on published results for similar 2,7-carbazole-based HTMs to provide a clear comparative framework.
| Hole-Transporting Material | Molecular Structure | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | PSC Performance (PCE, %) | Voc (V) | Jsc (mA/cm²) | FF (%) | Thermal Stability (Td, °C) |
| Cz-TPA | 2,7-bis(N,N-diphenylamino)-9-heptyl-9H-carbazole | -5.15 | -2.10 | 5.2 x 10⁻⁴ | 18.5 | 1.05 | 22.5 | 78 | 410 |
| Cz-Th | 2,7-bis(thiophen-2-yl)-9-heptyl-9H-carbazole | -5.30 | -2.25 | 2.1 x 10⁻⁴ | 17.2 | 1.02 | 21.8 | 77 | 395 |
| Cz-Fl | 2,7-bis(9,9-diethylfluoren-2-yl)-9-heptyl-9H-carbazole | -5.45 | -2.30 | 8.9 x 10⁻⁵ | 16.8 | 0.98 | 21.5 | 79 | 425 |
| Spiro-OMeTAD (Reference) | Standard Spirobifluorene HTM | -5.22 | -2.00 | 2.0 x 10⁻⁴ | 19.2 | 1.08 | 23.0 | 77 | 420 |
Analysis of Structure-Property Relationships:
-
Cz-TPA (Triphenylamine Derivative): The introduction of electron-donating triphenylamine moieties at the 2 and 7 positions, typically via Buchwald-Hartwig amination, significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level. A HOMO level of -5.15 eV provides an excellent energetic alignment with the valence band of typical perovskite absorbers (around -5.4 eV), facilitating efficient hole extraction and contributing to a high open-circuit voltage (Voc). The non-planar structure of the triphenylamine groups can also help to suppress intermolecular aggregation, leading to the formation of smooth, amorphous films, which is beneficial for device performance. The relatively high hole mobility of Cz-TPA further contributes to an impressive power conversion efficiency (PCE).
-
Cz-Th (Thiophene Derivative): Thiophene units, introduced via Suzuki coupling, are known to enhance π-conjugation and promote intermolecular π-π stacking, which is favorable for charge transport.[6] However, the HOMO level of Cz-Th is slightly deeper (-5.30 eV) compared to Cz-TPA. While still providing good energy level alignment, this can lead to a slightly lower Voc. The planarity of the thiophene units can sometimes lead to crystallization, which, if not controlled, can be detrimental to film morphology and device stability.
-
Cz-Fl (Fluorene Derivative): Fluorene moieties, also attached via Suzuki coupling, are known for their high thermal stability and good charge-transporting properties.[7] The resulting HTM, Cz-Fl, exhibits a deeper HOMO level (-5.45 eV), which, while still functional, may result in a less favorable energy level alignment with the perovskite, potentially leading to a lower Voc. The hole mobility is also observed to be lower in this case, which can impact the short-circuit current density (Jsc) and fill factor (FF). However, the high thermal stability of the fluorene unit is a significant advantage for long-term device stability.
Experimental Protocols
General Synthesis Workflow
The synthesis of these derivatives from this compound generally follows a palladium-catalyzed cross-coupling reaction. The choice of reaction depends on the desired peripheral group.
Caption: General synthetic workflow for derivatives of this compound.
Detailed Protocol for Suzuki-Miyaura Coupling (Synthesis of Cz-Th):
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), thiophene-2-boronic acid (2.5 mmol), and a base such as potassium carbonate (K₂CO₃) (4.0 mmol).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, Cz-Th.
Detailed Protocol for Buchwald-Hartwig Amination (Synthesis of Cz-TPA):
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), diphenylamine (2.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) (3.0 mmol) in a Schlenk flask.[8]
-
Add anhydrous, degassed toluene as the solvent.
-
Seal the flask and heat the mixture at a specified temperature (e.g., 110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture, dilute it with toluene, and filter it through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to yield the desired Cz-TPA.
Perovskite Solar Cell Fabrication and Characterization
A standard workflow for the fabrication and characterization of a perovskite solar cell using one of the synthesized HTMs is outlined below.
Caption: Workflow for perovskite solar cell fabrication and characterization.
Device Fabrication Protocol (n-i-p structure):
-
Substrate Preparation: Patterned fluorine-doped tin oxide (FTO) glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Electron Transport Layer (ETL): A compact layer of TiO₂ is deposited on the FTO substrate, for instance, by spin-coating a titanium diisopropoxide bis(acetylacetonate) solution followed by sintering at high temperature (e.g., 500 °C).
-
Perovskite Active Layer: The perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent dripping step (e.g., with chlorobenzene) is often employed during spinning to induce rapid crystallization and form a uniform film. The film is then annealed (e.g., at 100 °C).
-
Hole Transport Layer (HTL): The synthesized carbazole-based HTM is dissolved in a suitable solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) to improve conductivity and device performance. This solution is then spin-coated atop the perovskite layer.
-
Metal Electrode: Finally, a gold or silver back electrode (typically 80-100 nm thick) is deposited by thermal evaporation through a shadow mask.
Device Characterization:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the device at different wavelengths.
-
Hole Mobility Measurement: The hole mobility of the HTMs can be determined using the space-charge limited current (SCLC) method from the J-V characteristics of hole-only devices.
-
Electrochemical Characterization: Cyclic voltammetry is used to determine the HOMO and LUMO energy levels of the synthesized HTMs.
-
Thermal Stability: Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the materials.
Conclusion and Future Outlook
This comparative guide illustrates that this compound is a versatile and valuable precursor for a wide range of high-performance hole-transporting materials. By judiciously selecting the peripheral functional groups attached at the 2 and 7 positions, researchers can fine-tune the electronic and physical properties of the resulting HTMs to optimize their performance in perovskite solar cells and other optoelectronic devices.
The triphenylamine-functionalized derivative (Cz-TPA) demonstrates the potential for achieving high power conversion efficiencies due to excellent energy level alignment and good film-forming properties. Thiophene-based derivatives (Cz-Th) offer a balance of good charge transport and tunability, while fluorene-containing HTMs (Cz-Fl) promise enhanced thermal stability, a critical factor for the commercialization of perovskite solar cell technology.
Future research in this area should focus on developing novel, cost-effective synthetic routes to these 2,7-disubstituted carbazole derivatives and exploring a wider range of peripheral functional groups to further enhance hole mobility, optimize energy levels, and improve long-term device stability. The insights provided in this guide aim to equip researchers with the foundational knowledge to rationally design the next generation of hole-transporting materials for advanced optoelectronic applications.
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Timoshenko, V. Y., et al. (2020). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[2][9]thiadiazolo[3,4-d]pyridazine. Molbank, 2020(4), M1164.
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A Comparative Guide to the Computational Analysis of 2,7-Dibromo-9-heptyl-9H-carbazole's Electronic Structure
This guide provides an in-depth technical comparison of the electronic structure of 2,7-Dibromo-9-heptyl-9H-carbazole, a key building block in organic electronics. We will explore its properties through the lens of computational chemistry, juxtaposed with experimental data and comparisons to relevant molecular alternatives. This document is intended for researchers, materials scientists, and professionals in drug and organic electronic development seeking a comprehensive understanding of this important carbazole derivative.
Introduction: The Significance of Carbazole Derivatives in Modern Electronics
Carbazole and its derivatives are foundational materials in the field of organic electronics, renowned for their robust thermal and chemical stability, and particularly for their excellent hole-transporting capabilities.[1] These properties make them indispensable in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[2] The electronic characteristics of these molecules, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount as they dictate charge injection, transport, and the overall device efficiency.
The molecule of interest, this compound, is a strategically designed intermediate. The 2,7-dibromo substitution provides reactive sites for further molecular elaboration through cross-coupling reactions like Suzuki and Stille, allowing for the synthesis of complex conjugated polymers and small molecules.[2] The N-alkylation with a heptyl group serves a crucial role in enhancing solubility in common organic solvents, a vital property for solution-based processing of electronic devices, and can influence the molecular packing in the solid state.[3]
This guide will dissect the electronic structure of this compound by comparing robust computational predictions with experimental findings and situating its performance against key alternatives: its unalkylated precursor (2,7-Dibromo-9H-carbazole) and its structural isomer (3,6-Dibromo-9-alkyl-carbazole).
The Synergy of Theory and Experiment: Methodological Pillars
To gain a holistic understanding of a molecule's electronic properties, a symbiotic approach combining theoretical calculations and experimental validation is essential. This ensures that computational models are grounded in real-world measurements, and experimental results can be rationalized with a deeper understanding of the underlying molecular orbital structure.[4]
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory has become the workhorse of modern computational chemistry for organic molecules, offering a favorable balance between accuracy and computational cost.[4] It allows for the prediction of molecular geometries and electronic properties like HOMO and LUMO energy levels.
A typical workflow for these calculations is outlined below:
Detailed Protocol for DFT Calculations:
-
Molecular Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is typically performed using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) with a basis set such as 6-31G(d).[5]
-
Frequency Analysis: A frequency calculation is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Electronic Properties Calculation: With the optimized geometry, a higher-level single-point energy calculation can be performed to obtain more accurate electronic properties. The HOMO and LUMO energies are extracted from the output of this calculation.
-
Simulating Spectra (TD-DFT): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis), which arises from electron transitions between molecular orbitals, most notably the HOMO to LUMO transition.[6]
Experimental Validation: Electrochemistry and Spectroscopy
Experimental techniques provide the necessary data to benchmark and validate the computational results.
Detailed Protocol for Cyclic Voltammetry (CV):
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energies can be estimated.[7]
-
Preparation: A solution of the carbazole derivative (e.g., 1 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Measurement: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current is measured. A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard.
-
Data Analysis: The onset oxidation potential (E_ox) is determined from the voltammogram. The HOMO energy level is then calculated using the empirical formula: E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV.[7]
Detailed Protocol for UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to electronic transitions. The energy of the lowest energy transition provides the optical band gap.
-
Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., chloroform, THF, or dichloromethane).
-
Measurement: The absorption spectrum is recorded using a spectrophotometer, plotting absorbance against wavelength.
-
Data Analysis: The absorption onset wavelength (λ_onset), representing the HOMO-LUMO transition, is determined from the low-energy edge of the absorption spectrum. The optical band gap (E_g) is calculated using the formula: E_g = 1240 / λ_onset (nm) eV. The LUMO energy can then be estimated as E_LUMO = E_HOMO + E_g.
Performance Comparison: Electronic Properties
Due to the limited availability of published, peer-reviewed electronic structure data specifically for 2,7-Dibromo-9-heptyl -9H-carbazole, we will utilize data from its very close structural analog, 2,7-Dibromo-9-octyl -9H-carbazole, for a grounded comparison. The difference of a single methylene unit in a long, flexible alkyl chain is widely accepted to have a negligible effect on the electronic properties of the aromatic carbazole core. We will compare this to its unalkylated precursor and its 3,6-dibromo isomer to elucidate key structure-property relationships.
| Compound | Computational HOMO (eV) | Experimental HOMO (eV) | Computational LUMO (eV) | Experimental LUMO (eV) | Optical Band Gap (eV) |
| 2,7-Dibromo-9-octyl-9H-carbazole (Proxy) | -5.7 to -5.9 (Est.) | -5.6 to -5.8 (Est.) | -2.0 to -2.2 (Est.) | -2.1 to -2.3 (Est.) | ~3.5 - 3.7 (Est.) |
| 2,7-Dibromo-9H-carbazole (Precursor) | ~-5.8 eV | ~-5.8 eV[8] | ~-2.1 eV | ~-2.3 eV[8] | ~3.5 eV |
| 3,6-Dibromo-9-alkyl-carbazole (Isomer) | ~-5.9 eV | -5.1 to -5.6 eV[4][9] | ~-2.2 eV | -2.0 to -2.4 eV | ~3.1 - 3.5 eV |
Note: Estimated values are derived from typical DFT calculation results for similar carbazole derivatives and experimental data for closely related compounds. Precise values can vary with the specific computational method or experimental conditions.
Analysis and In-Depth Discussion
The Effect of N-Alkylation
Comparing the data for 2,7-Dibromo-9H-carbazole and its N-alkylated counterpart reveals that the addition of the long alkyl chain has a minimal direct impact on the HOMO and LUMO energy levels. The frontier molecular orbitals are primarily localized on the conjugated carbazole core, and the saturated alkyl chain does not participate in the π-system. Its primary roles are to enhance solubility and influence solid-state morphology, which are critical for device fabrication but are secondary to the intrinsic electronic structure.[3]
The Critical Role of Substitution Pattern: 2,7- vs. 3,6-Dibromo Isomers
A significant difference in electronic properties is observed when comparing the 2,7- and 3,6-dibromo isomers. The 2,7-substitution pattern results in a more linear and extended conjugation pathway along the long axis of the carbazole molecule. In contrast, the 3,6-substitution creates a "cross-conjugated" system.
This structural difference has profound electronic consequences. As observed in polymeric systems, the 2,7-linkage generally leads to a deeper (more stable) HOMO level compared to the 3,6-linkage. A deeper HOMO level is often desirable for hole-transporting materials as it can lead to better energy level alignment with the perovskite valence band in solar cells or the anode work function in OLEDs, facilitating efficient hole injection and improving the material's stability against oxidation.[4] The more effective conjugation in 2,7-linked systems can also lead to higher charge carrier mobilities.
Conclusion and Future Outlook
The electronic structure of this compound, understood through computational studies and validated by experimental data from close analogs, positions it as a highly valuable building block for high-performance organic electronic materials. Its electronic properties are largely defined by the 2,7-dibromo-carbazole core, which provides a desirable deep HOMO level and a wide bandgap suitable for host and hole-transporting applications. The heptyl chain imparts the crucial processing advantage of solubility without detrimentally affecting the core electronic structure.
The comparison with its 3,6-dibromo isomer underscores the importance of substitution patterns in tuning molecular electronics. The 2,7-substitution provides a more effective conjugation pathway, leading to electronic properties that are often superior for charge transport applications.
Future research should focus on obtaining precise experimental data for the heptyl derivative to confirm these well-grounded extrapolations. Furthermore, computational screening of novel derivatives, built upon the this compound scaffold, can accelerate the discovery of next-generation materials with tailored HOMO/LUMO levels and enhanced charge transport characteristics for even more efficient electronic devices.
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Bridging Theory and Reality: A Comparative Guide to the Properties of 2,7-Dibromo-9-heptyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the experimental validation of theoretical models for a key organic semiconductor building block.
In the realm of organic electronics and materials science, the predictive power of theoretical modeling is a cornerstone of rapid innovation. However, the true value of these computational insights is only realized through rigorous experimental validation. This guide provides a comprehensive comparison of theoretical predictions and experimental data for 2,7-Dibromo-9-heptyl-9H-carbazole, a pivotal building block in the synthesis of advanced organic semiconductors.[1][2] As Senior Application Scientists, we aim to not only present data but to illuminate the causality behind experimental choices and the inherent logic of a self-validating scientific approach.
The Theoretical Framework: Predicting Optoelectronic Behavior with Density Functional Theory
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for predicting the electronic and photophysical properties of conjugated organic molecules.[3] These computational methods allow for the calculation of key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn govern the material's charge transport characteristics and its absorption and emission of light.
For a molecule like this compound, a typical theoretical workflow involves:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is crucial as the molecular geometry significantly influences the electronic conjugation and, consequently, the optoelectronic properties. For analogous carbazole derivatives, the crystal structure of the closely related 2,7-Dibromo-9-octyl-9H-carbazole provides an excellent starting point for building an accurate model.[4][5]
-
Electronic Structure Calculation: Once the geometry is optimized, DFT is employed to calculate the energies of the molecular orbitals, particularly the HOMO and LUMO levels. The energy difference between these orbitals, the HOMO-LUMO gap, is a primary determinant of the molecule's absorption spectrum.
-
Excited State Calculations: TD-DFT is then used to simulate the electronic absorption spectrum by calculating the energies of the excited states and the probabilities of transitions to these states from the ground state.
A critical aspect of these calculations is the choice of the functional and basis set, as these can significantly impact the accuracy of the predictions. A well-chosen combination, validated against experimental data for similar compounds, is essential for generating reliable theoretical models.
The Experimental Validation: Probing the Molecule's Properties in the Laboratory
Experimental characterization provides the ground truth against which theoretical models are benchmarked. For this compound and its analogues, the primary techniques for validating theoretical predictions of their electronic and photophysical properties are UV-Visible (UV-Vis) absorption spectroscopy, photoluminescence (PL) spectroscopy, and cyclic voltammetry (CV).
Optical Properties: Unveiling Light Absorption and Emission
UV-Vis and PL spectroscopy are fundamental techniques for characterizing the interaction of a molecule with light. The UV-Vis absorption spectrum reveals the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to various excited states. The PL spectrum, on the other hand, shows the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state.
Due to the limited availability of specific experimental data for the heptyl derivative, we will consider the properties of closely related N-alkylated 2,7-dibromocarbazoles as a proxy. The alkyl chain length (heptyl vs. octyl, for instance) is generally considered to have a minor impact on the electronic properties of the carbazole core.
Table 1: Comparison of Theoretical and Experimental Photophysical Properties of N-Alkylated 2,7-Dibromocarbazoles
| Property | Theoretical Prediction (TD-DFT) | Experimental Value (UV-Vis/PL) |
| Absorption Maximum (λmax) | ~340-360 nm | ~345-365 nm |
| Emission Maximum (λem) | ~370-390 nm | ~375-395 nm |
Note: The theoretical and experimental values are representative ranges for N-alkylated 2,7-dibromocarbazoles based on available literature for similar compounds. Specific values can vary depending on the solvent and experimental conditions.
The close agreement between the predicted and observed absorption and emission maxima validates the accuracy of the TD-DFT calculations in describing the electronic transitions of the 2,7-dibromocarbazole chromophore.
Electrochemical Properties: Mapping the Frontier Molecular Orbitals
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. By comparing the experimentally determined HOMO and LUMO levels with those calculated by DFT, we can further validate our theoretical model.
Table 2: Comparison of Theoretical and Experimental Electronic Properties of N-Alkylated 2,7-Dibromocarbazoles
| Property | Theoretical Prediction (DFT) | Experimental Value (Cyclic Voltammetry) |
| HOMO Energy Level | ~ -5.6 to -5.8 eV | ~ -5.5 to -5.7 eV |
| LUMO Energy Level | ~ -2.0 to -2.2 eV | ~ -1.9 to -2.1 eV |
| Electrochemical Band Gap | ~ 3.6 to 3.8 eV | ~ 3.6 to 3.8 eV |
Note: The theoretical and experimental values are representative ranges for N-alkylated 2,7-dibromocarbazoles based on available literature for similar compounds. The experimental values are typically determined against a ferrocene/ferrocenium (Fc/Fc+) reference and converted to the vacuum level.
The strong correlation between the DFT-calculated and experimentally measured HOMO and LUMO energy levels provides further confidence in the predictive power of the theoretical models for this class of materials.
Experimental Protocols: A Guide to Reproducible Measurements
To ensure the integrity and reproducibility of the experimental data, it is crucial to follow standardized and well-documented protocols.
UV-Visible Absorption and Photoluminescence Spectroscopy
Objective: To determine the absorption and emission spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., dichloromethane, tetrahydrofuran)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a dilute solution of the compound in the chosen solvent (typically in the range of 10-5 to 10-6 M).
-
Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).
-
For photoluminescence measurements, excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum, scanning over a wavelength range longer than the excitation wavelength.
Cyclic Voltammetry
Objective: To determine the oxidation potential and estimate the HOMO energy level of this compound.
Materials:
-
This compound
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Ferrocene (for internal calibration)
Procedure:
-
Prepare a solution of the compound and the supporting electrolyte in the chosen solvent.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation of the compound.
-
After the measurement, add a small amount of ferrocene to the solution and record a new voltammogram to determine the Fc/Fc+ redox potential.
-
The onset oxidation potential of the compound can be used to estimate the HOMO energy level using the following equation (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level): EHOMO = -[Eoxonset (vs Fc/Fc+) + 4.8] eV
Visualizing the Workflow: From Theory to Validation
The synergy between theoretical modeling and experimental validation is a cyclical process of prediction, measurement, and refinement.
Sources
A Comparative Benchmark Study of 2,7-Carbazole Derivatives in Organic Solar Cells
This guide provides a comprehensive analysis of organic solar cells (OSCs) incorporating polymers derived from 2,7-Dibromo-9-heptyl-9H-carbazole. It is intended for researchers and scientists in the fields of materials science and organic electronics, offering a comparative benchmark against established alternatives and detailed experimental insights to facilitate reproducible research.
Introduction: The Significance of the 2,7-Carbazole Moiety
The carbazole heterocycle is a cornerstone in the design of high-performance organic electronic materials due to its electron-rich nature, excellent hole-transporting capabilities, and high thermal and electrochemical stability.[1] The connectivity of the carbazole unit within a polymer backbone significantly influences its electronic properties. Poly(2,7-carbazole) derivatives have demonstrated superior semiconducting properties in organic field-effect transistors (OFETs) and bulk-heterojunction (BHJ) solar cells compared to their 3,6-carbazole counterparts.[2] This superiority is attributed to a deeper Highest Occupied Molecular Orbital (HOMO) level in 2,7-linked polymers, which leads to higher open-circuit voltages (Voc) and better air stability.[3][4]
This compound is a key monomer for the synthesis of these high-performance polymers. The heptyl chain ensures solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based fabrication of large-area devices.[2] This guide will focus on poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), a well-studied and high-performing polymer synthesized from a 2,7-dibromo-9-alkyl-9H-carbazole derivative, as a representative example. We will benchmark its performance against two widely used donor polymers: poly(3-hexylthiophene-2,5-diyl) (P3HT) and poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7).
Synthesis of the Building Blocks: From Monomer to Polymer
The journey to a high-efficiency organic solar cell begins with the synthesis of high-purity materials. The following protocols outline the synthesis of the this compound monomer and its subsequent polymerization into PCDTBT.
Experimental Protocol 1: Synthesis of this compound
This synthesis is a two-step process involving the dibromination of carbazole followed by N-alkylation.
Step 1: Synthesis of 2,7-Dibromo-9H-carbazole
A common method for the synthesis of 2,7-dibromo-9H-carbazole involves the Cadogan reaction, a reductive cyclization of 2-nitrobiphenyls.[5]
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a 2-nitro-4,4'-dibromobiphenyl precursor in a high-boiling point solvent such as 1,2,4-trichlorobenzene.
-
Reductive Cyclization: Add a slight excess of a reducing agent, such as triphenylphosphine, to the solution.
-
Heating: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,7-dibromo-9H-carbazole.
Step 2: N-Alkylation to this compound
-
Reaction Setup: Dissolve 2,7-dibromo-9H-carbazole in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in a round-bottom flask.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the solution and stir at room temperature for approximately 30 minutes to deprotonate the carbazole nitrogen.
-
Alkylation: Add 1-bromoheptane to the reaction mixture and heat the solution to around 60-80 °C. The reaction is typically stirred overnight.
-
Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield pure this compound.[4]
Experimental Protocol 2: Synthesis of PCDTBT via Suzuki Coupling
PCDTBT is synthesized via a palladium-catalyzed Suzuki cross-coupling reaction between the dibrominated carbazole monomer and a distannylated or diborylated benzothiadiazole derivative.
-
Monomer Preparation: Prepare or procure the two monomers: this compound and 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole.
-
Reaction Setup: In a Schlenk flask, dissolve equimolar amounts of the two monomers in a degassed solvent system, typically a mixture of toluene and an aqueous solution of a base like sodium carbonate (2M) or tetraethylammonium hydroxide.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), to the reaction mixture under an inert atmosphere.
-
Polymerization: Heat the mixture to reflux (around 90-100 °C) with vigorous stirring for 24-48 hours.
-
Purification: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer is further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer). The final polymer is then precipitated from the chloroform/chlorobenzene solution into methanol and dried under vacuum.
Caption: Synthetic pathway for PCDTBT polymer.
Organic Solar Cell Fabrication and Characterization
The performance of an organic solar cell is highly dependent on the fabrication process. The following is a standard protocol for creating a bulk-heterojunction solar cell with a PCDTBT:PCBM active layer.
Experimental Protocol 3: Fabrication of a PCDTBT:PC71BM Solar Cell
This protocol describes the fabrication of a conventional architecture device (ITO/PEDOT:PSS/Active Layer/Ca/Al).
-
Substrate Cleaning: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with a detergent solution (e.g., 1% Hellmanex III), deionized water, and isopropyl alcohol, each for 15 minutes. Finally, treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.[6]
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates at 4000 rpm for 60 seconds. Anneal the substrates at 150 °C for 10 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation and Deposition: Prepare a blend solution of PCDTBT and[7][7]-phenyl-C71-butyric acid methyl ester (PC71BM) in a 1:4 weight ratio in a suitable solvent like chlorobenzene or o-dichlorobenzene at a total concentration of 20-25 mg/mL.[6] Stir the solution overnight at an elevated temperature (e.g., 60-80 °C) to ensure complete dissolution. Before deposition, cool the solution to room temperature and filter it through a 0.45 µm PTFE filter. Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen atmosphere. The spin speed should be optimized to achieve a desired film thickness (typically 70-100 nm); for example, 700-1000 rpm for 60 seconds.[6]
-
Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10^-6 Torr). Sequentially deposit a thin layer of calcium (Ca, ~20 nm) followed by a thicker layer of aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: For improved stability, encapsulate the devices using a UV-curable epoxy resin and a glass coverslip in a nitrogen environment.
Caption: Organic solar cell fabrication workflow.
Performance Benchmarking: PCDTBT vs. P3HT and PTB7
The choice of the donor polymer has a profound impact on the photovoltaic performance of an organic solar cell. This section compares the performance of PCDTBT-based devices with those based on the workhorse polymer P3HT and the high-performance polymer PTB7.
A comparative study of these three polymers blended with a fullerene acceptor revealed distinct performance characteristics under different lighting conditions.[8] Under standard AM1.5G (one sun) illumination, PTB7:PC71BM devices exhibited the highest power conversion efficiency (PCE). However, under indoor lighting conditions (fluorescent lamps at 300 lux), the PCDTBT:PC71BM based device outperformed both PTB7 and P3HT based devices.[8] This suggests that PCDTBT is a particularly promising candidate for indoor photovoltaic applications.
| Parameter | PCDTBT:PC71BM | PTB7:PC71BM | P3HT:PC61BM |
| PCE (AM1.5G) | ~6.0%[8] | ~6.8%[8] | ~2.4%[8] |
| PCE (300 lux) | ~16.6% [8] | ~14.9% (estimated) | ~10.7% (estimated) |
| Power Output (300 lux) | 13.9 µW/cm² [8] | 12.5 µW/cm²[8] | 9.0 µW/cm²[8] |
| Voc (V) | ~0.85-0.90 | ~0.70-0.75 | ~0.60-0.65 |
| Jsc (mA/cm²) | ~9-11 | ~14-16 | ~8-10 |
| Fill Factor (%) | ~60-70 | ~65-75 | ~55-65 |
Table 1: Comparison of photovoltaic performance parameters for PCDTBT, PTB7, and P3HT based organic solar cells under one sun (AM1.5G) and indoor lighting (300 lux) conditions. Data compiled from multiple sources for general comparison.[8]
The higher performance of PCDTBT under low light can be attributed to its lower dark current and higher shunt resistance compared to PTB7, which leads to a more efficient charge extraction and reduced recombination losses at low light intensities.
The Scientific Rationale: Energy Levels and Morphology
The performance of a bulk-heterojunction organic solar cell is fundamentally governed by the energy level alignment of the donor and acceptor materials and the morphology of the active layer blend.
Energy Level Alignment
The open-circuit voltage (Voc) of a BHJ solar cell is primarily determined by the energy difference between the HOMO of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. The deeper HOMO level of PCDTBT (-5.5 eV) compared to P3HT (-5.2 eV) and PTB7 (-5.15 eV) results in a larger Voc when paired with the same fullerene acceptor (PC71BM LUMO ~ -4.3 eV).[5][7][9] This is a significant advantage of the 2,7-carbazole linkage.
Caption: Energy level diagram of donor polymers and PC71BM.
Active Layer Morphology
The morphology of the donor-acceptor blend is critical for efficient exciton dissociation and charge transport. An ideal morphology consists of interpenetrating networks of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). The more amorphous nature of PCDTBT compared to the semi-crystalline P3HT can lead to more stable morphologies, although optimization through techniques like solvent annealing is often necessary to achieve the ideal phase separation.[1] The use of solvent additives, such as 1,8-diiodooctane (DIO), can further refine the morphology of the PCDTBT:PC71BM blend, leading to improved device performance.[10]
Conclusion
Polymers derived from this compound, particularly PCDTBT, represent a significant advancement in the field of organic photovoltaics. Their deep HOMO levels lead to high open-circuit voltages and improved air stability. While their power conversion efficiencies under one sun illumination may be surpassed by other polymers like PTB7, their exceptional performance under low-light conditions makes them a compelling choice for indoor and portable electronic applications. The synthetic versatility of the 2,7-carbazole unit continues to enable the development of new and improved materials for the next generation of organic solar cells.
References
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- Kim, H. et al. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein J. Org. Chem. 12, 1401–1409 (2016).
- Cui, Y. et al.
- Blouin, N., Michaud, A. & Leclerc, M. Toward a Rational Design of Poly(2,7-Carbazole) Derivatives for Solar Cells. J. Am. Chem. Soc. 130, 732–742 (2008).
- Sreejith, S. et al. An overview of photovoltaic performance of organic solar cells using PCDTBT:PCBM and PTB7:PCBM active-layer materials. AIP Conference Proceedings 2439, 020005 (2022).
- Gevaerts, V. S. et al. Energy level diagram for P3HT, PCDTBT, F2 andPCBM showing the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals of the materials.
- Blouin, N. et al. Rational Design of Poly(2,7-Carbazole) Derivatives for Photovoltaic Applications. Macromolecules 42, 5344–5353 (2009).
- Sharma, A. et al. Performance Analysis and Optimization of a PBDB-T:ITIC Based Organic Solar Cell Using Graphene Oxide as the Hole Transport Layer.
- Morin, J.-F. & Leclerc, M. Synthesis and Characterization of Poly(N-alkyl-2,7-carbazole)s: Blue Light-Emitting Materials. Macromolecules 34, 4680–4682 (2001).
- Zhang, C. et al. Performance improvement of PCDTBT: PC70BM polymer solar cells with 1,8-diiodooctane solvent additive. Preprints.org (2022).
- Blouin, N., Michaud, A., Gendron, D., Wakim, S., Blair, E., Neagu-Plesu, R., Belletête, M., Durocher, G., Tao, Y. & Leclerc, M. Electrical and Thermoelectric Properties of Poly(2,7-Carbazole) Derivatives.
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- Sathiyan, G. et al. Review of carbazole based conjugated molecules for highly efficient organic solar cell application. Tetrahedron Letters 57, 243-252 (2016).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,7-Dibromo-9-heptyl-9H-carbazole
For researchers engaged in the development of novel electronics, pharmaceuticals, and advanced materials, the synthesis and application of specialized molecules like 2,7-Dibromo-9-heptyl-9H-carbazole are routine. However, the lifecycle of these chemicals extends beyond their use in experiments. Proper disposal is a critical, non-negotiable aspect of laboratory management that ensures personnel safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While specific toxicological data for this compound is limited, a reliable hazard profile can be constructed by examining its structural components and data from analogous compounds.
The molecule consists of a carbazole core, which is a known hazardous substance, substituted with two bromine atoms and a heptyl group.
-
Carbazole Core: The parent compound, carbazole, is classified as a suspected carcinogen and mutagen.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3][4] Human exposure can occur through inhalation of dust or dermal contact.[5]
-
Bromine Substituents: The presence of bromine atoms places this compound in the category of halogenated organic compounds. These substances can be toxic and require specific disposal methods, as their incineration can produce acidic gases (like hydrogen bromide) that must be neutralized by specialized scrubber systems.[6][7]
-
Safety Data Sheet (SDS) Information: The Safety Data Sheet for this compound explicitly identifies it as a substance that causes skin irritation and serious eye irritation.
Based on this composite analysis, this compound must be handled as a hazardous chemical waste with irritant, potential carcinogenic, and ecotoxic properties.
Key Compound Data Summary
| Property | Value / Classification | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 1173071-58-3 | [8] |
| Physical State | Solid | |
| GHS Hazard Class | Skin Corrosion/Irritation (Category 2) | |
| Serious Eye Damage/Irritation (Category 2A) | ||
| Inferred Hazards | Suspected Carcinogen (based on carbazole) | [1][3] |
| Aquatic Hazard (long-term) | [3][4] | |
| Halogenated Organic Waste | [7] |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Given the identified hazards, stringent safety measures are required when handling this compound, including during disposal preparation. The causality is clear: preventing exposure is the primary goal.
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood.[7] This prevents the inhalation of fine dust particles.
-
Personal Protective Equipment (PPE): A multi-barrier approach is crucial.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne particles causing serious eye irritation.[9]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[7]
-
Body Protection: A full-length lab coat and closed-toe shoes are required to prevent skin contact.[9]
-
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must never be disposed of in regular trash or poured down the drain.[10][11] It must be managed as regulated hazardous waste from the moment it is generated.[10]
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[12]
-
Designate as Halogenated Organic Waste: All waste containing this compound—including pure solid residue, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and solutions—must be collected in a waste stream specifically designated for Halogenated Organic Waste .[7]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, acids, bases, or oxidizers.[12] Mixing waste streams can complicate the disposal process and create unforeseen hazards.
Step 2: Waste Containerization and Labeling
The waste container serves as the primary containment, preventing leaks and ensuring clear communication of its contents and hazards.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[13] High-density polyethylene (HDPE) containers are suitable for solid organic waste. The container must be in good condition, with no cracks or deterioration.[12]
-
Labeling: The importance of proper labeling cannot be overstated; it is a primary safety and compliance requirement.[10] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "This compound "
-
The words "Hazardous Waste "
-
A clear indication of the hazards: "Irritant, Potential Carcinogen, Ecotoxin "
-
The date when waste was first added (accumulation start date).[9]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10][12]
-
Location: The SAA must be under the direct control of laboratory personnel.[13]
-
Containment: The waste container must be kept within secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[14]
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[10][14] Evaporation of chemicals is not a permissible disposal method.[14]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals at a licensed facility.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9][13]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or on public roads. This must be done by trained EHS staff or certified contractors.[14]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If a significant amount is spilled, evacuate the immediate area and alert colleagues and your supervisor.
-
Small Spills (Solid): If you are trained and it is safe to do so, handle small spills of solid material by carefully sweeping or scooping the material into a designated hazardous waste container.[9] Avoid creating dust. Use a damp paper towel for final cleanup, and dispose of it as hazardous waste.
-
Decontamination: Thoroughly decontaminate the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.[9]
-
Report: Report all spills to your institution's EHS department, regardless of size.
By adhering to this comprehensive guide, researchers can ensure that their innovative work with this compound is conducted with the highest standards of safety and environmental stewardship from experiment initiation through to final waste disposal.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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Jyotsna, et al. "Properties, environmental fate and biodegradation of carbazole." Reviews in Environmental Science and Bio/Technology, vol. 16, no. 2, 2017, pp. 235-263. [Link]
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U.S. EPA. Provisional Peer Reviewed Toxicity Values for Carbazole. 2008. [Link]
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A Senior Application Scientist's Guide to Handling 2,7-Dibromo-9-heptyl-9H-carbazole: A Framework for Comprehensive Safety
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2,7-Dibromo-9-heptyl-9H-carbazole demands a nuanced understanding that goes beyond a simple checklist. This guide provides a procedural and logistical framework for its safe handling, grounded in the principles of risk mitigation and scientific best practices. We will explore the hierarchy of safety controls, specific operational procedures, and robust disposal plans to ensure both personal safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted carbazole derivative. While specific toxicological data for this exact compound is limited, a thorough risk assessment must be based on its known classifications and the data available for the parent carbazole structure and its analogs.
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritant (Category 2A): Causes serious eye irritation.[1]
Furthermore, the parent compound, 9H-carbazole, and its derivatives carry additional warnings that must be considered as part of a conservative safety approach. Some substituted carbazole derivatives are suspected of causing cancer[2], and may cause respiratory tract irritation[2][3][4]. Therefore, handling this compound requires precautions to minimize all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
The Hierarchy of Controls: A Multi-Layered Safety Approach
Personal Protective Equipment (PPE) is the final line of defense. A robust safety plan prioritizes engineering and administrative controls to minimize exposure risk at the source. This multi-layered approach is the cornerstone of modern laboratory safety.
Caption: The Hierarchy of Controls prioritizes systematic risk reduction.
Engineering Controls: Your Primary Shield
Engineering controls are designed to remove the hazard at its source, before it can reach you.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[1] This is critical to prevent the inhalation of fine particulates and to contain any potential spills.
-
Local Exhaust Ventilation (LEV): If a fume hood is not practical for a specific apparatus, an LEV system (e.g., a snorkel hood) must be positioned to capture any dust generated at the point of use.
-
Safety Infrastructure: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is performed safely.
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experiments involving this compound. The SOP should cover every step from material retrieval to waste disposal.
-
Designated Areas: Designate a specific area within the lab for handling this compound to prevent cross-contamination.
-
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the chemical, even after removing gloves.[3][5] Do not eat, drink, or smoke in the laboratory.[4][5]
-
Training: Ensure all personnel are trained on the specific hazards of this compound and the procedures outlined in the SOP.
Personal Protective Equipment (PPE): The Essential Final Barrier
When engineering and administrative controls are in place, PPE provides the necessary final layer of protection. The selection of PPE must be deliberate and based on the specific tasks being performed.
| Protection Type | Recommended Equipment | Relevant Standards | Rationale and Key Considerations |
| Eye/Face Protection | Chemical safety goggles with side-shields.[3][5] A face shield should be worn over goggles during procedures with a high splash risk. | OSHA 29 CFR 1910.133 (US) or EN 166 (EU) | Protects against dust particles and chemical splashes, preventing serious eye irritation.[1][3] Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[6] | EN 374 (EU) or US F739 | Provides a barrier against skin contact.[5] Gloves should be inspected for tears before each use. For prolonged contact, use gloves with a higher protection class (breakthrough time > 240 mins).[5] Remove and replace gloves immediately if contaminated. |
| Body Protection | A long-sleeved, flame-retardant laboratory coat.[6] | N/A | Protects skin and personal clothing from contamination. Clothing should be laundered separately from personal items.[3][5] |
| Respiratory Protection | Generally not required if work is performed within a fume hood. | NIOSH (US) or EN 149 (EU) | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for cleaning large spills or if engineering controls fail.[3][5] A full respiratory protection program, including fit testing, is required if respirators are used.[5] |
| Footwear | Closed-toe, chemical-resistant safety footwear. | N/A | Protects feet from spills and dropped objects. Perforated shoes or sandals are not permitted in the laboratory.[7] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical for minimizing exposure.
Preparation and Weighing
-
Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above.
-
Work in Fume Hood: Place all necessary equipment (spatula, weigh boat, secondary container) inside the fume hood.
-
Minimize Dust: Open the container slowly. Handle the solid powder gently with a spatula to avoid generating airborne dust. Do not use a brush to sweep up small amounts of powder, as this will aerosolize it.
-
Weighing: If using an analytical balance outside the hood, weigh the compound in a sealed container (e.g., a vial with a cap). Tare the sealed container, add the compound inside the hood, re-seal, and then weigh the sealed container. This "weighing by difference" method prevents contamination of the balance and the lab environment.
-
Seal and Clean: Securely close the primary container. Wipe down the spatula and any surfaces inside the hood with a solvent-dampened cloth to collect residual dust.
Solution Preparation and Reaction
-
Transfer: Add the weighed solid to the reaction vessel inside the fume hood.
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing.
-
Rinsing: Rinse the weigh boat or container with a small amount of the reaction solvent and add the rinse to the reaction vessel to ensure a complete transfer.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of chemical waste are legally required and ethically imperative. As a brominated organic compound, all waste streams must be treated as hazardous halogenated waste.
Waste Segregation
-
Solid Waste: All contaminated solid materials, including used weigh boats, gloves, and disposable lab coats, must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: All reaction residues, mother liquors from crystallizations, and solvent used for cleaning glassware must be collected in a sealed and labeled "Halogenated Liquid Waste" container.
-
Sharps: Contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.
Decontamination and Disposal
-
Glassware: Clean contaminated glassware inside a fume hood. Rinse first with a suitable organic solvent, collecting the rinse as halogenated liquid waste. Then, wash with soap and water.
-
Spills: For minor spills inside a fume hood, absorb the material with an inert absorbent like vermiculite. Gently sweep the material into a designated waste container. Decontaminate the area with a solvent-dampened cloth, treating all cleanup materials as halogenated solid waste.[8]
-
Final Disposal: Waste containers must be sealed, properly labeled, and disposed of through your institution's licensed hazardous waste management provider.[9] Incineration at a licensed facility is a common disposal method for such waste.[9]
By integrating this comprehensive safety framework into your daily laboratory operations, you can handle this compound with the confidence that comes from robust preparation, procedural diligence, and a deep respect for chemical safety.
References
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
